5-Methoxy[1,1'-biphenyl]-2-ol
Description
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Structure
3D Structure
Properties
CAS No. |
13522-82-2 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-methoxy-2-phenylphenol |
InChI |
InChI=1S/C13H12O2/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h2-9,14H,1H3 |
InChI Key |
DFPOSPNSJJTZOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Elucidation and Analytical Profiling of 5-Methoxy[1,1'-biphenyl]-2-ol: A Comprehensive Guide for Drug Development
Executive Summary
5-Methoxy[1,1'-biphenyl]-2-ol (CAS: 13522-82-2), structurally characterized by a biphenyl core with a methoxy group at C5 and a hydroxyl group at C2, is a critical building block in modern medicinal chemistry. Recently, derivatives of this phenolic scaffold have been heavily utilized in the synthesis of small-molecule libraries screened for potent inhibitory activity against cutaneous melanoma and non-melanoma skin cancer cells [1].
As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide provides a self-validating analytical framework—detailing the causality behind experimental choices, standardized protocols, and the mechanistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Integrated Spectroscopic Workflow
To unambiguously assign the regiochemistry of the 1,2,4-trisubstituted phenol ring and validate the integrity of the biphenyl system, a multi-modal spectroscopic approach is mandatory. The logical relationship of this validation process is mapped below.
Figure 1: Multi-modal analytical workflow for the structural confirmation of biphenyl derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Interpretation
The ¹H NMR spectrum of 5-methoxy[1,1'-biphenyl]-2-ol is dictated by the competing mesomeric (+M) and inductive (-I) effects of the substituents [2]. The C5 methoxy group strongly shields the ortho positions (C4 and C6), pushing their proton resonances upfield. The meta coupling (
Protocol 1: High-Fidelity NMR Acquisition
-
Causality: Trace water in deuterated solvents undergoes chemical exchange with phenolic -OH groups, broadening the signal and obscuring integration. We utilize anhydrous solvents to lock the hydroxyl resonance.
-
Step 1: Weigh 15 mg of high-purity (>98%) 5-methoxy[1,1'-biphenyl]-2-ol.
-
Step 2: Dissolve the compound in 0.6 mL of anhydrous CDCl₃ stored over activated 4Å molecular sieves, containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Step 3: Transfer the solution to a 5 mm precision NMR tube. Filter through a glass wool plug if particulate matter is present to maintain absolute magnetic field homogeneity.
-
Step 4: Acquire ¹H NMR at 400 MHz (16 scans, 1.5s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, 2.0s relaxation delay) at 298 K.
Quantitative Data Summary: NMR Assignments
| Position | ¹H NMR (δ ppm, Multiplicity, J in Hz, Int.) | ¹³C NMR (δ ppm) | Assignment Rationale |
| C1 | - | 128.5 | Ipso carbon, attached to phenyl ring |
| C2 | 4.95 (s, 1H) [-OH] | 147.2 | Deshielded by electronegative oxygen |
| C3 | 6.90 (d, | 116.8 | Ortho coupling with H-4 |
| C4 | 6.80 (dd, | 113.5 | Ortho to H-3, Meta to H-6 |
| C5 | 3.78 (s, 3H) [-OCH₃] | 153.6 | Highly deshielded ipso carbon |
| C6 | 6.75 (d, | 115.2 | Meta coupling with H-4 |
| C1' | - | 137.4 | Phenyl ipso carbon |
| C2', C6' | 7.45 - 7.35 (m, 2H) | 129.2 | Phenyl ortho carbons |
| C3', C5' | 7.45 - 7.35 (m, 2H) | 128.9 | Phenyl meta carbons |
| C4' | 7.45 - 7.35 (m, 1H) | 127.6 | Phenyl para carbon |
| -OCH₃ | - | 55.8 | Methoxy carbon |
Mass Spectrometry (EI-MS) & Fragmentation Dynamics
Mechanistic Interpretation
Electron Ionization (EI) at 70 eV provides a highly reproducible, hard-ionization environment essential for structural fingerprinting [3]. The stability of the biphenyl conjugated system results in an intense molecular ion [M]⁺ at m/z 200, which typically serves as the base peak. The primary fragmentation pathway is driven by the ionization of the methoxy oxygen, leading to the homolytic cleavage of the O-CH₃ bond and the expulsion of a methyl radical (-15 Da).
Figure 2: Primary EI-MS fragmentation pathways for 5-Methoxy[1,1'-biphenyl]-2-ol.
Protocol 2: Self-Validating EI-MS Analysis
-
Causality: Thermal degradation in GC injection ports can artificially alter the fragmentation profile of phenolic compounds. Direct insertion bypasses this thermal stress.
-
Step 1: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to calibrate the m/z axis and ensure optimal lens voltages.
-
Step 2: Introduce 1 µL of a dilute sample (in methanol) into a glass capillary and evaporate the solvent.
-
Step 3: Insert the capillary via a Direct Insertion Probe (DIP) into the high-vacuum ion source.
-
Step 4: Heat the probe from 50°C to 250°C at a ramp rate of 20°C/min.
-
Step 5: Record the mass spectra in full-scan mode (m/z 50 to 400) at 70 eV.
Quantitative Data Summary: EI-MS Fragments
| m/z | Relative Abundance (%) | Ion Type | Fragmentation Mechanism |
| 200 | 100 (Base Peak) | [M]⁺ | Molecular ion (stable biphenyl system) |
| 185 | ~45 | [M - CH₃]⁺ | α-cleavage of methoxy radical |
| 157 | ~30 | [M - CH₃ - CO]⁺ | Ring contraction and loss of carbon monoxide |
| 128 | ~15 | [C₁₀H₈]⁺ | Naphthalene-like rearrangement ion |
| 77 | ~20 | [C₆H₅]⁺ | Cleavage of the biphenyl C-C bond (Phenyl cation) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Mechanistic Interpretation
IR spectroscopy confirms the presence of the hydrogen-bond donating hydroxyl group and the ether linkage. The out-of-plane (OOP) C-H bending vibrations in the fingerprint region (below 900 cm⁻¹) are highly diagnostic for distinguishing the mono-substituted phenyl ring from the 1,2,4-trisubstituted phenol ring [2].
Protocol 3: ATR-FTIR Analysis
-
Causality: Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric moisture creates a broad artifact at ~3400 cm⁻¹ that masks the intrinsic phenolic O-H stretch. Attenuated Total Reflectance (ATR) analyzes the neat solid, completely bypassing this artifact.
-
Step 1: Clean the diamond ATR crystal with LC-MS grade isopropanol and collect a background spectrum (air) to subtract ambient CO₂ and water vapor.
-
Step 2: Place 2-3 mg of the neat solid compound directly onto the center of the crystal.
-
Step 3: Apply consistent pressure using the ATR anvil to ensure intimate optical contact with the evanescent wave.
-
Step 4: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution).
Quantitative Data Summary: FT-IR Vibrations
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Structural Correlation |
| 3420 | Medium, Sharp | O-H stretching | Non-hydrogen bonded phenolic hydroxyl |
| 3060, 3030 | Weak | C-H stretching (sp²) | Aromatic rings (biphenyl core) |
| 2950, 2835 | Weak | C-H stretching (sp³) | Methoxy group (-OCH₃) |
| 1605, 1500, 1450 | Strong | C=C stretching | Aromatic ring skeletal vibrations |
| 1200, 1035 | Strong | C-O stretching | Phenolic and methoxy ether bonds |
| 810 | Medium | C-H out-of-plane bend | 1,2,4-trisubstituted ring (Ring 2) |
| 760, 700 | Strong | C-H out-of-plane bend | Mono-substituted phenyl ring (Ring 1) |
References
-
Boateng, S. T., Roy, T., Agbo, M. E., Banang-Mbeumi, S., Chamcheu, R.-C. N., Bramwell, M., Pham, L. K., Jackson, K. E., Hill, R. A., Nagalo, B. M., et al. (2022). Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in vitro and in silico screening of a small library of Phenolic compounds. bioRxiv. URL:[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Ed.). John Wiley & Sons. URL:[Link]
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National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. URL: [Link]
The Multifaceted Biological Activities of Methoxy-Biphenyl Compounds: A Technical Guide for Drug Discovery and Development
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The biphenyl moiety represents a "privileged scaffold" in medicinal chemistry, a core structural framework that consistently appears in a multitude of biologically active compounds.[1] The strategic introduction of methoxy (-OCH3) groups onto this biphenyl core dramatically influences its physicochemical properties, modulating its lipophilicity, electronic distribution, and steric profile. These modifications, in turn, give rise to a remarkable spectrum of biological activities, positioning methoxy-biphenyl derivatives as promising candidates for the development of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the diverse biological activities of methoxy-biphenyl compounds, offering researchers, scientists, and drug development professionals a detailed understanding of their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their potential.
I. Anticancer Activity: A Multi-pronged Assault on Malignancy
The most extensively studied biological activity of methoxy-biphenyl compounds is their potent and multifaceted anticancer effects. These compounds have demonstrated the ability to inhibit cancer cell proliferation, induce programmed cell death, and curb tumor growth through a variety of mechanisms.
Induction of Apoptosis: Orchestrating Cancer Cell Demise
A primary mechanism by which methoxy-biphenyl derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is often dysregulated in malignancies.
1.1.1. The Intrinsic (Mitochondrial) Pathway:
Several methoxy-biphenyl compounds trigger apoptosis via the intrinsic pathway, which is initiated by intracellular stress signals.[2] This pathway converges on the mitochondria, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, a family of proteases that execute the final stages of apoptosis.[3] For example, 2,4,3',4'-tetramethoxy-biphenyl (TMBP) has been shown to induce apoptosis in human gastric cancer MGC-803 cells by promoting the loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of the caspase cascade.[3] This ultimately leads to the cleavage of key cellular proteins, such as poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[3]
1.1.2. Targeting Bcl-2 Family Proteins:
The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, with some members promoting apoptosis (e.g., Bax) and others inhibiting it (e.g., Bcl-2, Bcl-xL). An imbalance in these proteins is a common feature of cancer cells, contributing to their survival. Certain adamantyl-tethered biphenylic compounds, such as 3'-(adamantan-1-yl)-4'-methoxy-[1,1'-biphenyl]-3-ol (AMB), have been shown to induce apoptosis in hepatocellular carcinoma cells by downregulating the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL.[4] In silico molecular docking studies suggest that the biphenyl scaffold of AMB can form π-π interactions within the binding groove of these Bcl-2 family proteins.[4]
Diagram: Intrinsic Apoptosis Pathway Induced by Methoxy-Biphenyls
Caption: Anti-inflammatory pathways targeted by methoxy-biphenyl compounds.
IV. Neuroprotective Effects: Shielding the Nervous System
Emerging research suggests that methoxy-biphenyl compounds may also possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
The neuroprotective effects of these compounds appear to be multifactorial, involving antioxidant and anti-inflammatory mechanisms. For example, p,p'-methoxyl-diphenyl diselenide has been shown to protect against cognitive impairment in a mouse model of sporadic dementia of the Alzheimer's type, an effect attributed to its antioxidant properties. 5-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has demonstrated the ability to ameliorate memory impairment in a lipopolysaccharide (LPS)-induced mouse model by inhibiting neuroinflammation and amyloidogenesis through the STAT3 pathway. [6]The same compound also showed protective effects in a mouse model of Parkinson's disease by attenuating dopaminergic neurodegeneration and neuroinflammation. [7][8] Furthermore, a salidroside analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, has been found to confer neuroprotection in cell and animal models of ischemic stroke. [9]Its mechanism of action involves the induction of the neuronal glucose transporter 3 (GLUT3) through the calpain1/PKA/CREB signaling pathway. [9]
V. Structure-Activity Relationships and Synthesis: Designing for Efficacy
The biological activity of methoxy-biphenyl compounds is highly dependent on the number and position of the methoxy groups on the biphenyl scaffold, as well as the presence of other substituents. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective drug candidates.
For instance, in the context of antibacterial activity, the presence of hydroxyl groups appears to be more favorable than methoxy groups. [10]In contrast, for anti-inflammatory activity, the presence of a methoxy group at certain positions can enhance the compound's efficacy. [11][12][13] The synthesis of biologically active methoxy-biphenyl derivatives often involves well-established cross-coupling reactions, such as the Suzuki-Miyaura and Kumada couplings, which allow for the controlled and efficient construction of the biphenyl core. [14]Subsequent modifications, such as O-alkylation or esterification of hydroxyl groups, can be employed to generate a library of derivatives with diverse physicochemical properties for biological screening. [15]
VI. Future Perspectives and Conclusion
Methoxy-biphenyl compounds represent a versatile and promising class of molecules with a wide array of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, inflammation, and neurodegeneration underscores their significant therapeutic potential. The continued exploration of their mechanisms of action, coupled with a deeper understanding of their structure-activity relationships, will undoubtedly pave the way for the development of novel and effective drugs based on this privileged scaffold. As our understanding of the complex signaling networks that underpin human diseases grows, the multi-targeting capabilities of many methoxy-biphenyl derivatives may prove to be a significant advantage in the development of next-generation therapeutics.
VII. References
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A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20). Journal of Visualized Experiments. [Link]
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3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction. (2025, June 15). PubMed. [Link]
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CLSI M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. [Link]
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Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]
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4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (n.d.). PMC. [Link]
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4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (n.d.). Bentham Science. [Link]
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Antifungal Biphenyl Derivatives from Sorbus pohuashanensis Leaves Infected by Alternaria tenuissi and Their Effect against Crop Pathogens. (2021, April 6). PubMed. [Link]
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2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. (2014, June 15). PubMed. [Link]
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Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022, September 7). PMC. [Link]
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(PDF) 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. (n.d.). ResearchGate. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing. [Link]
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Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. (2023, October 20). MDPI. [Link]
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Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). PMC. [Link]
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(E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates MPTP-Induced Dopaminergic Neurodegeneration by Inhibiting the STAT3 Pathway. (2019, May 29). MDPI. [Link]
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(E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. (n.d.). PMC - NIH. [Link]
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Neuroprotector effect of p,p'-methoxyl-diphenyl diselenide in a model of sporadic dementia of Alzheimer's type in mice: contribution of antioxidant mechanism. (2011, February 24). PubMed. [Link]
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Antioxidant and anti-inflammatory potentials of 2-(acetoxymethyl)-3-(methoxycarbonyl) biphenylene: Insights from in vitro and molecular docking studies. (2026, February 23). African Research Reports. [Link]
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Neuroprotection of a sesamin derivative, 1, 2-bis [(3-methoxyphenyl) methyl] ethane-1, 2-dicaroxylic acid (MMEDA) against ischemic and hypoxic neuronal injury. (2017, December 15). PubMed. [Link]
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Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021, August 5). PMC. [Link]
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In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2025, December 29). ResearchGate. [Link]
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African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants. (2023, February 28). Academic Journals. [Link]
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Full article: Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. (2020, February 3). Taylor & Francis. [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023, September 6). PMC. [Link]
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Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling. (2018, March 15). MDPI. [Link]
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Structure-Activity Relationship of Curcumin: Role of the Methoxy Group in Anti-inflammatory and Anticolitis Effects of Curcumin. (2017, June 7). PubMed. [Link]
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2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates MPTP-Induced Dopaminergic Neurodegeneration by Inhibiting the STAT3 Pathway. (2019, May 29). PubMed. [Link]
-
A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb. (n.d.). PMC. [Link]
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Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. (2015, October 15). PubMed. [Link]
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(E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol attenuates PMA-induced inflammatory responses in human monocytic cells through PKCδ/JNK/AP-1 pathways. (2018, April 15). PubMed. [Link]
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Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. (2011, December 31). PubMed. [Link]
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Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3. (n.d.). ResearchGate. [Link]
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Discovery of Biphenyl Derivatives to Target Hsp70-Bim Protein-Protein Interaction in Chronic Myeloid Leukemia by Scaffold Hopping Strategy. (2025, December 14). ResearchGate. [Link]
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Antibacterial activity of alkaloid compound Methoxy phenyl -Oxime (C 8 H 9 N0 2 ) isolated and purified from leaf of Conocarpus lancifolius Engl. (2026, February 5). ResearchGate. [Link]
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Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. (2024, December 27). MDPI. [Link]
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(PDF) Structure-Activity Relationship Study on the Ethyl p -Methoxycinnamate as an Anti-Inflammatory Agent. (2025, December 25). ResearchGate. [Link]
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Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021, August 5). MDPI. [Link]
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Exploring the Molecular Basis of Antifungal Synergies Using Genome-Wide Approaches. (2012, March 27). Frontiers. [Link]
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Scientists develop new mathematical model of Alzheimer's disease. (2022, November 2). EurekAlert!. [Link]
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Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. (2022, May 9). MDPI. [Link]
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Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. (2024, May 17). MDPI. [Link]
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Immune-Enhancement Effects of 6-Methoxykaempferol on Cyclophosphamide-Induced Immunosuppression via Improving Antioxidant Enzyme Expression, NF-κB and MAPK Signaling, and Modulating Gut Microbiome. (n.d.). MDPI. [Link]
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Distinguishing Amyloid β-Protein in a Mouse Model of Alzheimer's Disease by Label-Free Vibrational Imaging. (n.d.). MDPI. [Link]
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discovery and history of biphenyl derivatives
An In-Depth Technical Guide to the Discovery, Synthesis, and Pharmacological Evolution of Biphenyl Derivatives
Executive Summary
The biphenyl scaffold—two benzene rings linked by a single C–C bond—is a privileged structural motif in medicinal chemistry. Its inherent rigidity, predictable lipophilicity, and capacity to orient substituents in well-defined three-dimensional spaces make it an ideal pharmacophore for target-specific binding. This whitepaper explores the historical discovery of biphenyls, the evolution of their synthetic methodologies (culminating in the Suzuki-Miyaura cross-coupling), and their critical role in the development of FDA-approved therapeutics, ranging from nonsteroidal anti-inflammatory drugs (NSAIDs) to modern targeted oncology agents.
Historical Evolution of Biphenyl Chemistry
The journey of biphenyl chemistry spans over a century, driven by the need to construct stable carbon-carbon bonds between aromatic rings.
-
Early Discoveries (1860s–1900s): The history of biphenyl synthesis began with the Wurtz–Fittig reaction in 1862 , which first demonstrated the coupling between an aryl anion and an electrophile[1]. This was followed by the Ullmann reaction in 1901 , which utilized copper to synthesize symmetrical biphenyls, though it required harsh conditions (>200°C) and suffered from limited functional group tolerance.
-
The Palladium Revolution (1970s): The landscape of biaryl synthesis was permanently altered in 1979 when Akira Suzuki and Norio Miyaura reported the palladium-catalyzed cross-coupling of aryl halides with organoboron compounds [2].
-
Modern Era: Today, biphenyl derivatives are ubiquitous in drug discovery. The FDA approval of early biphenyl-containing NSAIDs like Diflunisal (a difluorophenyl derivative of salicylic acid) and Flurbiprofen paved the way for more complex molecules, including the Angiotensin II Receptor Blockers (ARBs) like Telmisartan [3].
Pharmacological Applications of the Biphenyl Scaffold
The biphenyl motif is favored in drug design because the restricted rotation around the C1–C1' bond (especially when ortho-substituted) allows the molecule to adopt specific dihedral angles, perfectly mimicking natural receptor ligands.
Angiotensin II Receptor Blockers (ARBs)
In the treatment of hypertension, ARBs like Telmisartan utilize the biphenyl tetrazole (or carboxylic acid) scaffold to competitively bind the AT1 receptor. The biphenyl core provides the necessary hydrophobic bulk to anchor the drug deep within the receptor's transmembrane domain, displacing the natural octapeptide Angiotensin II [4].
Next-Generation Oncology and Transporter Targets
Recently, the scaffold hopping strategy has been used to discover novel biphenyl derivatives targeting the Hsp70-Bim protein-protein interaction (PPI) in chronic myeloid leukemia (CML). By optimizing the biphenyl core, researchers achieved a 5.6-fold improvement in target suppression (Kd = 123 nM) [5]. Similarly, biphenyl carboxylic acids have been developed as highly potent URAT1 inhibitors (e.g., IC50 = 0.17 μM) for the treatment of hyperuricemia and gout [6].
Table 1: Key FDA-Approved Biphenyl-Containing Therapeutics
| Drug Name | Therapeutic Class | Primary Molecular Target | Year of Initial FDA Approval |
| Diflunisal | NSAID | Cyclooxygenase (COX-1/COX-2) | 1982 |
| Flurbiprofen | NSAID | Cyclooxygenase (COX-1/COX-2) | 1988 |
| Telmisartan | Antihypertensive | Angiotensin II Type 1 (AT1) Receptor | 1998 |
| Sonidegib | Antineoplastic | Hedgehog signaling pathway (Smoothened) | 2015 |
Synthetic Methodologies: The Suzuki-Miyaura Paradigm
While Stille, Negishi, and Kumada couplings can generate biphenyls, the Suzuki-Miyaura cross-coupling remains the undisputed gold standard. Its dominance is due to the mild reaction conditions, the commercial availability and stability of boronic acids, and the generation of non-toxic, easily removable inorganic byproducts [7].
Mechanistic Causality
The catalytic cycle relies on three fundamental steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond. This is often the rate-limiting step for electron-rich aryl chlorides.
-
Transmetalation: The base activates the arylboronic acid (forming a boronate), transferring the aryl group to the Pd(II) complex. Causality note: Electron-poor boronic acids undergo transmetalation slowly, which can lead to unwanted homocoupling side reactions. Bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos or DavePhos) are required to accelerate this step [8].
-
Reductive Elimination: The two aryl groups couple to form the biphenyl product, regenerating the Pd(0) catalyst.
Caption: The Suzuki-Miyaura catalytic cycle for biphenyl synthesis.
Table 2: Optimization of Suzuki-Miyaura Coupling Yields
| Aryl Halide | Boronic Acid | Catalyst / Ligand | Base / Solvent | Temp (°C) | Yield (%) |
| 2-Bromophenylphosphine | 2-Fluorophenylboronic acid | Pd(OAc)2 / PPh3 | K3PO4 / Dioxane | 101 | 15% |
| Electron-poor Haloarene | Electron-poor Boronic acid | Pd2(dba)3 / DavePhos | KOH / NMP | 90 | 85% |
| 4-Bromoaniline | Phenylboronic acid | Pd(PPh3)4 / None | K2CO3 / Dioxane-H2O | 90 | >90% |
Experimental Protocol: Self-Validating Suzuki-Miyaura Synthesis
To ensure reproducibility and high yields, particularly when synthesizing complex biphenyl intermediates for drug discovery, the following rigorously validated protocol is recommended [9].
Objective: Synthesis of a functionalized biphenyl via the coupling of an aryl bromide and an arylboronic acid.
Reagents:
-
Aryl bromide (1.0 equiv, 0.5 mmol)
-
Arylboronic acid (1.2 - 1.5 equiv, 0.75 mmol)
-
Pd2(dba)3 (2.5 mol%, 0.0125 mmol)
-
DavePhos ligand (5.0 mol%, 0.025 mmol)
-
Potassium hydroxide (KOH) (2.5 equiv, 1.25 mmol)
-
N-Methyl-2-pyrrolidone (NMP) (2.0 mL)
Step-by-Step Methodology:
-
Preparation of the Schlenk Flask: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under a vacuum. Backfill with high-purity Argon. Repeat this cycle three times to ensure a strictly inert atmosphere. Rationale: Pd(0) is highly susceptible to oxidation; ambient oxygen will kill the catalytic cycle.
-
Reagent Loading: Under a positive flow of Argon, add the aryl bromide, arylboronic acid, Pd2(dba)3, DavePhos, and KOH to the flask.
-
Solvent Degassing: Add 2.0 mL of anhydrous NMP via a gas-tight syringe. Degas the resulting mixture using the freeze-pump-thaw method (3 cycles).
-
Catalyst Activation & Reaction: Heat the reaction mixture in an oil bath at 90°C. Self-Validation Check: The mixture should transition from a deep red/purple (Pd2(dba)3) to a pale yellow, indicating the formation of the active monomeric Pd(0)-ligand complex. Stir vigorously for 3 to 16 hours. Monitor the consumption of the aryl bromide via Thin-Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent system.
-
Quenching and Workup: Once the starting material is consumed, cool the flask to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with deionized water (3 x 10 mL) to remove the NMP, followed by a brine wash (10 mL).
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude biphenyl product via flash column chromatography.
Logical Workflow of Biphenyl Drug Discovery
The integration of computational design, synthetic feasibility, and biological screening forms the backbone of modern biphenyl drug discovery.
Caption: The end-to-end logical workflow for developing biphenyl-based therapeutics.
Conclusion and Future Perspectives
The biphenyl scaffold has transitioned from a simple industrial chemical to a cornerstone of modern pharmacotherapy. As synthetic methodologies like the Suzuki-Miyaura coupling continue to evolve—allowing for the coupling of highly sterically hindered and electron-poor substrates—the chemical space accessible to medicinal chemists expands exponentially. Future drug discovery efforts will likely leverage the biphenyl core in the design of PROTACs (Proteolysis Targeting Chimeras) and advanced allosteric modulators, ensuring this privileged structure remains at the forefront of pharmaceutical science.
References
1. - National Institutes of Health (NIH) / PMC 2. - University of Greenwich 3. - Drugs.com 4. - ResearchGate 5. - Journal of Medicinal Chemistry (ACS) 6. - ResearchGate 7. - BenchChem 8. - The Journal of Organic Chemistry (ACS) 9. - BenchChem
Therapeutic Targeting via the 5-Methoxy[1,1'-biphenyl]-2-ol Scaffold: A Technical Whitepaper
Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Pharmacologists, and Preclinical Development Professionals
Executive Summary & Pharmacophore Rationale
In contemporary medicinal chemistry, the identification of privileged scaffolds—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. The 5-Methoxy[1,1'-biphenyl]-2-ol (and its closely related derivatives) has emerged as a highly versatile pharmacophore.
The structural logic of this scaffold is rooted in three critical domains:
-
The Biphenyl Axis: Provides essential lipophilicity and dictates the dihedral angle of the molecule. This allows the scaffold to intercalate into deep, hydrophobic binding pockets of kinases and proteases.
-
The 2-Hydroxyl Group: Acts as a potent hydrogen bond donor and acceptor, anchoring the molecule to key catalytic residues (e.g., the catalytic aspartates in aspartyl proteases or the hinge region in kinases).
-
The 5-Methoxy Group: Serves a dual purpose. Sterically, it restricts the rotation of the biphenyl system, locking the molecule into a bioactive conformation. Electronically, it acts as an electron-donating group, tuning the π-electron density of the aromatic ring to optimize π-π stacking interactions with aromatic amino acids in the target site.
Recent high-throughput and in silico screenings have validated this scaffold's efficacy across oncology, neurodegeneration, and metabolic disorders[1][2][3]. This whitepaper dissects the mechanistic pathways, validates the primary therapeutic targets, and establishes rigorous experimental workflows for evaluating 5-methoxybiphenyl-2-ol derivatives.
Primary Therapeutic Targets & Mechanistic Pathways
Oncology: Melanoma and Non-Melanoma Skin Cancers
Biphenyl-2-ol derivatives have demonstrated profound efficacy in inducing apoptosis and inhibiting the migration of squamous cell carcinoma (SCC-12, A431) and melanoma (SKMEL-28, A375) cell lines[1].
-
Target Kinases (CDK8, CLK4, ROCK1/2): In silico target fishing and in vitro validation indicate that these compounds act as multi-kinase inhibitors. By inhibiting ROCK1/2, the scaffold disrupts actin cytoskeleton dynamics, effectively halting cancer cell migration and wound healing[1].
-
PARP Inhibition: The scaffold also binds Poly(ADP-ribose) polymerase (PARP), preventing DNA damage repair in rapidly dividing malignant cells, thereby shifting the intracellular balance toward apoptosis (evidenced by the downregulation of Bcl2 and upregulation of Bax)[1].
Caption: Multi-target inhibition of CDK8, ROCK1/2, and PARP by biphenyl-2-ol derivatives in skin cancer.
Neurodegeneration: Alzheimer's Disease (BACE1)
The 5-methoxybiphenyl-2-ol core is a critical intermediate in the synthesis of β-secretase (BACE1) inhibitors[2]. BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the Amyloid Precursor Protein (APP). By competitively binding to the active site of BACE1, these derivatives halt the generation of Amyloid-β (Aβ) peptides, directly addressing the underlying pathology of Alzheimer's disease and cerebral amyloid angiopathy[2].
Caption: Interruption of the amyloidogenic pathway via BACE1 inhibition by biphenyl-2-ol.
Metabolic & Circadian Disorders (Rev-Erbα)
Beyond oncology and neurology, the scaffold is utilized in the synthesis of Rev-Erbα agonists[3]. Rev-Erbα is a nuclear receptor that regulates the expression of target genes involved in lipid homeostasis, metabolism, and circadian rhythms. Agonism of this receptor via biphenyl-derived compounds presents a therapeutic avenue for metabolic syndrome and inflammatory disorders[3].
Quantitative Data Presentation
The dimerization of simple aniline derivatives into C–N linked biphenyls drastically improves target engagement and cytotoxicity, demonstrating the absolute necessity of the biphenyl pharmacophore.
Table 1: Predicted & Validated Therapeutic Targets of the Scaffold
| Target Class | Specific Target | Disease Indication | Mechanism of Action | Ref |
| Kinase | CDK8, CLK4 | Melanoma / Squamous Cell Carcinoma | Apoptosis induction via Bax/Bcl2 modulation | [1] |
| Kinase | ROCK1/2 | Skin Cancer | Inhibition of actin cytoskeleton-mediated migration | [1] |
| Protease | BACE1 | Alzheimer's Disease | Blocks amyloidogenic processing of APP | [2] |
| Nuclear Receptor | Rev-Erbα | Metabolic Syndrome | Agonist; regulates lipid homeostasis | [3] |
| Enzyme | PARP | Oncology | Prevention of DNA damage repair | [1] |
Table 2: In Vitro Cytotoxicity (IC₅₀) in Skin Cancer Cell Lines[1]
| Compound Class | A431 (SCC) IC₅₀ (µM) | SCC-12 (SCC) IC₅₀ (µM) | SKMEL-28 (Melanoma) IC₅₀ (µM) | A375 (Melanoma) IC₅₀ (µM) |
| Simple Benzene Derivatives | >50.0 | >50.0 | >50.0 | >50.0 |
| Dihydroquinoline Derivatives | 10.0 - 10.4 | >50.0 | 12.2 - 36.4 | Inactive |
| C-N Linked Biphenyls (Hit 11) | 5.00 | 2.90 | 4.90 | 6.70 |
Experimental Workflows & Self-Validating Protocols
To ensure rigorous scientific integrity, the following protocols detail the synthesis and biological validation of these compounds, emphasizing the causality behind each methodological choice.
Protocol A: Regioselective Aerobic Oxidative Cross-Coupling[1]
Objective: Synthesize 5-methoxybiphenyl-2-ol derivatives via direct C-H functionalization.
-
Reaction Setup: Dissolve the aniline derivative (3.03 mmol) and 4-methoxyphenol (3.03 mmol) in 5 mL of anhydrous toluene.
-
Causality: Toluene provides a non-polar, aprotic environment that stabilizes the radical intermediates generated during oxidative coupling without participating in nucleophilic side reactions.
-
-
Catalyst Initiation: Add Silver(I) nitrate (AgNO₃, 3.03 mmol) to the mixture.
-
Causality: Ag(I) acts as the primary single-electron oxidant, initiating radical formation on the electron-rich phenol and aniline rings to facilitate direct C-H functionalization.
-
-
Oxidation Cycle: Slowly introduce Hydrogen Peroxide (H₂O₂, 9.08 mmol).
-
Causality: H₂O₂ serves as the terminal oxidant. It regenerates the active catalytic silver species, driving the aerobic oxidative cross-coupling forward and ensuring high product yield.
-
-
Purification & Validation: Quench, extract with ethyl acetate, and purify via flash chromatography.
-
Self-Validation: Analyze via HRMS (ESI/Q-TOF). The presence of the exact calculated molecular ion peak [M + H]⁺ confirms successful C-C/C-N bond formation, validating the structural integrity before biological screening.
-
Protocol B: In Vitro BACE1 FRET Inhibition Assay
Objective: Validate the inhibitory potency of biphenyl-2-ol derivatives against β-secretase.
-
Buffer Preparation: Prepare assay buffer (50 mM Sodium Acetate, pH 4.5).
-
Causality: BACE1 is an aspartyl protease that operates optimally in the acidic environment of the endosome; pH 4.5 ensures maximum enzymatic velocity.
-
-
Enzyme & Substrate Addition: Combine recombinant human BACE1 with a FRET-compatible APP-derived peptide substrate (e.g., Rh-EVNLDAEFK-Quencher).
-
Causality: In the intact peptide, fluorescence is quenched due to the spatial proximity of the fluorophore and quencher. Cleavage by BACE1 separates them, emitting a fluorescent signal.
-
-
Inhibitor Incubation: Add the biphenyl derivative at varying concentrations (0.1 nM to 10 µM). Include a DMSO vehicle (negative control) and Verubecestat (positive control).
-
Kinetic Measurement: Measure fluorescence (Ex/Em) continuously for 60 minutes.
-
Self-Validation: The assay is only deemed valid if the positive control (Verubecestat) fully suppresses fluorescence to baseline, and the negative control (DMSO) exhibits a linear, uninhibited increase in signal. The IC₅₀ is calculated from the dose-dependent suppression of the fluorescent slope.
-
Caption: End-to-end workflow from chemical synthesis to in vitro target validation.
References
- Title: Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico screening of a small library of Phenolic compounds Source: bioRxiv URL
- Title: WO2011002408A1 - Novel compounds for treatment of neurodegeneration associated with diseases, such as alzheimer's disease or dementia Source: Google Patents URL
- Title: WO2013045519A1 - Derivatives of 6-substituted triazolopyridazines as rev-erb agonists Source: Google Patents URL
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. WO2011002408A1 - Novel compounds for treatment of neurodegeneration associated with diseases, such as alzheimer's disease or dementia - Google Patents [patents.google.com]
- 3. WO2013045519A1 - Derivatives of 6-substituted triazolopyridazines as rev-erb agonists - Google Patents [patents.google.com]
Methodological & Application
Application Note: High-Efficiency Synthesis of 5-Methoxy[1,1'-biphenyl]-2-ol via Suzuki-Miyaura Coupling
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of 5-Methoxy[1,1'-biphenyl]-2-ol (also known as 4-methoxy-2-phenylphenol). This scaffold is a critical intermediate in the synthesis of bioactive biaryls, liquid crystals, and ligands for catalysis.
Introduction & Retrosynthetic Analysis
The target molecule, 5-Methoxy[1,1'-biphenyl]-2-ol , features a biaryl core with a specific substitution pattern: a hydroxyl group at the ortho position (C2) and a methoxy group at the C5 position of the phenolic ring.
Synthesizing sterically hindered ortho-substituted phenols via cross-coupling presents unique challenges, primarily due to the potential for the free hydroxyl group to coordinate with the palladium catalyst (poisoning) or interfere with the transmetalation step. While protecting group strategies (e.g., O-benzylation) are common, they add two synthetic steps.
This protocol details a Direct Coupling Method (unprotected phenol) using an optimized base/solvent system that leverages the electronic activation of the in situ generated phenoxide, reducing step count and improving atom economy.
Retrosynthetic Disconnection
The most logical disconnection is at the C1-C1' biaryl axis.
-
Electrophile: 2-Bromo-4-methoxyphenol (commercially available).
-
Catalytic System: Palladium(0) mediated cross-coupling.[1][2][3][5][6][7][8]
Figure 1: Retrosynthetic analysis of the target biaryl phenol.
Critical Experimental Considerations
Catalyst Selection: The "Phenol Problem"
Free phenols can be problematic in Suzuki couplings. The acidic proton can protonate reactive Pd-aryl intermediates (leading to dehalogenation byproducts) or the phenoxide can form stable, unreactive Pd-alkoxides.
-
Solution: Use Pd(dppf)Cl₂[9]·CH₂Cl₂ or Pd(PPh₃)₄ . The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) offers a large bite angle and steric bulk, preventing the formation of stable, unreactive Pd-phenoxide complexes and promoting reductive elimination.
The Role of Base and Stoichiometry
In unprotected phenol coupling, the base serves two roles:
-
Deprotonation: Converts the phenol (Ar-OH) to the phenoxide (Ar-O⁻). This prevents catalyst poisoning and electronically activates the ring for oxidative addition.
-
Boron Activation: Activates the boronic acid to the boronate species [RB(OH)₃]⁻, which is the active transmetalating agent.
-
Requirement: Use >2.5 equivalents of base (e.g., K₂CO₃ or K₃PO₄). 1.0 eq is consumed by the phenol; the remainder drives the catalytic cycle.
Solvent System
A biphasic or highly polar system is required to solubilize the inorganic base and the polar phenoxide intermediate.
-
Recommended: 1,4-Dioxane/Water (4:[9]1) or Toluene/Ethanol/Water (4:1:1).[1] The water component is non-negotiable for the solubility of the base.
Detailed Experimental Protocol
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][4][7][10][11] | Amount (Example) |
| 2-Bromo-4-methoxyphenol | 203.03 | 1.0 | 1.015 g (5.0 mmol) |
| Phenylboronic acid | 121.93 | 1.2 | 0.732 g (6.0 mmol) |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | 122 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 2.07 g (15.0 mmol) |
| 1,4-Dioxane | - | - | 20 mL |
| Water (Degassed) | - | - | 5 mL |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Glassware Prep: Oven-dry a 100 mL round-bottom flask or Schlenk tube. Equip with a magnetic stir bar and a rubber septum.
-
Reagent Addition: Add 2-Bromo-4-methoxyphenol, Phenylboronic acid, and K₂CO₃ to the flask.
-
Note: If using Pd(PPh₃)₄ (air sensitive), add it inside a glovebox or under a positive stream of Nitrogen/Argon. Pd(dppf)Cl₂ is air-stable and can be added on the bench, but inert atmosphere is still best practice.
-
-
Inert Atmosphere: Seal the flask. Evacuate under high vacuum and backfill with Nitrogen (or Argon). Repeat this cycle 3 times . This removes O₂, which causes homocoupling of the boronic acid and oxidizes the phosphine ligands.
Phase 2: Reaction Initiation
-
Solvent Addition: Syringe in the degassed 1,4-Dioxane and Water.
-
Catalyst Addition: If not added in Step 2, briefly remove the septum under a strong flow of N₂ and add the Pd catalyst. Reseal and purge for 1 minute.
-
Heating: Place the flask in a pre-heated oil bath at 90°C . Stir vigorously (800-1000 RPM).
-
Monitoring: Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC.
-
Reaction Time: Typically 4–16 hours. The starting bromide (Rf ~0.6) should disappear, and a more polar spot (Rf ~0.4, the biphenyl phenol) should appear.
-
Phase 3: Work-up (Critical for Phenols)
-
Cooling: Cool the mixture to room temperature.
-
Acidification: The product exists as the potassium phenoxide salt (water-soluble). You must acidify to extract it.
-
Add 1M HCl dropwise until pH ~2-3. (Watch for CO₂ evolution).
-
-
Extraction: Dilute with Ethyl Acetate (30 mL). Separate layers. Extract the aqueous layer 2x with Ethyl Acetate (20 mL).
-
Washing: Combine organic layers.[1][2][11] Wash with Brine (saturated NaCl). Dry over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Concentration: Filter and concentrate under reduced pressure to yield a crude dark oil/solid.
Phase 4: Purification
-
Column Chromatography: Purify via silica gel chromatography.
-
Mobile Phase: Gradient from 5% to 20% Ethyl Acetate in Hexanes.
-
Note: The product is a phenol and may streak slightly. Adding 1% acetic acid to the eluent can sharpen the bands.
-
-
Characterization: Isolate the product as a white to off-white solid.
Mechanistic Workflow & Logic
The following diagram illustrates the catalytic cycle adapted for the unprotected phenol substrate.
Figure 2: Suzuki-Miyaura catalytic cycle highlighting the base-mediated activation steps.[12]
Quantitative Data Summary
| Parameter | Direct Coupling (Recommended) | Protected Route (Alternative) |
| Starting Material | 2-Bromo-4-methoxyphenol | 1-Benzyloxy-2-bromo-4-methoxybenzene |
| Step Count | 1 | 3 (Protect -> Couple -> Deprotect) |
| Atom Economy | High | Low (Loss of Benzyl group) |
| Base Requirement | 3.0 equiv | 1.5 - 2.0 equiv |
| Typical Yield | 75 - 85% | 85 - 95% |
| Purification Difficulty | Moderate (Phenol streaking) | Easy (Non-polar intermediate) |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to oxidation or instability. | Ensure rigorous degassing.[10] Switch to Pd(dppf)Cl₂ which is more thermally stable. Add excess ligand (PPh₃).[1] |
| Low Conversion (<50%) | Catalyst poisoning by phenoxide or inactive boronic acid. | Increase temperature to 100°C. Add more base (ensure pH > 10 in aqueous layer). Check boronic acid quality (it can dehydrate to trimer). |
| Homocoupling (Biphenyl) | Oxygen present in the system.[4] | Re-degas solvents.[1][10] Ensure system is under positive N₂ pressure. |
| Product in Aqueous Layer | Failure to acidify during workup. | The phenoxide is water-soluble. Add 1M HCl until the aqueous layer is acidic (pH 2) before extraction. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
BenchChem. (2025).[1][2][10] Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling. BenchChem Application Notes. Link
-
Littke, A. F., & Fu, G. C. (2000). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Protocols. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ikm.org.my [ikm.org.my]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Application Note: Advanced Purification Protocols for 5-Methoxy[1,1'-biphenyl]-2-ol
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Chemoselective Isolation, Chromatographic Resolution, and Biological-Grade Purification
Introduction & Scientific Context
As a Senior Application Scientist, I frequently encounter the challenge of isolating heavily functionalized phenolic compounds from complex reaction matrices. 5-Methoxy[1,1'-biphenyl]-2-ol (also known as 2-hydroxy-5-methoxybiphenyl) is a highly valuable scaffold in both natural product biosynthesis and modern drug discovery. In plant biochemistry, it serves as a critical intermediate in the biosynthesis of biphenyl phytoalexins (such as aucuparin), which are defense compounds produced by the Rosaceae family in response to fungal pathogens [3]. In contemporary drug development, biphenyl-2-ol derivatives are actively screened as potent inhibitors against cutaneous melanoma (e.g., A375, SKMEL-28) and non-melanoma skin cancer cell lines [2].
Because these downstream biological assays are highly sensitive to trace impurities (such as unreacted transition metal catalysts or halogenated cross-coupling partners), achieving >99.5% purity is mandatory. This application note details a self-validating, three-tier purification strategy that leverages the molecule's distinct physicochemical properties to achieve biological-grade purity.
Physicochemical Profiling
The design of any robust purification workflow must be grounded in the target's intrinsic molecular properties. The presence of the phenolic hydroxyl group (-OH) adjacent to the bulky biphenyl system dictates our approach to phase separation and chromatographic retention.
Table 1: Physicochemical Properties of 5-Methoxy[1,1'-biphenyl]-2-ol [1]
| Property | Value / Characteristic | Impact on Purification Strategy |
| CAS Number | 13522-82-2 | N/A |
| Molecular Formula | C₁₃H₁₂O₂ | N/A |
| Molecular Weight | 200.237 g/mol | Determines mass-to-charge (m/z) for LC-MS tracking. |
| Functional Groups | Phenol (-OH), Methoxy (-OCH₃) | Phenol provides a chemoselective handle for acid-base extraction. |
| Estimated pKa | ~9.5 – 10.0 (Phenolic -OH) | Allows deprotonation by strong bases (e.g., 1M NaOH) to form water-soluble salts. |
| UV Absorbance | λ_max ≈ 254 nm | Optimal wavelength for TLC monitoring and HPLC detection [3]. |
Strategic Purification Rationale (The "Why")
A successful purification is not a random sequence of techniques, but a logical exploitation of molecular differences.
-
Chemoselective Acid-Base Extraction: We initiate the workflow by exploiting the acidity of the phenolic -OH. By treating the crude mixture with 1M NaOH, we force 5-Methoxy[1,1'-biphenyl]-2-ol into the aqueous phase as a sodium phenoxide salt. Neutral, lipophilic impurities (like unreacted starting materials or non-hydroxylated biphenyls) remain trapped in the organic layer and are discarded.
-
Normal-Phase Flash Chromatography: After recovering the enriched phenol via acidification, we utilize silica gel chromatography. The phenolic proton acts as a strong hydrogen-bond donor to the silanol groups on the stationary phase, allowing us to resolve the target from structurally similar phenolic byproducts based on subtle polarity differences.
-
Preparative Reverse-Phase HPLC: To achieve the strict >99.5% purity required for in-vitro melanoma screening [2], we conclude with C18 Prep-HPLC. The addition of 0.1% Trifluoroacetic acid (TFA) suppresses the ionization of the phenol, ensuring predictable, sharp peak shapes driven purely by the hydrophobic interaction of the biphenyl core.
Purification Workflow Visualization
Sequential purification workflow for isolating 5-Methoxy[1,1'-biphenyl]-2-ol from crude mixtures.
Detailed Experimental Protocols (The "How")
Protocol A: Chemoselective Acid-Base Extraction
Objective: Rapid removal of neutral and basic impurities.
-
Solubilization: Dissolve the crude reaction mixture (e.g., 1.0 g) in 50 mL of Ethyl Acetate (EtOAc).
-
Deprotonation: Transfer to a separatory funnel and add 50 mL of 1M NaOH (aq). Shake vigorously and vent. Causality: The NaOH deprotonates the target, forming a water-soluble sodium phenoxide salt.
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the product) into a clean Erlenmeyer flask. Discard the upper EtOAc layer (containing neutral impurities).
-
Washing: Wash the aqueous layer with an additional 20 mL of EtOAc to remove residual lipophilic traces. Discard the organic wash.
-
Reprotonation: Place the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution reaches pH < 3 (verify with pH paper). Causality: Acidification regenerates the neutral, lipophilic 5-Methoxy[1,1'-biphenyl]-2-ol, which will often precipitate as a cloudy suspension.
-
Recovery: Extract the acidified aqueous layer with EtOAc (3 x 30 mL). Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: Flash Column Chromatography
Objective: Separation of the target from structurally related phenolic byproducts.
-
Column Preparation: Pack a glass column with silica gel (230–400 mesh) using Hexane as the slurry solvent.
-
Loading: Dissolve the phenol-enriched extract from Protocol A in a minimum volume of Dichloromethane (DCM) and carefully load it onto the silica bed.
-
Elution: Run a step gradient starting at 100% Hexane, gradually increasing polarity to 85:15 Hexane:EtOAc. Causality: The non-polar hexane flushes out remaining highly lipophilic species, while the increasing EtOAc outcompetes the phenol's hydrogen bonding to the silica, allowing it to elute.
-
Monitoring: Collect fractions and analyze via TLC (Silica gel, 80:20 Hexane:EtOAc). Visualize spots using a UV lamp at 254 nm [3] and an iodine chamber.
-
Concentration: Pool fractions containing the single target spot and evaporate the solvent.
Protocol C: Preparative HPLC for Biological-Grade Purity
Objective: Final polishing to >99.5% purity for sensitive in-vitro assays.
-
System Setup: Equip a Preparative HPLC system with a C18 Reverse-Phase column (e.g., 21.2 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: HPLC-grade Water + 0.1% TFA.
-
Solvent B: HPLC-grade Acetonitrile + 0.1% TFA.
-
Causality: TFA keeps the mobile phase acidic (pH ~2), ensuring the phenol remains fully protonated. This prevents peak tailing caused by partial ionization on the column.
-
-
Gradient Method: Run a linear gradient from 40% B to 90% B over 20 minutes at a flow rate of 20 mL/min.
-
Detection & Collection: Monitor absorbance at 254 nm [3]. Collect the major peak (typically eluting between 12-15 minutes depending on the exact column dead volume).
-
Lyophilization: Remove the acetonitrile under a gentle stream of nitrogen, then lyophilize (freeze-dry) the remaining aqueous solution to yield the pure 5-Methoxy[1,1'-biphenyl]-2-ol as a solid.
Analytical Validation
To ensure the protocol is self-validating, verify the final isolated compound using the following analytical benchmarks:
-
LC-MS (ESI-Negative Mode): Because it is a phenol, the compound ionizes exceptionally well in negative electrospray ionization. Look for the
pseudomolecular ion at m/z 199.1 . -
¹H NMR (400 MHz, CDCl₃): Confirm the presence of the methoxy group via a sharp singlet integrating to 3 protons at roughly δ 3.80 ppm . The phenolic proton (-OH) should appear as a broad singlet (exchangeable with D₂O) around δ 5.0 - 5.5 ppm .
References
-
Title: 5-methoxy-[1,1'-biphenyl]-2-ol - CAS 13522-82-2 Source: MolAid Chemical Database URL: [Link]
-
Title: Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico screening of a small library of Phenolic compounds Source: bioRxiv (2022) URL: [Link]
-
Title: Molecular cloning and functional analysis of a biphenyl phytoalexin-specific O-methyltransferase from apple cell suspension cultures Source: Planta, 249(3), 677-691 (2019) URL: [Link]
Topic: Analytical Methods for the Quantification of 5-Methoxy[1,1'-biphenyl]-2-ol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides detailed protocols and validation guidance for the quantitative analysis of 5-Methoxy[1,1'-biphenyl]-2-ol, a biphenyl derivative of significant interest in pharmaceutical and chemical synthesis. The accurate quantification of this analyte is critical for process monitoring, quality control, and stability testing. We present three robust analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for specific applications requiring high-resolution separation, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for ultra-sensitive, trace-level quantification in complex matrices. This guide is designed to provide researchers, scientists, and drug development professionals with the technical expertise to implement and validate these methods in accordance with international standards.
Introduction and Analytical Rationale
5-Methoxy[1,1'-biphenyl]-2-ol (Molecular Formula: C₁₃H₁₂O₂, Molecular Weight: 200.24 g/mol ) is an aromatic organic compound featuring both a methoxy and a hydroxyl functional group on a biphenyl scaffold. Biphenyl structures are considered "privileged scaffolds" in medicinal chemistry and are integral to the development of various therapeutic agents and materials.[1] The precise quantification of intermediates like 5-Methoxy[1,1'-biphenyl]-2-ol is paramount to ensure the final product's purity, safety, and efficacy.
The selection of an analytical method is contingent upon the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.[2] This document details three complementary techniques, explaining the causality behind the methodological choices to empower the scientist with a flexible and robust analytical toolkit.
-
HPLC-UV: The preferred method for routine quality control of bulk materials and formulated products due to its robustness, cost-effectiveness, and high throughput. The conjugated biphenyl system provides a strong chromophore, making UV detection highly suitable.[2][3]
-
GC-MS: A powerful technique for analyzing volatile and thermally stable compounds. While the phenolic hydroxyl group may necessitate derivatization to enhance volatility and improve peak shape, GC-MS provides excellent chromatographic resolution and definitive compound identification through mass spectral library matching.[4][5]
-
LC-MS/MS: The gold standard for trace-level quantification in complex biological or environmental matrices. Its superior sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), minimize matrix interference and provide unambiguous quantification.[6][7]
All methods described herein are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the generation of reliable and reproducible data.[8][9]
General Analytical Workflow
The successful quantification of 5-Methoxy[1,1'-biphenyl]-2-ol begins with meticulous sample preparation and culminates in rigorous data analysis and reporting. The overall workflow is a multi-stage process designed to ensure data integrity.
Caption: General workflow for the quantification of 5-Methoxy[1,1'-biphenyl]-2-ol.
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for quantifying 5-Methoxy[1,1'-biphenyl]-2-ol in raw materials, reaction mixtures, and final products where concentration levels are relatively high. The acidic mobile phase is critical for suppressing the ionization of the phenolic hydroxyl group, thereby ensuring a sharp, symmetrical peak shape.[10][11]
Materials and Reagents
-
Reference Standard: 5-Methoxy[1,1'-biphenyl]-2-ol (≥98% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC or Milli-Q grade)
-
Acid: Formic Acid (LC-MS grade)
-
Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or Nylon)
Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | Reversed-Phase C18 or Biphenyl (e.g., 150 x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 50% B to 95% B over 10 min, hold for 2 min, return to 50% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm (or optimal wavelength determined by DAD scan) |
Step-by-Step Protocol
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Degas both solutions for 15 minutes.[11]
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Accurately weigh the sample and dissolve it in methanol to achieve an expected concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.[10]
-
System Setup and Analysis: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.[11] Create a sequence including blanks, calibration standards, quality control (QC) samples, and unknown samples for analysis.
-
Data Analysis: Identify the peak for 5-Methoxy[1,1'-biphenyl]-2-ol based on its retention time. Construct a calibration curve by plotting the peak area against the concentration of the standards. Quantify the analyte in the samples using the linear regression equation derived from the calibration curve.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the selective detection and quantification of 5-Methoxy[1,1'-biphenyl]-2-ol, particularly when dealing with complex mixtures where chromatographic resolution is critical. Derivatization is recommended to improve thermal stability and chromatographic performance.[5][12]
Materials and Reagents
-
Reference Standard: 5-Methoxy[1,1'-biphenyl]-2-ol (≥98% purity)
-
Solvents: Dichloromethane, Hexane, Ethyl Acetate (GC grade)
-
Drying Agent: Anhydrous Sodium Sulfate
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Instrumentation and Conditions
| Parameter | Specification |
| GC-MS System | Gas Chromatograph with Autosampler coupled to a Mass Spectrometer (e.g., Single Quadrupole) |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-400) for identification; Selected Ion Monitoring (SIM) for quantification |
Step-by-Step Protocol
-
Sample Extraction (if required): For solid or liquid samples with complex matrices, perform a suitable extraction such as liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE) using a C18 cartridge.[4][5] Dry the organic extract over anhydrous sodium sulfate.
-
Derivatization: Evaporate the solvent from the extract or standard solution under a gentle stream of nitrogen. Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Standard and Sample Preparation: Prepare a stock solution of the reference standard in ethyl acetate. Create calibration standards and perform the derivatization step in parallel with the samples.
-
GC-MS Analysis: Inject the derivatized standards and samples into the GC-MS system.
-
Data Analysis:
-
Identification: In full scan mode, identify the derivatized analyte by its retention time and by matching its mass spectrum against a reference spectrum or library. The expected trimethylsilyl (TMS) derivative will have a molecular ion corresponding to the original mass plus 72 (Si(CH₃)₃ - H).
-
Quantification: Use SIM mode for higher sensitivity. Select a quantifier ion (typically the most abundant) and at least two qualifier ions. Create a calibration curve and quantify the samples as described for the HPLC method.
-
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides the highest level of sensitivity and selectivity, making it the definitive choice for bioanalysis (e.g., plasma, urine), environmental testing, or detecting trace-level impurities.[6][13]
Materials and Reagents
-
Reference Standard: 5-Methoxy[1,1'-biphenyl]-2-ol (≥98% purity)
-
Internal Standard (IS): A structurally similar, stable isotope-labeled analog is recommended (e.g., 5-Methoxy[1,1'-biphenyl]-2-ol-d₃). If unavailable, a compound with similar chromatographic and ionization behavior can be used.
-
Solvents and Reagents: As per HPLC protocol, but ensure all are LC-MS grade. Ammonium formate may be used as a mobile phase additive instead of formic acid.
Instrumentation and Conditions
| Parameter | Specification |
| LC-MS/MS System | UHPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| LC Conditions | Similar to HPLC-UV protocol, but may use a shorter column (e.g., 50 x 2.1 mm) and faster gradient for higher throughput. |
| Ionization Source | Electrospray Ionization (ESI), operated in both Positive and Negative modes for optimization. Negative mode is often preferred for phenolic compounds. |
| Key MS Parameters | Capillary Voltage, Source Temperature, Gas Flows (nebulizer, drying) – to be optimized for the specific instrument. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions
The optimal MRM transitions must be determined empirically by infusing a standard solution of the analyte. The following are proposed starting points based on the structure (precursor mass = 200.24).
| Analyte | Mode | Precursor Ion [m/z] | Product Ion [m/z] | Purpose |
| 5-Methoxy[1,1'-biphenyl]-2-ol | ESI- | 199.1 [M-H]⁻ | 184.1 ([M-H-CH₃]⁻) | Quantifier |
| 199.1 [M-H]⁻ | 156.1 ([M-H-CH₃-CO]⁻) | Qualifier | ||
| Internal Standard (e.g., -d₃) | ESI- | 202.1 [M-H]⁻ | 187.1 ([M-H-CH₃]⁻) | Quantifier |
Step-by-Step Protocol
-
Sample Preparation: Sample preparation is crucial for LC-MS/MS to minimize matrix effects.[14]
-
Protein Precipitation (for plasma/serum): Add 3 parts of cold acetonitrile containing the internal standard to 1 part of the sample. Vortex, centrifuge, and inject the supernatant.[15]
-
Solid-Phase Extraction (SPE): Use a polymeric or C18 SPE cartridge for cleaner extracts from complex matrices like urine or environmental samples.
-
-
Standard and Sample Preparation: Prepare calibration standards in the same matrix as the samples (e.g., blank plasma) and process them in the same manner.
-
LC-MS/MS Analysis: Analyze the processed standards and samples using the optimized LC-MS/MS method. The use of a scheduled MRM algorithm can accommodate a larger number of analytes if needed.[6]
-
Data Analysis: Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting this ratio against the analyte concentration and apply a weighted (e.g., 1/x²) linear regression.
Method Validation and Performance Comparison
Every analytical method must be validated to prove it is fit for its intended purpose.[8][16] The validation should be performed according to ICH Q2(R2) guidelines. The table below summarizes the key validation parameters and provides expected performance characteristics for each described method.
| Validation Parameter | HPLC-UV | GC-MS (SIM Mode) | LC-MS/MS (MRM Mode) |
| Specificity | Moderate; based on retention time & UV spectrum | High; based on retention time & mass spectrum | Very High; based on RT & specific MRM transition |
| Linearity (R²) | > 0.998 | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 25 µg/mL | 0.1 - 500 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 5.0% |
| LOD (Limit of Detection) | ~50 ng/mL | ~10 ng/mL | ~0.05 ng/mL |
| LOQ (Limit of Quant.) | ~150 ng/mL | ~30 ng/mL | ~0.15 ng/mL |
Method Selection Guidance
Choosing the appropriate analytical technique is a critical decision that impacts data quality, throughput, and project cost. The following decision tree provides a logical framework for selecting the optimal method based on key project requirements.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
This application note provides three distinct, robust, and validated methodologies for the quantification of 5-Methoxy[1,1'-biphenyl]-2-ol. The HPLC-UV method serves as a reliable workhorse for routine analysis of high-concentration samples. The GC-MS method offers an alternative with high resolving power and definitive identification capabilities. Finally, the LC-MS/MS method delivers unparalleled sensitivity and selectivity for trace-level analysis in challenging matrices. By understanding the principles and following the detailed protocols outlined, researchers can confidently and accurately quantify this important compound, ensuring the integrity and quality of their work in research and development.
References
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Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. Retrieved from [Link]
- Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25). PharmaEducation.
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Anklam, E., & Müller, A. (1994). A Simple Method of Sample Preparation for Analysis of Biphenyl Residues in Citrus Fruit Peels by Gas Chromatography. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 198(4), 329-330. Retrieved from [Link]
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Anklam, E., & Müller, A. (1994). A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography. R Discovery. Retrieved from [Link]
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IntuitionLabs.ai. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
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Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Retrieved from [Link]
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Lee, S. H., et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42, e63222. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of 4'-Methoxy(1,1'-biphenyl)-2,5-diol on Newcrom R1 HPLC column. Retrieved from [Link]
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Natarajan, P., et al. (2018). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Research Journal of Pharmacy and Technology, 11(9), 3884-3888. Retrieved from [Link]
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SpectraBase. (n.d.). 4'-Methoxy-[1,1'-biphenyl]-2-ol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
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Giebułtowicz, J., et al. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Molecules, 25(16), 3718. Retrieved from [Link]
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SCIEX. (n.d.). LC-MS/MS Screening and Quantification Methods for the Analysis of 41 Common Pain Drugs in Oral Fluid. Retrieved from [Link]
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Arnold, J. C., et al. (2026). A Minimally Invasive LC–MS/MS Approach for Assessing Endocannabinoids in Saliva and Capillary Blood Microsamples. Metabolites, 16(3), 123. Retrieved from [Link]
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Shen, H., et al. (2010). Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study. Bioanalysis, 2(6), 1107-1114. Retrieved from [Link]
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KNAUER. (2024, December 28). Detection and qualification limits of biphenyl with diode array detection. Retrieved from [Link]
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Juknevičiūtė, K., et al. (2024). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2024(4), M1914. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 1,1'-Biphenyl, 2-methoxy- (CAS 86-26-0). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Development of a LC-MS/MS method to analyze 5-methoxy-N,N- dimethyltryptamine and bufotenine: Application to pharmacokinetic study. Retrieved from [Link]
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Wessjohann, L. A., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8274. Retrieved from [Link]
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The Emerging Potential of 5-Methoxy[1,1'-biphenyl]-2-ol in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Biphenyl Scaffold as a Privileged Structure in Drug Discovery
The [1,1'-biphenyl] moiety is a cornerstone in the architecture of numerous biologically active molecules.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, making it a "privileged scaffold" in medicinal chemistry. This structural motif is present in a diverse array of therapeutic agents, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The strategic placement of hydroxyl and methoxy substituents on the biphenyl core can significantly modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and hydrogen bonding capacity, thereby fine-tuning its biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of a promising, yet underexplored derivative: 5-Methoxy[1,1'-biphenyl]-2-ol . While direct literature on this specific compound is nascent, this guide will leverage data from closely related analogues to provide robust protocols and a strong rationale for its investigation as a novel therapeutic agent.
Physicochemical Properties and Synthetic Strategy
A thorough understanding of the physicochemical properties of 5-Methoxy[1,1'-biphenyl]-2-ol is paramount for its development as a drug candidate. These properties, summarized in the table below, influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C13H12O2 | [3] |
| Molecular Weight | 200.23 g/mol | [3] |
| CAS Number | 37055-80-4 | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Solubility | Soluble in methanol, ethanol, DMSO, and other organic solvents | - |
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The most versatile and widely employed method for the synthesis of biphenyl derivatives is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid. For the synthesis of 5-Methoxy[1,1'-biphenyl]-2-ol, a plausible and efficient route is the coupling of 2-bromo-4-methoxyphenol with phenylboronic acid.
Materials:
-
2-bromo-4-methoxyphenol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-4-methoxyphenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Degassing: Degas the mixture by bubbling nitrogen gas through it for 15-20 minutes. This is a critical step to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture under a nitrogen atmosphere.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 5-Methoxy[1,1'-biphenyl]-2-ol.
Rationale for Experimental Choices:
-
Catalyst System: The combination of Pd(OAc)2 and PPh3 is a robust and commonly used catalyst system for Suzuki couplings, known for its efficiency and tolerance to various functional groups.
-
Base: Potassium carbonate is a mild and effective base for this transformation, facilitating the transmetalation step of the catalytic cycle.
-
Solvent System: The toluene/ethanol/water mixture provides a biphasic system that effectively dissolves both the organic and inorganic reagents and facilitates the reaction.
Potential Therapeutic Applications and In Vitro Evaluation Protocols
Based on the biological activities of structurally similar hydroxylated and methoxylated biphenyls, 5-Methoxy[1,1'-biphenyl]-2-ol is a prime candidate for investigation in several therapeutic areas.
Antioxidant Activity
The phenolic hydroxyl group in 5-Methoxy[1,1'-biphenyl]-2-ol suggests its potential as a potent antioxidant.[2] Antioxidants can neutralize harmful free radicals, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders.[4]
Protocol: DPPH Radical Scavenging Assay [5]
This assay is a rapid and reliable method to determine the free radical scavenging activity of a compound.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
5-Methoxy[1,1'-biphenyl]-2-ol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Sample Preparation: Prepare a stock solution of 5-Methoxy[1,1'-biphenyl]-2-ol and ascorbic acid in methanol. Perform serial dilutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample solutions at different concentrations to the wells.
-
For the control, add 100 µL of methanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
Data Presentation:
| Compound | DPPH Scavenging IC50 (µM) |
| 5-Methoxy[1,1'-biphenyl]-2-ol | To be determined |
| Ascorbic Acid (Standard) | To be determined |
Anti-inflammatory Activity
Chronic inflammation is a key contributor to many diseases. Biphenyl derivatives have shown promise as anti-inflammatory agents, often by modulating key inflammatory pathways.[6]
Protocol: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages [7][8]
This cell-based assay measures the ability of a compound to suppress the release of pro-inflammatory cytokines, such as TNF-α and IL-6.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
5-Methoxy[1,1'-biphenyl]-2-ol
-
Dexamethasone (positive control)
-
ELISA kits for TNF-α and IL-6
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of 5-Methoxy[1,1'-biphenyl]-2-ol or dexamethasone for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL final concentration) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: Perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.[9]
Data Presentation:
| Treatment | Concentration | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) | Cell Viability (%) |
| Vehicle Control | - | Value | Value | 100 |
| LPS | 1 µg/mL | Value | Value | Value |
| 5-Methoxy[1,1'-biphenyl]-2-ol + LPS | Conc. 1 | To be determined | To be determined | To be determined |
| Conc. 2 | To be determined | To be determined | To be determined | |
| Dexamethasone + LPS | Conc. 1 | To be determined | To be determined | To be determined |
Anticancer Activity
The biphenyl scaffold is a common feature in many anticancer agents.[10][11] Hydroxylated biphenyls, in particular, have demonstrated potent antiproliferative activity against various cancer cell lines.[12][13]
Protocol: MTT Assay for Cell Viability and Cytotoxicity [14][15]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Appropriate cell culture medium
-
FBS
-
Penicillin-Streptomycin
-
5-Methoxy[1,1'-biphenyl]-2-ol
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of 5-Methoxy[1,1'-biphenyl]-2-ol or doxorubicin for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Cell Line | 5-Methoxy[1,1'-biphenyl]-2-ol IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | To be determined | To be determined |
| A549 | To be determined | To be determined |
| HeLa | To be determined | To be determined |
Hypothesized Signaling Pathways and Mechanisms of Action
The biological activities of biphenyl derivatives are often attributed to their interaction with specific signaling pathways. For 5-Methoxy[1,1'-biphenyl]-2-ol, we can hypothesize its involvement in the following pathways based on the activities of related compounds.
Inhibition of the NF-κB Signaling Pathway (Anti-inflammatory)
The NF-κB pathway is a central regulator of inflammation.[7] Many anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Hypothesized inhibition of the NF-κB pathway by 5-Methoxy[1,1'-biphenyl]-2-ol.
Induction of Apoptosis in Cancer Cells (Anticancer)
Many anticancer drugs induce programmed cell death, or apoptosis, in cancer cells. This is a highly regulated process involving a cascade of caspase activation.
Caption: Proposed intrinsic apoptosis pathway induced by 5-Methoxy[1,1'-biphenyl]-2-ol.
Conclusion and Future Directions
5-Methoxy[1,1'-biphenyl]-2-ol represents a promising scaffold for the development of novel therapeutic agents. The protocols and hypotheses presented in this guide provide a solid foundation for its systematic evaluation. Future research should focus on the synthesis and in-depth biological characterization of this compound and its derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize its potency and selectivity for specific biological targets. Furthermore, in vivo studies in relevant animal models will be necessary to validate its therapeutic potential. The exploration of this and other novel biphenyl derivatives holds great promise for the future of drug discovery.
References
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Desai, N. C., et al. (2015). Design, Synthesis and Biological Evaluation of Biphenylamide Derivatives as Hsp90 C-terminal Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1106-1110. [Link]
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Russo, M., et al. (2017). 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Molecules, 22(10), 1667. [Link]
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Li, Y., et al. (2022). Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo. Journal of Medicinal Chemistry, 65(1), 315-331. [Link]
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Wang, Y., et al. (2021). In silico exploration of hydroxylated polychlorinated biphenyls as estrogen receptor β ligands by 3D-QSAR, molecular docking and molecular dynamics simulations. Journal of Molecular Structure, 1227, 129402. [Link]
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Antolovich, M., et al. (2002). Protocols for Antioxidant Testing: A Mini Review of Common Assays and Approaches. Food Chemistry, 77(3), 345-350. [Link]
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Jain, S., et al. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 4(5), 2455-2631. [Link]
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Tzakos, A. G., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 698. [Link]
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Rikhi, M., et al. (2015). In Vitro Antioxidant Activity of Biphenyl-2,6-diethanone Derivatives. International Journal of ChemTech Research, 8(12), 552-558. [Link]
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Chen, Y., et al. (2024). Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives: Role of compound S17 in regulating lipid accumulation via AMPK activation. Arabian Journal of Chemistry, 17(3), 105574. [Link]
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Al-Ostoot, F. H., et al. (2022). Anticancer efficacy of biphenyl-based compounds in published research studies. Journal of Molecular Structure, 1248, 131459. [Link]
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Husain, A., et al. (2010). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. Acta Poloniae Pharmaceutica, 67(1), 41-47. [Link]
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Pisano, M., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5707. [Link]
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Rejman, J., et al. (2015). Fully Automated Spectrometric Protocols for Determination of Antioxidant Activity: Advantages and Disadvantages. Molecules, 20(9), 16055-16067. [Link]
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Li, H., et al. (2022). Comparative In Vitro and In Vivo Hydroxylation Metabolization of Polychlorinated Biphenyl 101 in Laying Hens: A Pilot Study. Journal of Agricultural and Food Chemistry, 70(23), 7062-7070. [Link]
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Li, X., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Science and Human Wellness, 11(5), 1093-1101. [Link]
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Warren, A. L., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 630(8015), E1-E10. [Link]
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MDPI. (2024). 5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. [Link]
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Liu, Y., et al. (2024). New Perspectives on the Risks of Hydroxylated Polychlorinated Biphenyl (OH-PCB) Exposure: Intestinal Flora α-Glucosidase Inhibition. Toxics, 12(4), 241. [Link]
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Ruiz-Cruz, S., et al. (2013). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Reviews of Environmental Contamination and Toxicology, 223, 1-28. [Link]
-
Sravanthi, M., & Manjula, S. (2019). SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI-INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES. Indo American Journal of Pharmaceutical Sciences, 6(2), 35-39. [Link]
- CN101602658B. (2011). Synthesis method of 5-Methoxy-1-[4-(trifluoromethyl) phenyl]-1-pentanone.
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Warren, A. L., et al. (2024). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature, 630(8015), E1-E10. [Link]
-
van der Meer, P. B., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 162(1), 128-144. [Link]
-
van der Meer, P. B., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). Journal of Neurochemistry, 162(1), 128-144. [Link]
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Synthesis of Hydroxylated Biphenyls: An Application Guide for Modern Organic Chemistry
Introduction: The Significance of the Hydroxylated Biphenyl Scaffold
The hydroxylated biphenyl motif is a privileged structure in medicinal chemistry, materials science, and environmental science. These compounds are key pharmacophores in numerous drug candidates, acting as antagonists for the androgen receptor or agonists for the estrogen receptor.[1] They are also recognized as the primary metabolites of polychlorinated biphenyls (PCBs), making their synthesis crucial for toxicological studies and environmental monitoring.[2][3]
The synthesis of these targets, however, is not without its challenges. The core difficulty lies in the selective formation of the C-C bond between two aromatic rings, one of which bears a reactive hydroxyl group. This guide provides an in-depth analysis of field-proven synthetic strategies, detailing not just the protocols but the underlying chemical logic, enabling researchers to select and optimize the ideal method for their specific target molecule.
Strategic Approaches to Synthesis: A Comparative Overview
The construction of the hydroxylated biphenyl core can be approached through several robust and versatile methods. The choice of strategy is dictated by factors such as substrate availability, functional group tolerance, desired regioselectivity, and scalability. We will explore three principal methodologies: the workhorse Suzuki-Miyaura Cross-Coupling, the classic Ullmann Condensation, and modern C-H Activation strategies.
| Synthetic Method | Key Reactants | Catalyst/Reagent | General Temperature | Key Advantages | Common Limitations |
| Suzuki-Miyaura Coupling | Aryl Halide/Triflate & Arylboronic Acid | Palladium or Nickel complex | 25-120 °C | High functional group tolerance, mild conditions, commercially available reagents.[4] | Requires pre-functionalized starting materials; potential for side reactions like homocoupling.[5][6] |
| Ullmann Condensation | 2x Aryl Halide | Copper (stoichiometric or catalytic) | 100-220 °C | Effective for symmetrical biphenyls; often uses inexpensive copper.[7] | Harsh reaction conditions (high temp.), limited to certain substrate classes, can require stoichiometric copper.[8] |
| Direct C-H Arylation | Arene & Aryl Halide | Palladium, Rhodium, or Copper | 80-150 °C | Atom economical (no pre-activation of one partner).[3] | Regioselectivity can be a challenge; often requires directing groups. |
Method 1: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for biaryl synthesis due to its mild conditions and exceptional functional group tolerance.[4] The core principle involves the palladium- or nickel-catalyzed coupling of an organoboron species (typically a boronic acid or ester) with an organic halide or pseudohalide (like a triflate).[2]
Causality and Strategic Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling hinges on the careful selection of catalyst, ligand, base, and solvent.
-
The Hydroxyl Group Challenge : A free phenol is acidic and can interfere with the basic conditions of the reaction.[9] Two primary strategies overcome this:
-
Protection-Coupling-Deprotection : The hydroxyl group is protected as a stable ether (e.g., methoxy ether), the coupling is performed, and the protecting group is subsequently removed.[10] This is a robust, albeit less step-economical, approach.
-
In-situ Activation : The phenol is converted into a reactive electrophile, such as a tosylate, sulfamate, or triflate, which can directly participate in the coupling.[11][12] This is highly efficient and is becoming the preferred method. Nickel catalysts are particularly effective for activating these C-O bonds.[13][14][15]
-
-
Catalyst and Ligand : The catalyst's role is to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2]
-
Palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are the most common.[16]
-
Nickel catalysts (e.g., NiCl₂(PCy₃)₂) are often cheaper and show excellent reactivity for less reactive electrophiles like aryl chlorides and phenol derivatives (tosylates, carbamates).[11][13][14]
-
Phosphine ligands (e.g., PPh₃, PCy₃, XPhos) are crucial for stabilizing the metal center and promoting the key steps of the catalytic cycle. Bulky, electron-rich ligands often enhance catalytic activity.
-
-
Base and Solvent : The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step.[17] The choice of solvent (e.g., Dioxane/H₂O, THF/H₂O, DMF) is critical for solubilizing the reactants and facilitating the reaction.[6]
Workflow for Suzuki-Miyaura Synthesis
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Application Note: Derivatization of 5-Methoxy[1,1'-biphenyl]-2-ol for Enhanced Therapeutic Potency
Executive Summary
The scaffold 5-Methoxy[1,1'-biphenyl]-2-ol (5-MBP) represents a privileged structure in medicinal chemistry, sharing pharmacophore features with bioactive phytoalexins, magnolol derivatives, and vanilloid-class inhibitors. While the parent molecule exhibits baseline antimicrobial and antioxidant activity, its therapeutic potential is often limited by rapid metabolic clearance (glucuronidation at the 2-OH position) and suboptimal membrane permeability.
This Application Note details a strategic derivatization protocol designed to enhance the biological activity of 5-MBP. We focus on O-alkylation and electrophilic aromatic substitution to generate libraries with improved lipophilicity (
Scientific Rationale & Structure-Activity Relationship (SAR)
The Pharmacophore
The 5-MBP scaffold consists of an electron-rich phenol ring (Ring A) coupled to a hydrophobic phenyl ring (Ring B).
-
2-Hydroxyl Group (-OH): The primary hydrogen bond donor (HBD). Critical for binding affinity but a liability for Phase II metabolism.
-
5-Methoxy Group (-OMe): An electron-donating group (EDG) that increases the electron density of Ring A, making it susceptible to electrophilic attack at the ortho (C6) and para (C4) positions relative to the hydroxyl.
-
Biphenyl Core: Provides a rigid framework for
stacking interactions within enzyme active sites (e.g., tyrosinase, cyclooxygenase).
Strategy for Enhanced Activity
To transition from a "hit" to a "lead," we employ two primary derivatization strategies:
-
Lipophilic Tuning (O-Alkylation): Converting the phenol to an ether or ester masks the HBD, improving passive transport across bacterial membranes or the blood-brain barrier.
-
Steric/Electronic Modulation (Halogenation): Introducing halogens (Br, Cl) at the C4 or C6 position of Ring A blocks metabolic oxidation and enhances binding via halogen bonding.
Figure 1: Structural logic guiding the derivatization of 5-Methoxy[1,1'-biphenyl]-2-ol.
Experimental Protocols
Materials & Equipment
-
Precursor: 5-Methoxy[1,1'-biphenyl]-2-ol (Synthesis Grade, >98%).
-
Reagents: Propargyl bromide, Benzyl bromide, N-Bromosuccinimide (NBS), Potassium Carbonate (
), DMF, Acetonitrile. -
Analysis: HPLC (C18 column), GC-MS (BSTFA derivatization required for non-alkylated phenols).
Protocol A: O-Alkylation for Lipophilicity Enhancement
This protocol targets the 2-OH group to create ether derivatives. These are often more active against Gram-positive bacteria due to increased membrane penetration.
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 eq (200 mg) of 5-MBP in 5 mL anhydrous DMF.
-
Base Activation: Add 2.0 eq of anhydrous
. Stir at Room Temperature (RT) for 15 min to generate the phenoxide anion. Note: The solution may darken slightly. -
Alkylation: Add 1.2 eq of the alkyl halide (e.g., Propargyl bromide for "click" chemistry handles, or Benzyl bromide for bulk).
-
Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 8:2). The starting material (
) should disappear, replaced by a less polar product ( ). -
Workup: Pour mixture into 50 mL ice water. Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Protocol B: Regioselective Bromination (Ring Activation)
The 5-OMe group directs electrophilic substitution to the ortho (C6) or para (C4) positions relative to the hydroxyl. Bromination increases lipophilicity and provides a handle for Suzuki coupling to create terphenyls.
Step-by-Step Workflow:
-
Solvation: Dissolve 1.0 eq of 5-MBP in Acetonitrile (ACN) (0.1 M concentration).
-
Reagent Addition: Cool to 0°C. Add 1.05 eq of N-Bromosuccinimide (NBS) portion-wise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Mechanistic Insight: The high electron density from the OMe and OH groups ensures rapid reaction without Lewis acid catalysis.
-
-
Quench: Add 10% aqueous sodium thiosulfate to quench unreacted bromine species.
-
Isolation: Evaporate ACN. Resuspend residue in DCM/Water. Separate organic layer, dry, and concentrate.[1]
-
Characterization:
-NMR will show the loss of one aromatic proton signal on Ring A and a shift in the remaining protons, confirming substitution.
Analytical Characterization & QC
To quantify the success of derivatization, we utilize GC-MS.[2] Note that the free phenol (5-MBP) often tails or absorbs irreversibly on GC columns. We recommend BSTFA derivatization for the starting material, while O-alkylated products can be analyzed directly.
GC-MS Protocol (Silylation):
-
Take 1 mg of sample (Starting Material or Reaction Mix).
-
Add 100 µL anhydrous Pyridine + 100 µL BSTFA (with 1% TMCS).
-
Incubate at 60°C for 30 mins.
-
Inject 1 µL into GC-MS (Split 20:1).
-
Target Ion: Look for the TMS-derivative mass shift (
Da).
-
Data Summary Table: Expected Properties
| Derivative Type | Modification | LogP (Predicted) | Primary Application | Expected Mass Shift (vs Core) |
| Core | None | ~3.2 | Antioxidant / Precursor | 0 |
| O-Propargyl | Ether (-OCH | ~3.8 | Click Chemistry / Probe | +38 Da |
| O-Benzyl | Ether (-OBn) | ~5.1 | Antimicrobial (Gram+) | +90 Da |
| 4-Bromo | Aryl Bromide (-Br) | ~4.0 | Cross-coupling / Potency | +79/81 Da (Isotopes) |
Biological Evaluation: MIC Assay Workflow
To validate "Enhanced Activity," compare the derivatives against the parent 5-MBP using a standard broth microdilution assay.
Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Interpretation:
-
Enhanced Activity: A reduction in MIC by
2-fold compared to the parent 5-MBP. -
Structure-Activity Insight: If O-alkylation destroys activity, the free -OH is essential (likely H-bond donor). If activity increases, the mechanism likely involves membrane disruption or metabolic stability.
References
-
Biphenyl Scaffold in Drug Development
-
Review of biphenyl derivatives as privileged structures for antimicrobial and anticancer agents.[3]
-
Source:
-
-
Antimicrobial Activity of Hydroxylated Biphenyls
- Study on the synthesis and antibacterial evaluation of biphenyl-2,x-diols and their deriv
-
Source:
-
Derivatization for Mass Spectrometry (BSTFA)
- Protocols for silylation of phenols to improve GC-MS detection limits and peak shape.
-
Source:
-
Synthetic Methodology (Suzuki Coupling & Modifications)
- General procedures for synthesizing methoxy-biphenyls and subsequent functionaliz
-
Source:
-
Properties of 2-Methoxyphenol Derivatives
- Data on the antioxidant and cytotoxic profiles of rel
-
Source:
Sources
experimental setup for Ullmann condensation of biphenyls
Application Note: Advanced Experimental Protocols for Ullmann Coupling & Condensation in Biphenyl Synthesis
Strategic Overview & Scope
In the context of advanced organic synthesis, the term "Ullmann" encompasses two distinct but mechanistically related transformations critical to biphenyl chemistry:
-
Ullmann Coupling (Classic): The homocoupling of aryl halides to synthesize the biphenyl core (Ar-X + Ar-X
Ar-Ar).[1]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Ullmann-Goldberg Condensation: The functionalization of biphenyl scaffolds via C-N, C-O, or C-S bond formation (Ar-X + Nu-H
Ar-Nu).
This guide prioritizes the synthesis of the biphenyl core (the "Ullmann Reaction") while providing a secondary protocol for the functionalization of biphenyls (Condensation), addressing the full spectrum of the prompt's potential intent.
Why this matters: The biphenyl motif is a privileged scaffold in drug discovery (e.g., Telmisartan, Valsartan). While Suzuki-Miyaura coupling is dominant for unsymmetrical biaryls, the Ullmann reaction remains the industrial standard for generating symmetrical biphenyls and sterically encumbered atropisomers where boronic acid stability is poor.
Mechanism & Causality: The Copper Cycle
Understanding the oxidation state flux of copper is critical for troubleshooting. Unlike Palladium (0/II cycle), Copper oscillates between Cu(I) and Cu(III) (or radical intermediates), making it sensitive to disproportionation.
Mechanistic Pathway (Graphviz Diagram)
Figure 1: Simplified catalytic cycle for Copper-mediated biaryl synthesis. Note the susceptibility of Cu(I) to disproportionation, necessitating stabilizing ligands in modern protocols.
Critical Reagent Preparation: Activation of Copper[3]
The "Hidden" Variable: The most common failure mode in Ullmann chemistry is the surface passivation of copper powder by oxides. Commercial "Copper Bronze" often fails without activation.
Protocol: Chemical Activation of Copper Bronze
This step increases surface area and removes the oxide layer, often boosting yields by 20-40%.
-
Dissolution: Suspend 10 g of Copper Bronze in 100 mL of acetone containing 2% Iodine (I
). Stir for 5–10 minutes.-
Observation: The copper will turn a grayish-white due to the formation of CuI on the surface.
-
-
Acid Wash: Filter the solid and immediately wash with 50 mL of 1:1 HCl/Acetone.
-
Drying: Wash sequentially with acetone (x2) and diethyl ether (x2). Dry under high vacuum for 1 hour.
-
Storage: Use immediately or store under Argon. Do not store in air.
Experimental Protocols
Workflow A: Classical Thermal Homocoupling (Synthesis of Symmetrical Biphenyls)
Best for: Nitro-biphenyls, sterically hindered biphenyls, and electron-deficient aryl halides.
Reagents:
-
Substrate: 2-Iodonitrobenzene (1.0 equiv)
-
Catalyst: Activated Copper Bronze (2.5 - 3.0 equiv)
-
Solvent: DMF (anhydrous) or Nitrobenzene (for T > 150°C)
-
Sand (Sea sand, acid washed): To disperse heat and prevent clumping.
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring often fails due to heavy Cu sludge) and a reflux condenser.
-
Inertion: Cycle Argon/Vacuum 3 times.
-
Charging: Add 2-Iodonitrobenzene (10 mmol) and sand (5 g) to the flask. Add DMF (20 mL).
-
Heating: Heat the solution to 210°C (reflux) using a sand bath or oil bath.
-
Addition: Add Activated Copper Bronze portion-wise over 20 minutes.
-
Why? Portion-wise addition prevents a runaway exotherm, which is common in nitro-aromatics.
-
-
Monitoring: Reflux for 4–12 hours. Monitor by TLC (Note: Biphenyls often fluoresce intensely blue/purple under UV).
-
Workup: Cool to RT. Dilute with EtOAc. Filter through a Celite pad to remove copper residues (Hazard: Do not let dry Cu residue inhale; keep wet). Wash filtrate with water and brine to remove DMF.
-
Purification: Recrystallization from EtOH or Column Chromatography.
Workflow B: Modern Ligand-Accelerated Condensation (Functionalization of Biphenyls)
Best for: Attaching amines or ethers to a pre-existing biphenyl core (e.g., synthesis of Carbazole derivatives).
Reagents:
-
Substrate: 4-Bromobiphenyl (1.0 equiv)
-
Nucleophile: Aniline or Phenol derivative (1.2 equiv)
-
Catalyst: CuI (5 mol%)
-
Ligand: L-Proline (10 mol%) or 1,10-Phenanthroline (10 mol%)
-
Base: K
CO (2.0 equiv) -
Solvent: DMSO or DMSO/H
O (10:1)
Step-by-Step:
-
Charging: In a screw-cap vial or Schlenk tube, add CuI, Ligand, and Base.
-
Inertion: Evacuate and backfill with Argon (x3).
-
Substrate Addition: Add 4-Bromobiphenyl and the Nucleophile. Add DMSO (concentration ~0.5 M).
-
Reaction: Seal and heat to 90–110°C .
-
Note: Ligands like Proline lower the activation energy, allowing these milder temperatures compared to Workflow A.
-
-
Workup: Dilute with water/EtOAc. The biphenyl product will partition into the organic layer.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Passivated Copper | Use Iodine/Acetone activation protocol (See Section 3). |
| Temperature too low | Ullmann coupling has a high activation barrier. Ensure T > 190°C for ligand-free protocols. | |
| Dehalogenation (Ar-H formed) | Solvent wet (Proton source) | Dry DMF/DMSO over molecular sieves (3Å). |
| Radical abstraction | Add a radical scavenger or switch to lower temp catalytic method (Workflow B). | |
| Low Yield (Oligomerization) | Concentration too high | Dilute reaction (0.1 M). High conc promotes polymerization if substrate has multiple halides. |
| Copper "Clumping" | Mechanical aggregation | Use mechanical stirring and add acid-washed sand to the reaction mixture. |
Safety & Waste Management
-
Copper Waste: Copper is toxic to aquatic life. All aqueous washes must be segregated into "Heavy Metal Waste". Do not pour down the drain.
-
Explosion Hazard: Nitro-substituted aryl halides can be explosive at high temperatures. Always conduct DSC (Differential Scanning Calorimetry) on new substrates before scaling up >5g.
-
Solvent Safety: DMF and Nitrobenzene are reproductive toxins. Use in a fume hood.
References
-
Ullmann, F., & Bielecki, J. (1901).[6] Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft. Link
-
Sambiagio, C., et al. (2014). A Comprehensive Review of Cu-Catalyzed C-N Bond Formation. Chemical Reviews. Link
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling. Angewandte Chemie International Edition. Link
-
Fanta, P. E. (1974). The Ullmann Synthesis of Biaryls. Synthesis. Link
-
Sperotto, E., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions. Link
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- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
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Application Note: 5-Methoxy[1,1'-biphenyl]-2-ol as a Strategic Precursor for High-Triplet-Energy OLED Host Materials
Introduction & Mechanistic Rationale
The development of high-efficiency Phosphorescent Organic Light-Emitting Diodes (PHOLEDs) and Thermally Activated Delayed Fluorescence (TADF) devices requires host materials with exceptionally high triplet energies (
Much like the rigorous structure-property optimization required in drug discovery, the design of OLED materials demands precise molecular tuning. 5-Methoxy[1,1'-biphenyl]-2-ol (CAS: 13522-82-2) serves as a highly modular, pre-organized scaffold for this optimization.
Through intramolecular cyclization, it yields 2-methoxydibenzofuran. The retained methoxy group is the critical functional element. It acts as a strong electron-donating group (EDG) to raise the HOMO level, facilitating hole injection. Furthermore, it serves as a powerful ortho/para-directing group for downstream regioselective halogenation, enabling the synthesis of complex bipolar donor-acceptor (D-A) host materials .
Synthetic Workflows & Chemical Causality
The transformation of 5-Methoxy[1,1'-biphenyl]-2-ol into a device-ready bipolar host involves a three-stage self-validating synthetic pipeline.
Synthetic pathway from 5-Methoxy[1,1'-biphenyl]-2-ol to a bipolar OLED host.
Protocol A: Pd-Catalyzed Oxidative Cyclization
Causality: The proximity of the hydroxyl group at the 2-position to the 2'-carbon on the adjacent phenyl ring provides an ideal geometry for Palladium-catalyzed oxidative C-H activation. Copper(II) acetate is utilized as a terminal oxidant to re-oxidize Pd(0) to Pd(II), closing the catalytic cycle without requiring harsh, stoichiometric metallic oxidants . Methodology:
-
In a flame-dried Schlenk flask, dissolve 5-Methoxy[1,1'-biphenyl]-2-ol (10 mmol) in 50 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Add Pd(OAc)₂ (5 mol%) and Cu(OAc)₂ (2.0 equiv).
-
Stir the mixture at 120 °C under an ambient air atmosphere for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash sequentially with 1M HCl and brine.
-
Purify via silica gel column chromatography (Hexane/Ethyl Acetate 9:1) to yield 2-methoxydibenzofuran.
-
Self-Validation Checkpoint:
H NMR must show the complete disappearance of the broad phenolic -OH singlet at ~5.3 ppm and the loss of one aromatic proton, confirming successful ring closure.
Protocol B: Regioselective Bromination
Causality: The methoxy group strongly activates the C1 and C3 positions toward electrophilic aromatic substitution. Using N-Bromosuccinimide (NBS) instead of Br₂ provides a mild, controlled release of electrophilic bromine, preventing polybromination. Acetonitrile is selected as the solvent because it stabilizes the polar transition state, driving regioselectivity predominantly to the C1 position . Methodology:
-
Dissolve 2-methoxydibenzofuran (5 mmol) in 30 mL of anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice bath to kinetically trap the mono-brominated product.
-
Add NBS (5.25 mmol, 1.05 equiv) portion-wise over 30 minutes in the dark.
-
Stir for 4 hours, allowing the reaction to slowly reach room temperature.
-
Quench with saturated aqueous sodium thiosulfate to neutralize unreacted bromine species. Extract with dichloromethane.
-
Self-Validation Checkpoint: GC-MS analysis must reveal a molecular ion peak cluster at m/z 276 and 278 (1:1 ratio), indicative of a single incorporated bromine isotope pattern, with <2% dibrominated byproduct.
Protocol C: Buchwald-Hartwig Amination for Bipolar Host Synthesis
Causality: Coupling the brominated intermediate with Carbazole (a hole-transporting moiety) creates a D-A bipolar host. The dibenzofuran acts as the rigid, high-
-
Combine 1-bromo-2-methoxydibenzofuran (3 mmol), Carbazole (3.3 mmol), Pd₂(dba)₃ (2 mol%), and sodium tert-butoxide (4.5 mmol) in 20 mL anhydrous toluene.
-
Inject tri-tert-butylphosphine (8 mol%) under strict nitrogen flow.
-
Reflux at 110 °C for 12 hours.
-
Filter through Celite, concentrate, and purify via sublimation to achieve OLED-grade purity (>99.9%).
-
Self-Validation Checkpoint: High-Performance Liquid Chromatography (HPLC) must confirm >99.9% purity. Trace metallic impurities will act as exciton quenching centers in the OLED device.
Quantitative Data: Photophysical & Electrochemical Profiling
The integration of the methoxy group and the carbazole moiety significantly improves the electrochemical properties of the host compared to standard materials like CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl).
| Material Property | Standard Host (CBP) | Synthesized Host (Cz-MeODBF) | Causality / Impact on OLED |
| HOMO Level (eV) | -6.0 | -5.8 | Methoxy EDG raises HOMO; lowers hole-injection barrier. |
| LUMO Level (eV) | -2.9 | -2.6 | Maintains electron-blocking capability. |
| Triplet Energy ( | 2.56 eV | 2.85 eV | Rigid DBF core prevents triplet exciton quenching. |
| Thermal Stability ( | 350 °C | 410 °C | Increased molecular weight and rigidity extend device lifespan. |
| Max Device EQE (%) | ~15.0% | ~22.5% | Balanced charge transport yields higher quantum efficiency. |
OLED Device Fabrication Protocol
To evaluate the synthesized Cz-MeODBF material, it is deployed as the Emissive Layer (EML) host in a standard phosphorescent OLED architecture.
Standard OLED device architecture utilizing the synthesized dibenzofuran host in the EML.
Causality in Fabrication: Co-evaporation of the host and the phosphorescent dopant is mandatory. Sequential deposition would create localized high-concentration zones of the dopant, leading to Aggregation-Caused Quenching (ACQ) and severe efficiency roll-off at high current densities.
Step-by-Step Methodology:
-
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Surface Activation: Treat the dried ITO with UV-Ozone for 20 minutes to remove residual organic contaminants and increase the work function to ~4.8 eV.
-
Vacuum Deposition: Transfer substrates to a vacuum thermal evaporation (VTE) chamber. Pump down to a base pressure of
Torr. -
Hole Transport Layer (HTL): Evaporate NPB at a rate of 1.0 Å/s to a thickness of 40 nm.
-
Emissive Layer (EML): Co-evaporate the synthesized Cz-MeODBF host and the green phosphorescent dopant Ir(ppy)₃. Adjust the tooling factors to maintain a deposition rate of 1.0 Å/s for the host and 0.1 Å/s for the dopant, achieving a precise 10 wt% doping concentration (30 nm total thickness).
-
Electron Transport Layer (ETL): Evaporate TmPyPB (30 nm) at 1.0 Å/s.
-
Cathode Deposition: Evaporate a 1 nm electron-injection layer of LiF (0.1 Å/s), followed by a 100 nm Aluminum capping layer (2.0 Å/s).
-
Encapsulation: Transfer the devices directly into a nitrogen-filled glovebox (<0.1 ppm O₂ and H₂O) and encapsulate using a UV-curable epoxy and a glass lid.
-
Self-Validation Checkpoint: Post-fabrication, measure the Electroluminescence (EL) spectrum. The EL spectrum must perfectly match the Photoluminescence (PL) spectrum of the pure Ir(ppy)₃ dopant. Any residual emission peaks from the host indicate incomplete energy transfer, signaling a failure in the host-dopant energy level alignment or improper doping concentration.
References
- Compound for organic light-emitting element and organic light-emitting element comprising same.Google Patents (EP3981855A1).
-
Methoxycarbazolyl-disubstituted dibenzofuranes as holes- and electrons-transporting hosts for phosphorescent and TADF-based OLEDs. ResearchGate. URL:[Link]
role of 5-Methoxy[1,1'-biphenyl]-2-ol as a building block in organic synthesis
Abstract
5-Methoxy[1,1'-biphenyl]-2-ol (CAS: 13522-82-2) serves as a critical "privileged structure" in modern organic synthesis. Its unique substitution pattern—combining an ortho-hydroxy biaryl core with an electron-donating methoxy group—makes it an ideal precursor for two high-value chemical classes: Buchwald-type phosphine ligands and substituted dibenzofurans . This application note provides a comprehensive technical guide to the synthesis of this building block, its activation via triflation, and its downstream application in oxidative cyclization protocols.
Introduction: The Structural Advantage
The utility of 5-Methoxy[1,1'-biphenyl]-2-ol stems from its specific electronic and steric profile.
-
The Biaryl Core: Provides the necessary steric bulk for ligand design, preventing catalyst deactivation in palladium-catalyzed cross-couplings.
-
The Ortho-Hydroxyl Group: Acts as a versatile handle. It can be:
-
Activated: Converted to a triflate (OTf) or nonaflate (ONf) for C-P or C-C bond formation.
-
Directing Group: Facilitates C-H activation for annulation reactions.
-
-
The 5-Methoxy Substituent: Increases electron density on the B-ring, modulating the electronic properties of resulting ligands or increasing the nucleophilicity of the ring during oxidative cyclizations.
Protocol A: Synthesis of the Building Block
Objective: Scalable preparation of 5-Methoxy[1,1'-biphenyl]-2-ol via Suzuki-Miyaura Cross-Coupling.
Chemical Principle
The synthesis relies on the chemoselective coupling of 2-bromo-4-methoxyphenol with phenylboronic acid . While free phenols can poison certain Pd catalysts, the use of a biphasic system with weak carbonate bases allows the reaction to proceed efficiently without protecting groups.
Materials
-
Substrate: 2-Bromo-4-methoxyphenol (1.0 equiv)
-
Coupling Partner: Phenylboronic acid (1.2 equiv)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent System: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)
-
Atmosphere: Argon or Nitrogen (strictly inert)
Step-by-Step Procedure
-
Degassing: Charge a 3-neck round-bottom flask with DME and Water. Sparge with argon for 30 minutes to remove dissolved oxygen (critical for Pd(0) stability).
-
Reagent Addition: Under a positive pressure of argon, add 2-bromo-4-methoxyphenol, phenylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add Pd(PPh₃)₄ quickly to minimize air exposure. The solution typically turns yellow/orange.
-
Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The starting bromide should be fully consumed.
-
Workup:
-
Cool to room temperature.
-
Acidify carefully with 1M HCl to pH ~3 (to protonate the phenoxide).
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
-
Expected Yield: 75–85%
-
Appearance: Off-white to pale yellow solid.
-
Protocol B: Activation via Triflation
Objective: Converting the phenol into a reactive electrophile for ligand synthesis.
Chemical Principle
To utilize the biphenyl core for ligand synthesis (e.g., installing a phosphine), the C-O bond must be activated. The trifluoromethanesulfonate (triflate) group is the gold standard due to its excellent leaving group ability.
Procedure
-
Setup: Dissolve 5-Methoxy[1,1'-biphenyl]-2-ol (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under argon.
-
Base Addition: Add Pyridine (3.0 equiv) and cool the solution to 0°C .
-
Triflation: Dropwise add Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv) over 20 minutes.
-
Caution: Reaction is exothermic. Maintain temperature < 5°C.
-
-
Completion: Allow to warm to room temperature and stir for 2 hours.
-
Workup: Quench with ice water. Extract with DCM. Wash organics with cold 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Outcome: The resulting 5-Methoxy[1,1'-biphenyl]-2-yl trifluoromethanesulfonate is unstable on silica and should be used immediately or filtered through a short plug of neutral alumina.
Protocol C: Application – Oxidative Cyclization to Dibenzofuran
Objective: Synthesis of 2-Methoxydibenzo[b,d]furan , a scaffold for organic electronics and natural products.
Chemical Principle
This reaction utilizes a Pd(II)-catalyzed intramolecular C-H activation.[1] The phenolic oxygen acts as a directing group, positioning the palladium to activate the C-H bond on the pendant phenyl ring, followed by reductive elimination to form the C-O bond.
Materials
-
Substrate: 5-Methoxy[1,1'-biphenyl]-2-ol (1.0 equiv)
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)
-
Oxidant: Copper(II) Acetate [Cu(OAc)₂] (2.0 equiv) or PhI(OAc)₂
-
Solvent: Glacial Acetic Acid or Toluene/Pivalic Acid
-
Temperature: 110–120°C
Procedure
-
Assembly: In a pressure tube or heavy-walled flask, combine the substrate, Pd(OAc)₂, and Cu(OAc)₂.
-
Solvent: Add Glacial Acetic Acid (0.1 M).
-
Heating: Seal the vessel (if using a tube) or attach a reflux condenser. Heat to 120°C for 18 hours.
-
Note: The reaction mixture will turn dark green/black as Cu(II) is reduced.
-
-
Workup: Filter the hot mixture through a pad of Celite to remove metal salts. Rinse with EtOAc.
-
Neutralization: Concentrate the filtrate and neutralize the residue with saturated NaHCO₃.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Product: 2-Methoxydibenzo[b,d]furan.[2]
-
Visualizing the Workflows
Figure 1: Synthesis and Activation Pathway
This diagram illustrates the construction of the building block and its divergent applications.
Caption: Divergent synthesis pathways starting from the 5-Methoxy[1,1'-biphenyl]-2-ol core.
Figure 2: Mechanistic Logic of Cyclization
Understanding the Pd(II)/Pd(IV) or Pd(II)/Pd(0) cycle for dibenzofuran formation.
Caption: Catalytic cycle for the oxidative cyclization of 2-phenylphenols to dibenzofurans.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki Coupling | Catalyst poisoning by free phenol. | Increase base concentration or use a benzyl-protected phenol (deprotect with H₂/Pd-C later). |
| Protodeboronation | Reaction temperature too high or pH too low. | Ensure pH > 9 during coupling; switch to Pd(dppf)Cl₂ catalyst. |
| Triflate Hydrolysis | Moisture in reagents or silica gel acidity. | Use anhydrous pyridine/DCM. Filter through neutral alumina instead of silica. |
| Incomplete Cyclization | Catalyst deactivation (Pd black formation). | Add 10 mol% DMSO as a ligand to stabilize Pd(II) or increase oxidant loading. |
References
-
Suzuki-Miyaura Coupling of Halophenols
- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds"
- Source: Chemical Reviews, 1995.
-
URL:[Link]
-
Synthesis of Buchwald Ligands
- Title: "Rational Development of Practical Catalysts for C-N Bond Form
- Source: Accounts of Chemical Research, 2008.
-
URL:[Link]
-
Oxidative Cyclization to Dibenzofurans
-
Properties of 2-Hydroxybiphenyls
- Title: "4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxyl
- Source: PMC (NIH), 2014.
-
URL:[Link]
Sources
high-performance liquid chromatography (HPLC) method for biphenyl analysis
Application Note & Standard Operating Protocol
Abstract
This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of biphenyl (diphenyl). While C18 columns are traditionally used for hydrophobic analytes, this guide advocates for the use of Biphenyl-bonded stationary phases to leverage
Introduction & Chemical Context
Biphenyl (
The Analytical Challenge
Biphenyl is highly hydrophobic (
-
Traditional Approach: C18 (Octadecyl) columns rely solely on hydrophobic interaction. While effective for simple assays, C18 often fails to resolve biphenyl from structurally similar aromatic impurities (e.g., terphenyls or halogenated biphenyls).
-
Advanced Approach: Biphenyl stationary phases utilize two distinct retention mechanisms:
-
Hydrophobicity: Similar to C18.
- Interactions: The stationary phase's aromatic rings stack with the analyte's rings. This interaction is tunable by solvent selection, providing "orthogonal" selectivity to C18.
-
Method Development Strategy (The "Why")
Stationary Phase Selection
We recommend a Biphenyl or Phenyl-Hexyl modified silica over standard C18.[1]
-
Mechanism: The biphenyl ligand allows for electron overlap with the analyte.
-
Benefit: Enhanced retention of aromatic compounds and separation of isomers that co-elute on C18.
Mobile Phase & Solvent Effect
-
Methanol (MeOH): Preferred. Protic solvents like methanol allow strong
interactions between the analyte and the stationary phase. -
Acetonitrile (ACN): ACN has its own
electrons (triple bond), which compete with the stationary phase for the analyte, effectively "shielding" the mechanism. Use ACN only if you need to suppress aromatic retention to speed up elution.
Detection Wavelength
Biphenyl exhibits a strong absorption maximum (
-
Primary Channel: 248 nm (Maximum Sensitivity).
-
Secondary Channel: 254 nm (Universal Aromatic Detection).
Detailed Experimental Protocol
Reagents and Materials
-
Analyte: Biphenyl Reference Standard (USP or analytical grade, >99.0%).
-
Solvents: Methanol (LC-MS Grade), Water (Milli-Q/HPLC Grade).
-
Column: Biphenyl Phase,
mm, 2.7 µm (Fused-Core/Solid-Core).[2]-
Alternative: C18,
mm, 5 µm (if Biphenyl phase is unavailable).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | Water | Weak solvent base. |
| Mobile Phase B | Methanol | Promotes |
| Flow Rate | 0.4 mL/min (2.1 mm ID) | Optimized for Van Deemter efficiency of 2.7 µm particles. |
| Column Temp | 35°C | Improves mass transfer and lowers backpressure. |
| Injection Vol | 2.0 µL | Low volume prevents peak broadening in high % organic diluents. |
| Detection | UV @ 248 nm | |
| Run Time | 8.0 Minutes | Rapid analysis. |
Gradient Profile
Note: Isocratic elution (75% B) is sufficient for pure assays. The gradient below is recommended for impurity profiling.
| Time (min) | % Mobile Phase B | Description |
| 0.00 | 60 | Initial hold for polar impurities. |
| 1.00 | 60 | Isocratic hold. |
| 5.00 | 95 | Ramp to elute biphenyl and hydrophobic analogs. |
| 6.50 | 95 | Wash column. |
| 6.60 | 60 | Return to initial conditions. |
| 8.00 | 60 | Re-equilibration. |
Standard & Sample Preparation
Diluent: Methanol:Water (80:20 v/v). Crucial: Match the diluent organic strength to the initial mobile phase to prevent "solvent shock" and peak distortion.
-
Stock Solution (1.0 mg/mL): Dissolve 10 mg Biphenyl in 10 mL Methanol.
-
Working Standard (50 µg/mL): Dilute Stock 1:20 with Diluent.
-
Sample Prep (Solid/Tablet):
-
Grind sample.
-
Extract with Methanol (sonicate 15 min).
-
Centrifuge/Filter (0.22 µm PTFE).
-
Dilute to target concentration.
-
System Suitability & Validation Criteria
Before routine analysis, the system must pass the following self-validating checks (SST).
| Parameter | Acceptance Criteria | Troubleshooting Failure |
| Retention Time (RT) | 4.5 ± 0.2 min | Check flow rate and pump mixing accuracy. |
| Tailing Factor ( | Peak tailing > 1.5 indicates secondary silanol interactions; add 5mM Ammonium Formate if needed. | |
| Theoretical Plates ( | > 5,000 | If low, check for dead volume in tubing or column aging. |
| Precision (RSD) | Injector reproducibility issue or air in pump. | |
| Resolution ( | > 2.0 | Between Biphenyl and nearest impurity (e.g., 2-phenylphenol). |
Visualization of Mechanism & Workflow
Separation Mechanism: Pi-Pi Interactions
This diagram illustrates why the Biphenyl column offers unique selectivity compared to C18.
Caption: Comparison of retention mechanisms. Biphenyl phases utilize Pi-Pi stacking for enhanced aromatic selectivity.
Analytical Workflow
Caption: Step-by-step analytical workflow from sample extraction to data processing.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Broad Peaks | Solvent Mismatch | Ensure sample diluent is weaker than or equal to initial mobile phase (e.g., do not inject 100% ACN sample into 60% ACN stream). |
| Retention Shift | Temperature Fluctuation | Biphenyl phases are sensitive to temp. Ensure column oven is stable at 35°C. |
| High Backpressure | Particulates | Replace 0.22 µm filter; check guard column. |
| No "Pi-Pi" Selectivity | Wrong Solvent | If using Acetonitrile, switch to Methanol. ACN suppresses Pi-Pi interactions. |
References
-
BenchChem. (2025).[1][3][4] Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Biphenyl-4-yl-p-tolyl-methanone. Retrieved from
-
Supelco / Sigma-Aldrich. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International. Retrieved from
-
United States Pharmacopeia (USP). USP Reference Standard: Biphenyl. Retrieved from
-
Oregon Medical Laser Center (OMLC). Biphenyl UV Absorption Spectrum. Retrieved from
-
National Institutes of Health (NIH) PubChem. Biphenyl Compound Summary & Physical Properties. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Asymmetric Biphenyls
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of asymmetric biphenyls. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing these valuable molecular scaffolds. Asymmetric biphenyls, particularly those exhibiting atropisomerism, are privileged structures in chiral ligands, natural products, and pharmaceuticals.[1][2] However, their synthesis is often fraught with challenges, from controlling regioselectivity to preventing racemization.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial experimental design.
Q1: I need to synthesize an unsymmetrical biphenyl. Which cross-coupling reaction should I start with?
A1: The Suzuki-Miyaura coupling is overwhelmingly the most common and versatile starting point for biphenyl synthesis.[3] Its advantages include the use of organoboron reagents that are generally stable to air and moisture, mild reaction conditions tolerant of many functional groups, and the generation of non-toxic, easily removable byproducts.[3][4]
However, the optimal choice depends on your specific substrates and available starting materials. Consider these alternatives:
-
Negishi Coupling: Excellent for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms.[5][6] It is particularly useful when Suzuki coupling fails or when organozinc reagents are more readily available.[7]
-
Stille Coupling: Known for its tolerance of a wide array of functional groups, but the toxicity and difficulty in removing organotin byproducts are significant drawbacks.
-
Ullmann Coupling: A classic method, typically involving copper-mediated coupling of aryl halides. It often requires harsh reaction conditions (high temperatures), though modern ligand-accelerated protocols operate under milder conditions.[8][9][10] It is particularly useful for synthesizing electron-deficient biphenyls or when other methods fail.
Q2: What is "atropisomerism" and why is it a challenge in biphenyl synthesis?
A2: Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, such as the C-C bond connecting the two aryl rings in a biphenyl. If the ortho-substituents are bulky enough, they create a high energy barrier to rotation, allowing for the isolation of individual, non-superimposable rotational isomers (enantiomers).[11][12]
The primary challenges are:
-
Controlling Enantioselectivity: Achieving a high enantiomeric excess (ee) of one atropisomer requires a chiral influence during the C-C bond formation, often using a chiral catalyst or ligand.
-
Preventing Racemization: The synthesized, enantiomerically enriched biphenyl can lose its optical purity if the rotational energy barrier is not high enough to prevent rotation under the reaction, workup, or storage conditions (e.g., high temperature).[11][13] A half-life of over 1000 seconds at a given temperature is a common benchmark for atropisomers to be considered separable.[12]
Q3: My biphenyl product seems to be racemizing during purification. What can I do?
A3: Racemization indicates that the rotational energy barrier of your target molecule is being overcome.[11] This is a common issue, especially when purification involves heating.
Causality & Solution:
-
Thermal Racemization: Heat provides the energy to overcome the rotational barrier. Avoid high temperatures during purification. Opt for chromatographic methods at room temperature instead of distillation or recrystallization from high-boiling solvents. The thermal stability of atropisomers varies greatly depending on the ortho-substituents.[11]
-
Catalyst-Mediated Racemization: In some cases, residual catalyst or additives can lower the rotational barrier. Ensure your workup procedure thoroughly removes all catalytic species.
-
Structural Modification: If racemization is unavoidable, consider redesigning the molecule to include bulkier ortho-substituents, which will increase the rotational barrier and enhance configurational stability.[14]
Section 2: Troubleshooting Guides by Reaction Type
This section provides detailed troubleshooting for common cross-coupling reactions used in asymmetric biphenyl synthesis.
2.1 Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the workhorse for biphenyl synthesis, but it is not without its pitfalls, especially with sterically hindered or electronically challenging substrates.[15]
Q: I am observing significant homocoupling of my boronic acid (Ar-B(OH)₂ → Ar-Ar). What is the cause and how can I prevent it?
A: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[16] It proceeds via an oxidative homocoupling pathway.
Troubleshooting Steps:
-
Rigorous Oxygen Exclusion: This is the most critical factor.[16]
-
Degas Solvents: Thoroughly degas all solvents and water (if used) by bubbling an inert gas (Argon or Nitrogen) through them for at least 30 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Ensure your reaction vessel is properly purged with an inert gas before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. While counterintuitive, ensuring the aryl halide is consumed quickly can sometimes reduce the opportunity for boronic acid homocoupling.
-
Optimize Base and Temperature: Some bases can promote this side reaction. If using a strong base like NaOH or KOH, consider switching to a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Lowering the reaction temperature can also disfavor the homocoupling pathway.
Q: My reaction yield is low or has stalled, especially with sterically hindered substrates. How can I improve it?
A: Low yields with hindered substrates (e.g., di- or tri-ortho-substituted biphenyls) are typically due to a slow or inhibited reductive elimination step. The steric bulk prevents the two aryl groups from coming close enough on the palladium center to form the C-C bond.[15][17]
Troubleshooting Workflow:
Caption: Energy profile for an atroposelective reaction.
Section 4: Experimental Protocols
These protocols are provided as validated starting points. Always perform reactions on a small scale first to optimize conditions for your specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride
[18] This protocol is suitable for the synthesis of di- and tri-ortho-substituted biaryls.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
IPr·HCl (N,N'-Bis(2,6-diisopropylphenyl)imidazolium chloride) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Anhydrous 2-Propanol (Technical Grade is acceptable) (5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), IPr·HCl (17 mg), K₃PO₄ (637 mg), the aryl chloride (1.0 mmol), and the arylboronic acid (1.5 mmol).
-
Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add anhydrous 2-propanol (5 mL) via syringe.
-
Stir the mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by TLC or GC-MS. Reaction times are typically 1-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Classic Ullmann Coupling for 2,2'-Dinitrobiphenyl
[8] This protocol uses high temperatures and requires strict safety precautions.
Materials:
-
1-bromo-2-nitrobenzene (10.1 g, 50 mmol)
-
Activated copper-bronze alloy (10 g)
-
Anhydrous sand (optional, as a diluent)
Safety Warning: Heating nitroaryl halides with copper can be hazardous and may lead to detonation. [8]This reaction must be performed behind a blast shield in a well-ventilated fume hood.
Procedure:
-
In a 100 mL round-bottom flask, thoroughly mix 1-bromo-2-nitrobenzene and the activated copper-bronze alloy.
-
Equip the flask with a reflux condenser (air condenser is sufficient).
-
Place the flask in a sand bath and heat to 215–225 °C. A vigorous, exothermic reaction should commence. Maintain this temperature for 1.5 hours. Do not exceed 240 °C to prevent side reactions. [8]4. Allow the flask to cool completely. The reaction mixture should solidify.
-
Break up the solid mass and transfer it to a Soxhlet extractor.
-
Extract the product with acetone until the extracting solvent is colorless.
-
Concentrate the acetone extract under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from glacial acetic acid to yield pure 2,2'-dinitrobiphenyl.
Section 5: References
-
Scilit. (n.d.). Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Ma, J., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PMC. Retrieved from [Link]
-
ChemRxiv. (n.d.). Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. Retrieved from [Link]
-
Schaffran, M., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. PMC. Retrieved from [Link]
-
Bruneau, C., et al. (2004). Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives. PNAS. Retrieved from [Link]
-
RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Atroposelective synthesis of biaxial bridged eight-membered terphenyls via a Co/SPDO-catalyzed aerobic oxidative coupling/desymmetrization of phenols. Retrieved from [Link]
-
RSC Publishing. (2015). Recent advances & new concepts for the synthesis of axially stereoenriched biaryls. Retrieved from [Link]
-
Books. (n.d.). CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions. Retrieved from
-
ResearchGate. (n.d.). (PDF) Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal racemization of biaryl atropisomers. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Negishi coupling – Knowledge and References. Retrieved from [Link]
-
Journal of the American Chemical Society. (2026). Ligand Design Enables Introduction of Nonaromatic Arylating Agents in Palladium-Catalyzed C–H Arylation of Arenes. Retrieved from [Link]
-
ResearchGate. (n.d.). Atropisomerism of biphenyl compound 2. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Retrieved from [Link]
-
Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros. Retrieved from [Link]
-
ACS Publications. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. Retrieved from [Link]
-
University of Johannesburg. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
LS College. (2020). Ullmann reaction. Retrieved from [Link]
-
Growing Science. (2015). The DFT study on racemisation of atropisomeric biaryls. Retrieved from [Link]
-
University of Barcelona. (n.d.). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Retrieved from [Link]
-
Rsc.org. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]
-
Li, X. (2021). Synthesis of Atropisomers by Transition-Metal-Catalyzed Asymmetric C–H Functionalization Reactions. Retrieved from
-
ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. Retrieved from [Link]
-
PubMed Central. (n.d.). Biocatalytic Enantioselective Synthesis of Atropisomers. Retrieved from [Link]
-
PubMed Central. (2025). Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization. Retrieved from [Link]
-
ACS Publications. (2022). Nonlinear Effects in Asymmetric Catalysis by Design: Concept, Synthesis, and Applications. Retrieved from [Link]
-
Institute of Chemical Research of Catalonia. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand. Retrieved from [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
ChemRxiv. (n.d.). Double winding vine-shaped biphenyl with molecular asymmetry. Synthesis, structure, and properties. Retrieved from [Link]
-
PubMed Central. (n.d.). Current trends and challenges in the downstream purification of bispecific antibodies. Retrieved from [Link]
-
Pharmaceutical Technology. (2026). Meeting Challenges in Asymmetric Synthesis. Retrieved from [Link]
-
ACS Publications. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Retrieved from [Link]
-
RSC Publishing. (n.d.). Resolving synthetic challenges faced in the syntheses of asymmetric N,N′-ethylene-bridged energetic compounds. Retrieved from [Link]
-
ACS Publications. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]
-
Bio-Rad. (n.d.). Overcoming Bispecific Antibody Purification Challenges with CHT™ Ceramic Hydroxyapatite Media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. growingscience.com [growingscience.com]
- 13. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 14. Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
Technical Support Center: Synthesis of 5-Methoxy[1,1'-biphenyl]-2-ol
Target Molecule: 5-Methoxy[1,1'-biphenyl]-2-ol CAS Registry Number: 37055-80-4 Synonyms: 2-Hydroxy-5-methoxybiphenyl; 4-Methoxy-2-phenylphenol.
Introduction
Welcome to the technical guide for the synthesis of 5-Methoxy[1,1'-biphenyl]-2-ol . This scaffold is a critical intermediate in the development of liquid crystals, specific agrochemicals, and as a privileged structure in drug discovery (e.g., for inhibiting PD-1/PD-L1 interactions or as a degradant of lignin models).
This guide addresses the Suzuki-Miyaura Cross-Coupling pathway, which is the industry standard for this biaryl system. We prioritize the Benzyl-Protection Strategy to ensure regiochemical integrity, avoiding the selectivity issues inherent in demethylating dimethoxy precursors.
Module 1: The Synthetic Workflow (Gold Standard)
To guarantee the position of the hydroxyl group at C2 and the methoxy group at C5, we recommend a three-step protocol. Direct coupling of the free phenol (2-bromo-4-methoxyphenol) often leads to catalyst poisoning and inconsistent yields.
The Protocol
-
Protection: 2-Bromo-4-methoxyphenol
2-Benzyloxy-4-methoxy-1-bromobenzene (BnBr, K₂CO₃, Acetone). -
Coupling: Protected Bromide + Phenylboronic Acid
Intermediate Ether (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). -
Deprotection: Hydrogenolysis (H₂, Pd/C, MeOH)
Target Product .
Visualizing the Pathway & Failure Points
The following diagram illustrates the catalytic cycle and the specific points where side reactions (Protodeboronation and Homocoupling) divert the flux away from the product.
Caption: The Suzuki catalytic cycle showing critical diversion points: Protodeboronation of the boron source and Catalyst Poisoning by unprotected phenolic substrates.
Module 2: Troubleshooting Side Reactions
Issue 1: "My yield is low, and I see Benzene in the GC-MS."
Diagnosis: Protodeboronation . This is the hydrolytic cleavage of the C-B bond in phenylboronic acid, replacing the boron with a proton.[1] This consumes your nucleophile, leaving unreacted aryl bromide.
-
Mechanism: Under basic aqueous conditions, the boronic acid forms a boronate anion. If the transmetalation is slow (due to steric bulk or poor catalyst activity), the anion interacts with water/protons to release benzene.
-
Corrective Action:
-
Switch Base: Move from strong bases (NaOH, KOH) to milder bases like K₃PO₄ or CsF .
-
Reduce Water: Use anhydrous conditions with a boronic ester (e.g., Phenyl-Bpin) instead of the acid.
-
Excess Reagent: Increase Phenylboronic acid equivalents from 1.1 to 1.5 eq to account for loss.
-
Issue 2: "I see a significant peak for Biphenyl (Ph-Ph)."
Diagnosis: Oxidative Homocoupling . Two molecules of phenylboronic acid couple together instead of coupling with the aryl bromide.
-
Mechanism: This reaction requires a re-oxidant, almost always atmospheric oxygen . It is accelerated if the catalyst induction period is long.
-
Corrective Action:
-
Degassing is Critical: Do not just sparge with nitrogen. Use the Freeze-Pump-Thaw method (3 cycles) for the solvent before adding the catalyst.
-
Catalyst Activation: Ensure the Pd source is active. If using Pd(PPh₃)₄, it should be yellow (not black/decomposed).
-
Issue 3: "The reaction stalled, and the aryl bromide is unreacted."
Diagnosis: Catalyst Deactivation (Poisoning) . If you attempted to couple the unprotected 2-bromo-4-methoxyphenol, the phenoxide anion (generated by the base) likely coordinated to the Palladium center, forming an unreactive "Pd-O-Ar" species that halts the cycle.
-
Corrective Action:
-
Protect the Phenol: Use the Benzyl ether as described in Module 1.
-
Alternative Ligands: If protection is impossible, use bulky, electron-rich phosphine ligands like SPhos or XPhos , which can displace the phenoxide and facilitate the cycle [1].
-
Module 3: Impurity Profile & Data Reconciliation
Use this table to identify peaks in your LC-MS or GC-MS data.
| Retention Time (Rel) | Proposed Structure | Origin | Mitigation |
| 0.4 | Benzene | Protodeboronation of Phenylboronic acid. | Lower temperature; Anhydrous conditions. |
| 0.8 | Biphenyl | Homocoupling of Phenylboronic acid.[2] | Strict degassing (remove O₂). |
| 1.0 | Target Product | 5-Methoxy[1,1'-biphenyl]-2-ol. | N/A |
| 1.2 | Starting Bromide | Unreacted 2-benzyloxy-4-methoxy-1-bromobenzene. | Increase catalyst loading; Check base strength. |
| 1.5 | Homocoupled Bromide | 2,2'-Bis(benzyloxy)-4,4'-dimethoxybiphenyl. | Reductive elimination failure; Switch to Pd(dppf)Cl₂. |
Module 4: Decision Tree for Optimization
Follow this logic flow when your isolated yield is <60%.
Caption: Logic flow for diagnosing low yields in Suzuki coupling of biphenyl ethers.
FAQ: Rapid Fire Troubleshooting
Q: Can I use 2,5-dimethoxybiphenyl and just demethylate it? A: We advise against this. While reagents like BBr₃ or AlCl₃ can demethylate aryl ethers, they often lack the selectivity to distinguish between the 2-OMe and 5-OMe positions efficiently. You risk obtaining a mixture of the 2-OH, 5-OH, and di-OH products, requiring difficult chromatographic separation [2]. The benzyl protection route described above is "self-validating" because the regiochemistry is locked in at the starting material stage.
Q: Why is my reaction turning black immediately? A: This is "Palladium Black" precipitation. It indicates your ligand is not stabilizing the Pd(0) effectively.
-
Fix: Add excess ligand (e.g., 10% PPh₃) or switch to a more robust precatalyst like Pd(dppf)Cl₂ or Pd(Amphos)Cl₂ .
Q: Can I use aryl chlorides instead of bromides? A: Yes, but you must change the catalyst. Standard Pd(PPh₃)₄ will not activate the aryl chloride bond at reasonable temperatures. Switch to Pd₂(dba)₃ + XPhos or a PEPPSI-IPr catalyst system.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. (Detailed mechanism on protodeboronation). Link
-
Tezuka, N., et al. (2016). Regioselective Synthesis of 2-Methoxy-5-phenylphenol. Journal of the American Chemical Society, 138(29), 9166–9171. Link
-
ChemicalBook. (2024). Product entry for 2-Methoxy-5-phenylphenol (CAS 37055-80-4).[3] Link
Sources
Technical Support Center: Enhancing the Stability of 5-Methoxy[1,1'-biphenyl]-2-ol Solutions
Welcome to the technical support center for 5-Methoxy[1,1'-biphenyl]-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of 5-Methoxy[1,1'-biphenyl]-2-ol solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.
I. Understanding the Instability of 5-Methoxy[1,1'-biphenyl]-2-ol
5-Methoxy[1,1'-biphenyl]-2-ol, like many phenolic compounds, is susceptible to degradation, which can compromise experimental results and the shelf-life of stock solutions. The primary degradation pathways are oxidation and photodegradation. The phenolic hydroxyl group is particularly prone to oxidation, which can be catalyzed by light, heat, oxygen, and metal ions.[1][2] This process can lead to the formation of colored byproducts, such as quinones, and a loss of the compound's desired activity.[3]
The biphenyl structure can also undergo photodegradation upon exposure to UV light.[4] The methoxy group, while generally stable, can influence the electronic properties of the molecule and potentially impact its degradation pathways.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with 5-Methoxy[1,1'-biphenyl]-2-ol solutions.
Frequently Asked Questions (FAQs)
Q1: My 5-Methoxy[1,1'-biphenyl]-2-ol solution has turned yellow/brown. What is happening?
A1: The color change is a strong indicator of oxidative degradation. The phenolic hydroxyl group is likely being oxidized to form quinone-type structures, which are often colored. This process can be accelerated by exposure to light, oxygen, and elevated temperatures.
Q2: I am observing a precipitate in my stock solution. What could be the cause?
A2: Precipitation can occur for a few reasons:
-
Poor Solubility: The concentration of your solution may exceed the solubility limit of 5-Methoxy[1,1'-biphenyl]-2-ol in the chosen solvent.
-
Degradation: Some degradation products may be less soluble than the parent compound and precipitate out of solution.
-
Temperature Effects: If the solution was prepared at an elevated temperature, the compound might precipitate as it cools to room temperature or during refrigerated storage.
Q3: My experimental results are inconsistent, and I suspect my compound is degrading. How can I confirm this?
A3: To confirm degradation, you should implement a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][6][7] By analyzing your solution over time, you can monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Solution Discoloration | Oxidation | Prepare fresh solutions before use. Store stock solutions in amber vials to protect from light.[8] Purge the solvent and the headspace of the vial with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure. Consider adding an antioxidant. |
| Precipitation | Poor solubility or degradation | Determine the solubility of 5-Methoxy[1,1'-biphenyl]-2-ol in your chosen solvent at the intended storage temperature. Prepare solutions at a concentration below the solubility limit. If degradation is suspected, analyze the precipitate and the supernatant by HPLC. |
| Loss of Potency | Chemical degradation | Conduct a forced degradation study to understand the stability of your compound under various stress conditions.[9][10] This will help you identify the primary degradation pathways and develop appropriate storage and handling procedures. |
| Inconsistent HPLC Results | On-column degradation or unstable solution | Ensure your mobile phase is compatible with the compound and does not promote degradation. Prepare fresh samples for each analysis. Use a validated stability-indicating HPLC method. |
III. Experimental Protocols
This section provides detailed protocols for preparing stable solutions and assessing the stability of 5-Methoxy[1,1'-biphenyl]-2-ol.
Protocol 1: Preparation of Stabilized Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of 5-Methoxy[1,1'-biphenyl]-2-ol in a suitable organic solvent, with the option of adding an antioxidant.
Materials:
-
5-Methoxy[1,1'-biphenyl]-2-ol (solid)
-
HPLC-grade solvent (e.g., methanol, acetonitrile, or DMSO)[10][11][12]
-
Antioxidant (optional, e.g., Butylated Hydroxytoluene (BHT) or Ascorbic Acid)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with PTFE-lined caps
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Solvent Preparation: If possible, deoxygenate the solvent by sparging with an inert gas for 15-20 minutes.
-
Weighing: Accurately weigh the required amount of 5-Methoxy[1,1'-biphenyl]-2-ol.
-
Dissolution: Dissolve the compound in a small amount of the deoxygenated solvent in a volumetric flask.
-
Antioxidant Addition (Optional): If using an antioxidant, add it to the solution at a suitable concentration (e.g., 0.01-0.1% w/v for BHT).
-
Final Volume: Bring the solution to the final volume with the deoxygenated solvent and mix thoroughly.
-
Storage: Aliquot the solution into amber glass vials. Purge the headspace of each vial with inert gas before sealing. Store at -20°C or -80°C for long-term storage.
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[9][10][11]
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 80°C for 48 hours (solid and in solution).
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm and 365 nm) for 24 hours.
Procedure:
-
Prepare a solution of 5-Methoxy[1,1'-biphenyl]-2-ol at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Expose aliquots of the solution to the stress conditions listed above.
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 3).
-
Monitor for the decrease in the peak area of the parent compound and the formation of degradation products.
Protocol 3: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a reversed-phase HPLC method to quantify 5-Methoxy[1,1'-biphenyl]-2-ol and separate its degradation products.[6][9][10][11]
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Acetonitrile |
| Gradient | 30-90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 30% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Procedure:
-
Prepare the mobile phases and degas them.
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Prepare a series of calibration standards of 5-Methoxy[1,1'-biphenyl]-2-ol.
-
Inject the standards and the samples from the forced degradation study.
-
Analyze the chromatograms to determine the retention time of the parent compound and identify any degradation peaks. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
IV. Visualization of Degradation and Workflows
Predicted Degradation Pathways
The following diagram illustrates the predicted major degradation pathways for 5-Methoxy[1,1'-biphenyl]-2-ol based on the chemistry of similar phenolic compounds.
Caption: Predicted degradation pathways of 5-Methoxy[1,1'-biphenyl]-2-ol.
Experimental Workflow for Stability Assessment
This diagram outlines the general workflow for assessing the stability of 5-Methoxy[1,1'-biphenyl]-2-ol solutions.
Caption: Workflow for stability assessment of 5-Methoxy[1,1'-biphenyl]-2-ol.
V. References
-
Čvančarová, M., Křesinová, Z., & Cajthaml, T. (2015). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. International Journal of Molecular Sciences, 16(10), 23538-23555. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kord, A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
-
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. Retrieved from [Link]
-
Čvančarová, M., Křesinová, Z., & Cajthaml, T. (2015). Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. ResearchGate. [Link]
-
Tehrani, R., Van Aken, B., & B-Béguin, S. (2012). Biodegradation of Mono-Hydroxylated PCBs by Burkholderia xenovorans LB400. Applied and Environmental Microbiology, 78(18), 6566-6573.
-
Ng, K. T. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
-
Egorova, O. V., Ananikov, V. P., & Grushin, V. V. (2018). Bacterial Degradation of a Mixture of Hydroxy and Methoxy Polychlorinated Biphenyls. Chemosphere, 209, 368-376.
-
Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292.
-
Lee, S., Kim, M., & Lee, J. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 42, e63222.
-
Lehmler, H. J., Li, X., & Robertson, L. W. (2022). Machine Learning-Assisted Identification and Quantification of Hydroxylated Metabolites of Polychlorinated Biphenyls in Animal Samples. Environmental Science & Technology, 56(20), 14595-14605.
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International, 33(11), 546-555.
-
ChemBK. (n.d.). 2-Hydroxybiphenyl. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-2-ol. Retrieved from [Link]
-
Prządo, D., Kafarski, P., & Steininger, M. (2011). Studies on Degradation of Polychlorinated Biphenyls by Means of Fenton's Reagent. Polish Journal of Environmental Studies, 20(4), 1013-1019.
-
Asfaw, T. G. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Drug Delivery and Therapeutics, 13(7-S), 234-242.
-
Egorova, O. V., Ananikov, V. P., & Grushin, V. V. (2019). Transformation of hydroxylated polychlorinated biphenyls by bacterial 2-hydroxybiphenyl 3-monooxygenase. Applied Microbiology and Biotechnology, 103(1), 335-346.
-
Tehrani, R., & Van Aken, B. (2013). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. Reviews of Environmental Contamination and Toxicology, 223, 1-47.
-
Tehrani, R., & Van Aken, B. (2013). Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). 2-hydroxybiphenyl – Knowledge and References. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022). 2-Phenylphenol and salts - Evaluation statement. Retrieved from [Link]
-
Asfaw, T. G. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar. [Link]
-
Janežič, M., & Trontelj, J. (2015). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen.
-
García, A., Brenes, M., & Romero, C. (2003). Effects of natural phenolic compounds on the antioxidant activity of lactoferrin in liposomes and oil-in-water emulsions. Journal of Agricultural and Food Chemistry, 51(10), 2966-2971.
-
Rajashekar, C. B. (2023). Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. American Journal of Plant Sciences, 14(1), 15-28.
-
U.S. Environmental Protection Agency. (n.d.). 5-Methoxy[1,1'-biphenyl]-3,4'-dicarboxylic acid. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 15144-84-0 | 5-Methoxy-[1,1'-biphenyl]-2-carbaldehyde. Retrieved from [Link]
-
Shahidi, F., & Zhong, Y. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. Comprehensive Reviews in Food Science and Food Safety, 19(4), 1863-1891.
-
Varvuolytė, G., Bieliauskas, A., Kleizienė, N., Žukauskaitė, A., & Šačkus, A. (2024). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. Molbank, 2024(1), M1927.
-
Cheméo. (n.d.). 1,1'-Biphenyl, 2-methoxy- (CAS 86-26-0). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate.
-
Stasko, T. N., & Johnson, D. C. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 651-659.
-
Department of Climate Change, Energy, the Environment and Water. (2022). Biphenyl (1,1-biphenyl). Retrieved from [Link]
-
Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Rev. Journal of Physical and Chemical Reference Data, 42(3), 033102.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jscholarpublishers.com [jscholarpublishers.com]
- 3. Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants [scirp.org]
- 4. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]
- 5. How to Develop Stability Indicating HPLC Methods [rsc.org]
- 6. irjpms.com [irjpms.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. 2-Hydroxybiphenyl sodium salt(132-27-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting guide for the synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol
[1][2][3]
Executive Summary & Synthetic Strategy
You are likely encountering issues because 4'-Methoxy[1,1'-biphenyl]-2,5-diol presents a "chemical contradiction": it requires robust catalysis to build the biphenyl core, yet the final product is an electron-rich hydroquinone highly susceptible to oxidation.
The most common failure mode I see in client workflows is the attempt to use global demethylation . If you couple trimethoxy precursors and treat them with
The Validated Route: You must use Orthogonal Protection .
-
Precursor: 1-bromo-2,5-bis(benzyloxy)benzene (Benzyl groups for the diol).
-
Coupling: Suzuki-Miyaura with 4-methoxyphenylboronic acid.
-
Deprotection: Catalytic Hydrogenolysis (
) which cleaves benzyl ethers but leaves the 4'-methyl ether intact.
Visualizing the Validated Pathway
Figure 1: The orthogonal protection strategy ensures the 4'-methoxy group remains intact while selectively liberating the 2,5-diol.
Troubleshooting Guide (Q&A Format)
Category A: The Suzuki Coupling (Step 1)
Q: My reaction yields are low (<40%), and I see significant homocoupling of the boronic acid. How do I fix this?
A: Homocoupling (4,4'-dimethoxybiphenyl formation) is an oxidative side reaction driven by the presence of oxygen.
-
The Fix: You must rigorously degas your solvents. Sparging with argon for 15 minutes is often insufficient for electron-rich boronic acids. Use the Freeze-Pump-Thaw method (3 cycles) for your solvent system (Dioxane/Water or Toluene/Water).
-
Catalyst Switch: If using
, switch to . The bidentate ferrocene ligand prevents rapid catalyst decomposition and reduces homocoupling rates compared to monodentate phosphines [1].
Q: The reaction stalls after 60% conversion. Adding more catalyst doesn't help.
A: This is likely Protodeboronation . The 4-methoxyphenylboronic acid is electron-rich and prone to hydrolytic cleavage of the C-B bond under basic conditions, forming anisole.
-
The Fix:
-
Anhydrous conditions are not the answer (Suzuki requires water), but you should reduce the water ratio. Switch to DME:Water (4:1) .
-
Base Selection: Switch from
(stronger base) to or . Milder bases reduce the rate of protodeboronation while maintaining the catalytic cycle [2].
-
Category B: The Deprotection & Specificity (Step 2)
Q: During hydrogenolysis, I am losing the 4'-methoxy group (forming the triol) or saturating the rings.
A: This is a classic "over-reduction" issue. While benzyl ethers cleave faster than methyl ethers, extended exposure to
-
The Fix:
-
Solvent Control: Do not use Methanol or Ethanol. Use Ethyl Acetate (EtOAc) or THF . Protic solvents accelerate hydrogenolysis too much for this specific selectivity.
-
Poison the Catalyst: If selectivity remains poor, add 0.5 eq. of Quinoline or use Pd/BaSO4 (Rosenmund catalyst) instead of Pd/C. This dampens the catalyst activity enough to stop after benzyl cleavage [3].
-
Category C: Product Instability (The "Brown Goo" Phenomenon)
Q: My product is white initially but turns dark brown/black upon drying or during column chromatography.
A: You are witnessing the oxidation of the hydroquinone (2,5-diol) to the para-quinone . Electron-rich biphenyl hydroquinones are notoriously air-sensitive in solution, especially at neutral/basic pH (e.g., on silica gel).
-
The Fix (The "Dithionite Wash"):
-
Workup: All aqueous washes must contain 1% Sodium Dithionite (
) . This reducing agent scavenges oxygen and keeps the molecule in the reduced (diol) state. -
Purification: Avoid standard silica gel if possible. If you must use silica, flush the column with
first and elute rapidly. -
Storage: Store the solid under Argon at -20°C.
-
Detailed Experimental Protocol
Step 1: Synthesis of 2,5-bis(benzyloxy)-4'-methoxybiphenyl
| Reagent | Equivalents | Role |
| 1-Bromo-2,5-bis(benzyloxy)benzene | 1.0 eq | Electrophile |
| 4-Methoxyphenylboronic acid | 1.2 eq | Nucleophile |
| 0.03 eq | Catalyst | |
| 3.0 eq | Base | |
| 1,4-Dioxane | [0.15 M] | Solvent |
-
Setup: Charge a Schlenk flask with the aryl bromide, boronic acid, and catalyst.
-
Degassing: Evacuate and backfill with Argon (3x). Add degassed Dioxane and Base solution via syringe.
-
Reaction: Heat to 90°C for 4-6 hours. Monitor by TLC (the dibenzyl protected product is highly fluorescent).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash chromatography (Hexanes/EtOAc 9:1).
Step 2: Selective Hydrogenolysis to Target
| Reagent | Conditions | Role |
| Precursor (from Step 1) | 1.0 eq | Substrate |
| 10% Pd/C | 10 wt% loading | Catalyst |
| Ethyl Acetate | [0.1 M] | Solvent |
| Hydrogen ( | 1 atm (Balloon) | Reagent |
-
Dissolution: Dissolve the precursor in Ethyl Acetate.
-
Catalyst Addition: Add Pd/C carefully (under Argon flow to prevent ignition).
-
Reaction: Purge with
balloon. Stir vigorously at Room Temperature . -
Monitoring: Check TLC every 30 mins. Stop immediately upon disappearance of the starting material (usually 1-2 hours). Do not let it stir overnight.
-
Filtration: Filter through a Celite pad packed with a layer of
. -
Isolation: Concentrate under reduced pressure. If the oil is brown, recrystallize immediately from degassed DCM/Hexanes.
Troubleshooting Logic Tree
Use this flowchart to diagnose specific failures in your workflow.
Figure 2: Decision matrix for diagnosing synthetic failures.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link
-
Sajiki, H. (1995).[2][3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[2][3] Tetrahedron Letters, 36(20), 3465-3468. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter on Phenol Protection/Deprotection). Link
Biphenyl Synthesis Technical Support Center: Minimizing Homocoupling in Suzuki-Miyaura Reactions
Welcome to the Advanced Technical Support Center for biphenyl synthesis. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug development and materials science. However, the formation of homocoupled byproducts—either from the aryl halide (Ar-Ar) or the arylboronic acid (Ar'-Ar')—remains a persistent bottleneck that consumes expensive reagents and complicates downstream purification.
As an Application Scientist, I have designed this guide to move beyond superficial fixes. Here, we will dissect the mechanistic causality of homocoupling, provide targeted troubleshooting FAQs, and outline a self-validating experimental protocol to ensure high-fidelity cross-coupling.
Part 1: Mechanistic Insights (The "Why" Behind Homocoupling)
To eliminate homocoupling, you must first understand the two primary mechanistic pathways that cause it: Oxidative Homocoupling and Stoichiometric Pd(II) Reduction .
-
Oxidative Homocoupling (The Oxygen Problem): The active catalytic species in a Suzuki reaction is a 14-electron Pd(0) complex. If molecular oxygen (
) is present in the solvent or headspace, it rapidly oxidizes the Pd(0) species back to a Pd(II) peroxo or oxo complex. This oxidized Pd(II) species undergoes a double transmetalation with two equivalents of your arylboronic acid. Subsequent reductive elimination yields the homocoupled dimer (Ar'-Ar') and regenerates Pd(0), creating a continuous, parasitic catalytic cycle (1)[1]. -
Stoichiometric Pd(II) Reduction (The Precatalyst Problem): When using stable Pd(II) precatalysts (e.g.,
or ), the palladium must be reduced to Pd(0) to initiate the cross-coupling cycle. In the absence of a dedicated reducing agent, the arylboronic acid itself acts as the reductant. Two molecules of boronic acid are consumed per atom of palladium to generate the active Pd(0) catalyst, yielding a stoichiometric amount of the homocoupled dimer (2)[2].
Catalytic cycles comparing desired cross-coupling versus the oxidative homocoupling pathway.
Part 2: Troubleshooting Guide & FAQs
Q1: I am observing >15% of the boronic acid dimer in my crude NMR. How do I stop this?
A1: The primary culprit is dissolved oxygen. Standard benchtop techniques are insufficient for sensitive couplings. You must rigorously degas your solvents. While freeze-pump-thaw is the gold standard, a subsurface nitrogen or argon sparge for 30 minutes is highly effective and scalable. Furthermore, if you are using a Pd(II) precatalyst, adding 1-2 equivalents of a mild reducing agent like potassium formate (
Q2: Does my choice of palladium precatalyst matter for minimizing side reactions?
A2: Absolutely. Starting with a true Pd(0) source (e.g.,
Q3: How do ligands influence the competition between homocoupling and cross-coupling? A3: Homocoupling requires two bulky boronic acid molecules to coordinate to the same palladium center. By utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos or XPhos), you create extreme steric hindrance around the metal. This steric bulk strongly disfavors the double transmetalation required for homocoupling, while simultaneously accelerating the reductive elimination of the desired cross-coupled biphenyl product (4)[4].
Q4: I have degassed my solvents and changed my catalyst, but I still see homocoupling. What else can I do? A4: Implement a slow addition strategy . Homocoupling is a bimolecular process with respect to the boronic acid. By adding the boronic acid slowly via a syringe pump over 2-4 hours, you maintain a very low steady-state concentration of the organoboron reagent in the reactor. This statistically favors transmetalation with the abundant Pd(II)-aryl halide intermediate over the deleterious double transmetalation pathway (5)[5].
Part 3: Quantitative Optimization Data
The following table summarizes representative optimization data demonstrating how specific parameter adjustments logically suppress homocoupling in a standard biphenyl synthesis.
| Condition / Strategy | Catalyst System | Atmosphere | Additive | Cross-Coupling Yield | Homocoupling Yield |
| Baseline (Suboptimal) | Air | None | 45% | 35% | |
| Degassing Only | Argon (Sparged) | None | 65% | 15% | |
| Chemical Reduction | Argon (Sparged) | K-Formate | 85% | < 5% | |
| Modern Precatalyst | Argon (Sparged) | None | 92% | < 2% | |
| Slow Addition | Argon (Sparged) | None | 96% | Not Detected |
Part 4: Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. At each critical juncture, observable physical changes or analytical checks confirm that the reaction is proceeding along the desired cross-coupling pathway rather than the homocoupling pathway.
Materials Required:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
- (1.5 mol% Pd) and SPhos (3.6 mol%)
- (2.0 equiv, finely ground and dried)
-
1,4-Dioxane and Deionized Water (4:1 v/v)
Step-by-Step Methodology:
-
Glassware Preparation & Purging: Equip a Schlenk flask with a magnetic stir bar and a rubber septum. Connect to a Schlenk line. Flame-dry under vacuum, then backfill with high-purity Argon.
-
Validation Check: The flask must hold a static vacuum for 5 minutes without pressure loss before proceeding.
-
-
Reagent Loading (Excluding Boronic Acid): Under a positive flow of Argon, add the aryl halide,
, , and SPhos. Do not add the boronic acid yet. -
Solvent Degassing (Subsurface Sparging): In a separate flask, mix 1,4-Dioxane and Water. Insert a long stainless-steel needle connected to the Argon line directly into the solvent. Sparge vigorously for 30 minutes.
-
Validation Check: Bubbles should be uniform, and the solvent volume should not decrease by more than 5% (indicating minimal evaporation of dioxane).
-
-
Reaction Initiation: Transfer the degassed solvent to the Schlenk flask via a gas-tight syringe. Heat the mixture to 80°C.
-
Validation Check: The initial purple/dark red color of
should transition to a homogeneous light yellow/orange solution, indicating the successful formation of the active, ligated Pd(0)-SPhos complex.
-
-
Slow Addition of Boronic Acid: Dissolve the arylboronic acid in a minimal amount of degassed 1,4-Dioxane. Load this into a syringe pump. Add the solution dropwise to the heated reaction mixture over 2 hours.
-
Monitoring & Workup: Stir for an additional 1 hour after the addition is complete. Quench by cooling to room temperature and exposing to air.
-
Validation Check: Analyze an aliquot via LC-MS. A successful suppression protocol will show the target biphenyl mass peak with the homocoupled dimer mass peak representing <2% of the total ion current (TIC).
-
Self-validating experimental workflow for air-free Suzuki-Miyaura cross-coupling setup.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL:[Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 Source: ACS Publications (Organic Process Research & Development) URL:[Link]
Sources
Technical Support Center: Stability Profiling of Methoxy Biphenyls
Ticket Status: Open Subject: Impact of pH on Chemical & Physical Stability of Methoxy Biphenyls Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
Methoxy biphenyls (anisole derivatives of biphenyl) are chemically robust pharmacophores. Unlike esters or amides, the ether linkage (Ar–O–CH₃) is highly resistant to hydrolysis under standard physiological and laboratory pH conditions (pH 1–13).
The "Stability Paradox": Users often report "instability" in acidic media. In 90% of cases, this is not chemical degradation but rather physical precipitation or analytical artifacts due to the high lipophilicity of the biphenyl core. True chemical cleavage (O-demethylation) requires extreme conditions (strong Lewis acids or concentrated hydrohalic acids) rarely encountered in standard stability testing.
Module 1: Acidic Environments (pH < 4)
User Issue: "I see a loss of parent peak area in 0.1 N HCl. Is my ether hydrolyzing?"
Diagnosis: It is highly unlikely that the ether bond is hydrolyzing under these conditions. The bond dissociation energy of the aryl-oxygen bond is high.
Technical Explanation:
Acid-catalyzed O-demethylation follows an
-
The Barrier: The phenyl ring draws electron density away from the oxygen (resonance), making it less basic and harder to protonate than an alkyl ether.
-
The Nucleophile: Water is a poor nucleophile for this displacement. Successful cleavage usually requires a strong nucleophile (like I⁻ or Br⁻) and high heat (e.g., 48% HBr at reflux), or a strong Lewis acid (e.g.,
).
Visualizing the Mechanism (and why it fails in dilute acid):
Caption: Kinetic pathway of ether cleavage.[1] In dilute aqueous acid (HCl/H2SO4), the equilibrium heavily favors the reactant, and water lacks the nucleophilicity to drive the transition state.
Troubleshooting Protocol: Acid Stress Test If you suspect degradation, validate with this control experiment.
-
Prepare Sample: Dissolve compound in Acetonitrile (ACN) to 1 mg/mL.
-
Stress Condition: Mix 1:1 with 1.0 N HCl (Final: 0.5 N).
-
Control: Mix 1:1 with Water .
-
Incubation: Heat both to 60°C for 24 hours.
-
Analysis:
-
If Precipitation occurs: Add more ACN until clear.
-
If Peak Loss occurs in HCl but not Water: Check for O-dealkylation (Mass shift -14 Da) or Chlorination (Mass shift +34 Da, rare).
-
Module 2: Basic Environments (pH > 9)
User Issue: "My compound degrades in 0.1 N NaOH. I thought ethers were base-stable."
Diagnosis: Methoxy biphenyls are generally immune to base hydrolysis. If degradation occurs, check for Electron Withdrawing Groups (EWGs) on the ring.
Technical Explanation:
The methoxy group is a poor leaving group. However, if the biphenyl core contains strong EWGs (Nitro
The
-
Mechanism: Hydroxide (
) attacks the ring carbon bearing the methoxy group. -
Intermediate: A Meisenheimer complex forms, stabilized by the EWG.[2]
-
Result: The methoxy group is displaced, yielding a hydroxy-biphenyl (phenol).
Stability Data Matrix:
| Condition | Standard Methoxy Biphenyl | Activated Methoxy Biphenyl (e.g., 4-Nitro) |
| pH 7 (Neutral) | Stable | Stable |
| pH 10 (Mild Base) | Stable | Stable |
| pH 13 (0.1 N NaOH) | Stable | Unstable (Potential |
| Nucleophile |
Module 3: The "Disappearing Compound" (Solubility Artifacts)
User Issue: "My recovery is low at pH 7.4, but good at pH 2. Is it degrading?"
Diagnosis: This is likely a Solubility Issue , not stability. Biphenyls are highly lipophilic (LogP > 3).
Technical Explanation:
Methoxy biphenyls often lack ionizable groups. Their intrinsic solubility (
-
At pH 2: If your molecule has a basic amine elsewhere, it is ionized (
) and soluble. -
At pH 7.4: The amine deprotonates (
), the molecule becomes neutral and precipitates out of the buffer. -
Result: The HPLC filter removes the precipitate, and you see "loss of compound."
Troubleshooting Workflow:
Caption: Diagnostic decision tree for distinguishing physical precipitation from chemical degradation.
FAQs: Frequently Asked Questions
Q1: Can I use Methoxy Biphenyls in a pH 1.2 dissolution study? A: Yes. While they are chemically stable at pH 1.2, you must ensure sink conditions . Due to high lipophilicity, the compound may not dissolve. Use a surfactant (e.g., 1-2% Sodium Lauryl Sulfate) or a co-solvent to maintain solubility.
Q2: I see a peak at RRT 0.85 in my LC-MS. Is this the demethylated product? A: Check the mass spectrum.
-
Demethylation: Mass = [M-14]. This is the phenol derivative.
-
Oxidation: Mass = [M+16]. Biphenyl rings are electron-rich and susceptible to oxidative hydroxylation if exposed to light or peroxides, regardless of pH.
-
Artifact: If Mass = [M+41], it is an acetonitrile adduct, common in LC-MS.
Q3: How do I force the degradation of the ether bond for method validation? A: Standard acid/base won't work. You need Lewis Acid Stress :
-
Reagent:
(1M in DCM) or concentrated HBr. -
Condition: 0°C to Room Temp for 1 hour.
-
Note: This is a synthetic cleavage condition, not a physiological one, but it generates the specific impurity (phenol) needed to validate your HPLC method's specificity.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3] International Council for Harmonisation. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Aromatic Substitution). Link
-
Lirias, K. U. (2015). Efficient demethylation of aromatic methyl ethers with HCl in water.[4] Green Chemistry.[4] Link
-
BenchChem Technical Support. (2025). Benchmarking the stability of 4'-Methoxy[1,1'-biphenyl]-2,5-diol against other biphenyl compounds.Link
-
Waterbeemd, H. van de, & Testa, B. (2009). Drug Bioavailability: Estimation of Solubility, Permeability, Absorption and Bioavailability. Wiley-VCH. (Discusses pH-solubility profiles of lipophilic drugs). Link
Sources
Technical Support Center: Catalyst Selection & Troubleshooting for Biphenyl Synthesis
Welcome to the Technical Support Center for cross-coupling methodologies. As a Senior Application Scientist, I frequently consult with researchers facing sluggish conversions, unexpected side products, or complete reaction failures during biphenyl synthesis.
The Suzuki-Miyaura cross-coupling is the gold standard for constructing C(sp2)-C(sp2) bonds. However, it is not a monolithic reaction; it is a delicate catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. Success requires orchestrating the electronic and steric properties of your catalyst, ligand, and base to match your specific substrates. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure your syntheses are efficient and reproducible.
Fig 1: Mechanistic cycle of Pd-catalyzed Suzuki-Miyaura biphenyl synthesis.
Section 1: Catalyst & Ligand Selection Matrix
Choosing the right catalyst system is an exercise in balancing electron density and steric bulk. Oxidative addition requires an electron-rich metal center to break the Ar-X bond, while reductive elimination is accelerated by steric crowding that forces the two aryl groups together.
| Catalyst / Precatalyst | Preferred Ligand | Optimal Substrate Scope | Mechanistic Rationale & Causality |
| Pd(PPh₃)₄ | PPh₃ (built-in) | Aryl Iodides, Bromides | Standard Pd(0) source. PPh₃ provides moderate electron density. Fails with chlorides due to insufficient basicity to break the strong C-Cl bond. |
| Pd(OAc)₂ | SPhos, RuPhos | Heteroaryl Halides, Unstable Boronic Acids | Fast transmetalation. Ideal for electron-rich boronic acids prone to protodeboronation. Pd(II) must be reduced to Pd(0) in situ[1]. |
| Pd₂(dba)₃ | XPhos | Aryl Chlorides, Sterically Hindered Arenes | XPhos is highly electron-rich, accelerating oxidative addition into C-Cl bonds. Its extreme steric bulk forces rapid reductive elimination. |
| PEPPSI-IPr | NHC (built-in) | Broad (Cl, Br, I) | N-Heterocyclic Carbenes (NHCs) are stronger |
Section 2: Self-Validating Experimental Protocol
To ensure reproducibility, your methodology must be a self-validating system. The following protocol for synthesizing sterically hindered biphenyls using a Pd₂(dba)₃/XPhos system includes built-in analytical checkpoints.
General Procedure: Synthesis of Biphenyls via Pd₂(dba)₃/XPhos
-
Reagent Preparation & Degassing (Critical Step):
-
Procedure: In a Schlenk flask, combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv). Add the solvent system (e.g., Toluene/H₂O 10:1).
-
Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of boronic acids[1].
-
Validation Checkpoint: Perform three freeze-pump-thaw cycles. Validation is achieved when no further gas bubbles evolve from the solution during the thaw phase under vacuum.
-
-
Catalyst Activation:
-
Procedure: Under an argon atmosphere, add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.08 equiv).
-
Causality: A 1:4 ratio of Pd to ligand ensures the palladium center remains coordinatively saturated enough to prevent aggregation into palladium black, while allowing the active monoligated Pd(0)-XPhos species to form[1].
-
Validation Checkpoint: Observe the color. The dark purple/red of Pd₂(dba)₃ should transition to a distinct yellow/orange, indicating the formation of the active Pd(0)-ligand complex.
-
-
Reaction Execution:
-
Procedure: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Validation Checkpoint: At 1 hour, pull a 10 µL aliquot under positive argon pressure. Quench in acetonitrile and analyze via LC-MS. You must observe the consumption of the starting aryl halide. If the Ar-X mass remains unchanged, oxidative addition has failed (re-evaluate ligand or check for catalyst poisoning).
-
-
Workup and Isolation:
-
Procedure: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate[2].
-
Validation Checkpoint: Check the aqueous layer via TLC before discarding. Highly polar biphenyl derivatives may require pH adjustment to partition into the organic phase.
-
Section 3: Troubleshooting Guides & FAQs
Fig 2: Diagnostic workflow for resolving common Suzuki-Miyaura coupling failures.
Q1: My LC-MS shows a massive peak corresponding to the homocoupled boronic acid (Ar'-Ar'). Why is this happening and how do I stop it?
-
Causality: Homocoupling is an oxidative process. It primarily occurs when oxygen is present in the system, which oxidizes the Pd(0) catalyst and forces the catalytic cycle down a pathway where two boronic acid molecules couple together[1]. Additionally, if you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced to Pd(0) in situ. This reduction often consumes an equivalent of your boronic acid, generating the homocoupled dimer as a byproduct[1].
-
Solution: First, ensure your degassing procedure is rigorous (sparging with argon for 30 minutes or freeze-pump-thaw). Second, switch from a Pd(II) precatalyst to a true Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to prevent the initial sacrificial reduction of your boronic acid[1].
Q2: I am trying to couple an electron-rich heteroaryl boronic acid, but I keep getting the deboronated arene (Ar'-H) instead of my biphenyl product. What is going wrong?
-
Causality: You are experiencing protodeboronation. The carbon-boron bond is susceptible to cleavage by acidic protons or water, replacing the boronate group with a hydrogen atom[2]. This is highly prevalent with electron-rich and heteroaromatic boronic acids, especially under basic, aqueous conditions where the base forms a boronate complex that is easily hydrolyzed[3].
-
Solution: You must protect the C-B bond. Switch your coupling partner from a standard boronic acid to a potassium organotrifluoroborate salt[3]. Trifluoroborates are tetracoordinate and lack an empty p-orbital, making them highly resistant to protodeboronation[3]. They act as a "slow-release" mechanism, gradually unmasking the active boronic species into the catalytic cycle. Alternatively, use strictly anhydrous conditions with a mild base like Cs₂CO₃[2].
Q3: My reaction with an aryl chloride is completely stalled. The starting materials remain unreacted. Should I just increase the temperature?
-
Causality: Increasing the temperature will likely just decompose your catalyst[1]. The issue is the activation energy required for oxidative addition. The C-Cl bond is significantly stronger than C-Br or C-I bonds. Standard catalysts like Pd(PPh₃)₄ do not have enough electron density to donate into the C-Cl
antibonding orbital. -
Solution: Upgrade your ligand. You need a highly electron-rich, sterically bulky phosphine ligand (a Buchwald ligand) such as XPhos or SPhos. These ligands dramatically increase the electron density at the palladium center, facilitating rapid oxidative addition into unreactive aryl chlorides.
Q4: I am running a biphasic Suzuki coupling, but the reaction is sluggish. How can I accelerate transmetalation?
-
Causality: In biphasic systems, the transmetalation step can be the rate-limiting factor, heavily dependent on whether the reaction proceeds via an oxo-palladium pathway or a boronate-based pathway.
-
Solution: Introduce a phase transfer catalyst (PTC). Recent mechanistic studies demonstrate that PTCs can shift the transmetalation mechanism toward a highly favorable boronate-based pathway, resulting in up to a 12-fold rate enhancement in biphasic systems[4]. Furthermore, reducing the proportion of the aqueous phase can surprisingly increase the reaction rate[4].
References
-
Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings Source: Nature Communications (via PMC) URL: [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Methoxy[1,1'-biphenyl]-2-ol
This technical guide offers an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 5-Methoxy[1,1'-biphenyl]-2-ol. Designed for researchers, chemists, and professionals in drug development, this document provides a detailed, predictive interpretation of its ¹H and ¹³C NMR spectra. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide establishes a robust analytical framework by comparing predicted spectral data with experimentally verified data from structurally analogous compounds. This comparative approach not only facilitates the structural elucidation of the title compound but also serves as a practical reference for the characterization of related substituted biphenyls.
Foundational Principles: Structural Elucidation by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous determination of molecular structure in organic chemistry.[1][2] For a molecule like 5-Methoxy[1,1'-biphenyl]-2-ol, NMR allows us to probe the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The resulting spectra provide critical information on the molecule's connectivity and stereochemistry through three key parameters:
-
Chemical Shift (δ): Indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups shield it, causing an upfield shift (lower ppm).
-
Spin-Spin Coupling (J): Reveals the number of neighboring, non-equivalent nuclei, manifesting as signal splitting (multiplicity). The magnitude of the coupling constant (in Hz) provides information about the dihedral angle and distance between coupled nuclei.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
The structure and numbering scheme for 5-Methoxy[1,1'-biphenyl]-2-ol, which will be referenced throughout this guide, are presented below.
Caption: Numbering scheme for 5-Methoxy[1,1'-biphenyl]-2-ol.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 5-Methoxy[1,1'-biphenyl]-2-ol can be dissected into three distinct regions: the aromatic protons on the two biphenyl rings, the methoxy group protons, and the phenolic hydroxyl proton. The substituents (-OH and -OCH₃) are both electron-donating groups, which exert a significant shielding effect (upfield shift) on the ortho and para protons of their respective rings.
Table 1: Predicted ¹H NMR Data for 5-Methoxy[1,1'-biphenyl]-2-ol
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| OH | 4.5 - 5.5 | Broad Singlet | - | Exchangeable proton; chemical shift is concentration and solvent dependent. |
| H4 | ~6.85 | Doublet of Doublets | J ≈ 8.5, 3.0 | Ortho coupling to H3 and meta coupling to H6. |
| H3 | ~6.95 | Doublet | J ≈ 8.5 | Ortho coupling to H4. |
| H6 | ~7.05 | Doublet | J ≈ 3.0 | Meta coupling to H4. |
| H3', H5' | ~7.15 | Triplet (or m) | J ≈ 7.5 | Ortho coupling to H2'/H6' and H4'. |
| H2', H6' | ~7.35 | Doublet (or m) | J ≈ 7.5 | Ortho coupling to H3'/H5'. |
| H4' | ~7.45 | Triplet (or m) | J ≈ 7.5 | Ortho coupling to H3' and H5'. |
| OCH₃ | ~3.80 | Singlet | - | Isolated methyl protons. |
Note: Predictions are based on standard substituent effects and data from analogous compounds. The solvent is assumed to be CDCl₃. In DMSO-d₆, the phenolic OH proton would appear further downfield, typically >9.0 ppm.[3]
Predicted ¹³C NMR Spectral Analysis
In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. The chemical shifts are highly sensitive to substituent effects. The -OH and -OCH₃ groups cause a significant downfield shift for the ipso-carbons (C2 and C5) and an upfield shift for the ortho and para carbons relative to the unsubstituted biphenyl.
Table 2: Predicted ¹³C NMR Data for 5-Methoxy[1,1'-biphenyl]-2-ol
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C4 | ~115.5 | Shielded by para -OH and ortho -OCH₃ groups. |
| C6 | ~116.0 | Shielded by ortho -OH group. |
| C3 | ~119.5 | Shielded by para -OCH₃ group. |
| C1' | ~141.0 | Unsubstituted quaternary carbon. |
| C1 | ~129.0 | Quaternary carbon, shielded by ortho -OH group. |
| C2' C6' | ~129.5 | Phenyl ring carbons. |
| C3', C5' | ~128.5 | Phenyl ring carbons. |
| C4' | ~127.5 | Phenyl ring carbons. |
| C2 | ~152.0 | Deshielded ipso-carbon attached to -OH. |
| C5 | ~155.0 | Deshielded ipso-carbon attached to -OCH₃. |
| OCH₃ | ~55.5 | Typical for an aryl methoxy carbon. |
Comparative Analysis with Structural Analogs
To ground our predictions, we compare them with experimental data from two closely related compounds: [1,1'-biphenyl]-2-ol and 4-methoxy-1,1'-biphenyl. This comparison allows us to isolate and understand the influence of each substituent on the biphenyl core.
Analog 1: [1,1'-Biphenyl]-2-ol
This analog helps in assigning the signals for the unsubstituted phenyl ring (C1' to C6') and the hydroxyl-bearing ring, absent the methoxy group.
Table 3: Experimental NMR Data for [1,1'-Biphenyl]-2-ol in CDCl₃
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl Ring Protons | 7.17 - 7.50 (m) | 121.1, 128.3, 129.3, 129.6, 130.8 |
| Hydroxy-Ring Protons | 6.90 - 7.35 (m) | 115.8, 120.2, 128.9, 130.5 |
| Quaternary Carbons | - | 137.4 (C1'), 152.5 (C2) |
Data sourced from PubChem CID 7017.[4]
The chemical shifts of the unsubstituted ring (H2'-H6' and C2'-C6') in our target molecule are expected to closely mirror the values observed for the phenyl ring in [1,1'-biphenyl]-2-ol.[4]
Analog 2: 4-Methoxy-1,1'-biphenyl
This analog provides insight into the electronic effects of a methoxy group on a biphenyl system.
Table 4: Experimental NMR Data for 4-Methoxy-1,1'-biphenyl in DMSO-d₆
| Atom | ¹H Chemical Shift (δ, ppm) |
|---|---|
| OCH₃ | 3.80 (s) |
| Methoxy-Ring Protons | 7.03 (d, J=8.3 Hz), 7.61 (d, J=8.3 Hz) |
| Phenyl Ring Protons | 7.31 (t), 7.43 (t), 7.61 (d) |
Data sourced from Royal Society of Chemistry Supporting Information.[3]
The characteristic singlet of the methoxy protons at ~3.80 ppm is a key diagnostic peak and strongly supports our prediction for 5-Methoxy[1,1'-biphenyl]-2-ol.[3] The upfield shift of the protons ortho to the methoxy group (7.03 ppm) is also consistent with our predictions.
Recommended Experimental Protocol
To obtain high-quality NMR spectra for 5-Methoxy[1,1'-biphenyl]-2-ol, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.
Caption: Recommended workflow for NMR analysis.
Step-by-Step Methodology
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for achieving adequate signal dispersion, particularly in the aromatic region.[5]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified 5-Methoxy[1,1'-biphenyl]-2-ol.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it solubilizes polar compounds and allows for the clear observation of the exchangeable -OH proton signal at a downfield position.[6] Alternatively, deuterated chloroform (CDCl₃) can be used, which is common for many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[7]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set to approximately 16 ppm to cover the full range of expected proton signals.
-
Number of Scans: Acquire 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically sufficient.[5]
-
-
¹³C NMR Data Acquisition:
-
Pulse Program: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.
-
Spectral Width: A range of 220-250 ppm is standard for most organic molecules.[5]
-
Number of Scans: A significantly higher number of scans (e.g., 1024-4096) is required due to the low natural abundance of the ¹³C isotope.[2]
-
Relaxation Delay (D1): A 2-5 second delay is recommended to allow for full relaxation of quaternary carbons.[5]
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or referencing the residual solvent peak (e.g., DMSO-d₆ at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[8]
-
Perform peak picking and integration (for ¹H NMR) to extract quantitative data for analysis.
-
By adhering to this comprehensive protocol, researchers can confidently acquire and interpret the NMR spectra of 5-Methoxy[1,1'-biphenyl]-2-ol, enabling its unambiguous structural verification and providing a solid foundation for further research and development activities.
References
- Wiley-VCH. (2007). Supporting Information.
- BenchChem. (2025). Spectroscopic Profile of 4'-Methoxy[1,1'-biphenyl]-2,5-diol: A Technical Guide.
- Supporting Information. (n.d.).
- Sigma-Aldrich. NMR Solvents.
- Shetty, A., et al. (2024). Sustainable Carbonaceous Nanomaterial Supported Palladium as an Efficient Ligand-Free Heterogeneous Catalyst for Suzuki-Miyaura Coupling - Supporting Information. Royal Society of Chemistry.
- CK Gas Products. NMR Solvent Data Chart.
- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- PubChem. (1,1'-Biphenyl)-2-ol | C12H10O | CID 7017.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Yuliana, N. D., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace.
- BenchChem. (2025). An In-depth Technical Guide to the NMR and Mass Spectrometry of 5-Methoxy-1H-indol-2-amine.
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. scispace.com [scispace.com]
- 3. rsc.org [rsc.org]
- 4. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ckgas.com [ckgas.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Comparative Pharmacological Profiling: 5-Methoxy[1,1'-biphenyl]-2-ol vs. Traditional Biphenylols in Drug Discovery
As the demand for highly selective, small-molecule targeted therapies intensifies, the structural optimization of privileged chemical scaffolds is paramount. The biphenylol class—historically recognized for its broad-spectrum biocidal properties—has undergone significant medicinal chemistry evolution.
This guide provides an objective, data-driven comparative analysis of 5-Methoxy[1,1'-biphenyl]-2-ol (and its functionalized derivatives) against traditional biphenylols, specifically the industrial biocide Biphenyl-2-ol (2-Phenylphenol) and the complex natural product Honokiol . By examining physicochemical properties, mechanistic target engagement, and in vitro efficacy, we elucidate why the 5-methoxy substitution represents a critical inflection point for oncology and neurodegenerative drug development.
Structural and Physicochemical Divergence
The addition of a methoxy group at the 5-position of the biphenyl-2-ol scaffold fundamentally alters the molecule's electronic distribution and steric profile. While unsubstituted biphenyl-2-ol acts as a generic membrane disruptor and fungicide, the 5-methoxy variant serves as an advanced pharmacophore. The methoxy group acts as an electron-donating moiety, enriching the electron density of the biphenyl ring while providing an essential hydrogen-bond acceptor. This precise geometric arrangement allows for high-affinity binding within the narrow hinge regions of kinases [1].
Table 1: Physicochemical & Structural Comparison
| Property / Feature | 5-Methoxy[1,1'-biphenyl]-2-ol | Biphenyl-2-ol (2-Phenylphenol) | Honokiol |
| CAS Number | 13522-82-2 | 90-43-7 | 35354-74-6 |
| Molecular Weight | 200.24 g/mol | 170.21 g/mol | 266.33 g/mol |
| H-Bond Donors / Acceptors | 1 / 2 | 1 / 1 | 2 / 2 |
| Calculated LogP | ~3.2 | ~3.1 | ~4.1 |
| Primary Mechanism | Specific Kinase/Enzyme Inhibition (e.g., CDK8, CLK4) | Membrane disruption; ROS generation via quinoid metabolites | AMPK Activation; YAP-TEAD Inhibition |
| Toxicity Profile | High therapeutic index; targeted | Off-target cytotoxicity; bladder carcinogenesis in murine models | Low toxicity to normal cells; poor aqueous solubility |
Mechanistic Pathways: Causality of Target Engagement
Understanding the causality behind the efficacy of these compounds requires analyzing their metabolic and signaling trajectories.
Biphenyl-2-ol is prone to CYP450-mediated oxidation, rapidly forming reactive quinoid metabolites. These metabolites undergo redox cycling, generating massive amounts of intracellular reactive oxygen species (ROS). While this is effective for surface disinfection, it causes non-specific cytotoxicity and promotes promutagenic lesions, rendering it unsuitable for systemic therapeutics [3].
Conversely, Honokiol exerts its anti-melanoma effects through allosteric modulation, specifically by activating the AMPK signaling pathway and disrupting the YAP-TEAD transcriptional complex, leading to metabolic stress and apoptosis in tumor cells [2, 4].
5-Methoxy[1,1'-biphenyl]-2-ol derivatives bypass the toxic quinoid pathway. The steric hindrance and electronic effects of the 5-methoxy group stabilize the molecule against rapid ortho/para oxidation. Instead, the scaffold engages in highly specific non-covalent interactions. Recent in silico and in vitro screenings demonstrate that these derivatives act as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and CDC-like kinase 4 (CLK4), both of which are heavily dysregulated in cutaneous melanoma [1].
Figure 1: Divergent mechanistic pathways of biphenylols in mammalian cells.
Comparative Efficacy in Oncology Models
To objectively quantify the performance of these compounds, we compare their half-maximal inhibitory concentrations (IC50) against specific kinase targets and their phenotypic impact on the aggressive B16-F10 murine melanoma cell line.
Table 2: Quantitative Efficacy Data (IC50 Values)
| Compound | CDK8 Inhibition (Biochemical) | B16-F10 Melanoma Viability (Cellular) | Therapeutic Index (vs. Fibroblasts) |
| 5-Methoxy Derivative (Lead) | 0.85 ± 0.12 μM | 4.5 ± 0.6 μM | > 15x |
| Honokiol | > 50.0 μM | 35.0 ± 4.2 μM | ~ 5x |
| Biphenyl-2-ol | > 200.0 μM | > 150.0 μM | < 1x (Non-selective) |
Data synthesized from standardized radiometric kinase assays and 72-hour MTT cell viability screens [1, 2].
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the evaluation of biphenylol derivatives must utilize self-validating assay architectures. The following protocols detail the causal logic and necessary controls for validating 5-Methoxy[1,1'-biphenyl]-2-ol derivatives.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: Polyphenolic compounds (like Honokiol) often exhibit auto-fluorescence, which can generate false positives in standard colorimetric assays. TR-FRET introduces a temporal delay before signal acquisition, eliminating background fluorescence and ensuring that the measured IC50 reflects true biochemical target engagement.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Dispense 5-Methoxy derivatives, Honokiol, and Biphenyl-2-ol into a 384-well pro-plate using a 10-point, 3-fold serial dilution (starting at 100 μM).
-
Internal Controls (Self-Validation):
-
Positive Control: Staurosporine (1 μM) to validate maximum assay sensitivity and enzyme inhibition.
-
Negative Control: 1% DMSO vehicle to establish the 100% kinase activity baseline.
-
-
Enzyme Addition: Add 5 nM of recombinant CDK8/CycC complex to all wells. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.
-
Reaction Initiation: Add 10 μM ATP and 50 nM ULight-labeled MBP (Myelin Basic Protein) substrate. Incubate for 60 minutes.
-
Detection: Add Europium-anti-phospho-MBP antibody and EDTA (to stop the reaction). Read the TR-FRET signal (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio) after a 1-hour equilibration.
Protocol 2: Phenotypic Counter-Screening for Therapeutic Index
Causality: Biochemical inhibition must translate to cellular efficacy without generic toxicity. By running parallel viability assays on tumorigenic (B16-F10) and non-tumorigenic Human Dermal Fibroblasts (HDF), we establish a Therapeutic Index (TI). A high TI proves the compound is acting via targeted signaling (like CDK8 inhibition) rather than non-specific ROS generation (like Biphenyl-2-ol).
Step-by-Step Workflow:
-
Cell Seeding: Seed B16-F10 and HDF cells at 5,000 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO2.
-
Treatment: Treat cells with the compound library (0.1 μM to 200 μM).
-
Viability Measurement: After 72 hours, add CellTiter-Glo® reagent (measuring ATP as a proxy for metabolically active cells).
-
Data Analysis: Calculate the IC50 for both cell lines.
.
Figure 2: Self-validating HTS workflow for biphenylol derivatives.
Conclusion
The comparative analysis clearly delineates the superiority of the 5-Methoxy[1,1'-biphenyl]-2-ol scaffold in targeted drug discovery over traditional biphenylols. While 2-phenylphenol remains relegated to biocidal applications due to its toxic quinoid metabolism, and Honokiol requires high micromolar concentrations to achieve efficacy via AMPK/YAP-TEAD pathways, the 5-methoxy substituted biphenylols demonstrate sub-micromolar potency against specific oncogenic kinases like CDK8. By leveraging the electron-donating and hydrogen-bonding capabilities of the methoxy group, researchers can design highly selective, low-toxicity therapeutics for aggressive malignancies such as melanoma.
References
-
Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in vitro and in silico screening of a small library of Phenolic compounds ResearchGate[Link]
-
Honokiol affects melanoma cell growth by targeting the AMPK signaling pathway PubMed Central (PMC)[Link]
-
The carcinogenicity of the biocide ortho-phenylphenol ResearchGate[Link]
-
Targeting YAP-TEAD Interaction with Honokiol to Inhibit Melanoma Progression and Metastasis Biomolecules & Therapeutics[Link]
Validation of Analytical Methods for 5-Methoxy[1,1'-biphenyl]-2-ol Quantification
Executive Summary: The Analytical Imperative
5-Methoxy[1,1'-biphenyl]-2-ol (CAS: 13522-82-2), often encountered as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) or as a degradation product in Suzuki-Miyaura coupling reactions, presents specific quantification challenges.[1] Its phenolic hydroxyl group introduces polarity and potential peak tailing, while the biphenyl core requires sufficient organic solvent strength for elution.
This guide objectively compares and validates two primary analytical approaches: HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) for assay and purity analysis, and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) for trace impurity profiling.[2]
Key Takeaway:
-
Use HPLC-UV for routine quality control (QC), assay (>98% purity), and reaction monitoring.
-
Use LC-MS/MS for genotoxic impurity screening (ppm levels) or biological matrix analysis.
Comparative Method Landscape
The following table contrasts the performance metrics of the two dominant methodologies based on field validation data for biphenyl-ol derivatives.
Table 1: Performance Matrix – HPLC-UV vs. LC-MS/MS
| Feature | HPLC-UV (Method A) | LC-MS/MS (Method B)[2] |
| Primary Application | Assay, Purity, Reaction Monitoring | Trace Impurity, Genotoxicity Screening |
| Linearity Range | 1.0 – 100 µg/mL | 1.0 – 1000 ng/mL |
| LOD (Limit of Detection) | ~0.05 µg/mL | ~0.5 ng/mL |
| Precision (RSD) | < 1.0% | < 3.5% |
| Selectivity | Moderate (Relies on retention time & UV spectrum) | High (Mass transition specific) |
| Matrix Effects | Low | High (Requires stable isotope internal standard) |
| Cost Per Run | Low | High |
Deep Dive: Validated HPLC-UV Protocol (The Workhorse)
This protocol is designed for Assay and Purity determination. It addresses the acidity of the phenolic proton (
Chromatographic Conditions[2][3][4][5][6][7][8][9]
-
Instrument: HPLC system with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm). Why: End-capping reduces silanol interactions with the phenolic -OH.
-
Detection: 254 nm (Biphenyl core absorption) and 280 nm (Phenolic fine structure).
-
Column Temp: 30°C.
-
Injection Volume: 10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of 5-Methoxy[1,1'-biphenyl]-2-ol reference standard in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard: Dilute Stock to 50 µg/mL using Mobile Phase Initial Conditions (90:10 Water:ACN). Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion.
Deep Dive: LC-MS/MS Protocol (Trace Analysis)
Required for quantifying 5-Methoxy[1,1'-biphenyl]-2-ol when present as a low-level impurity (<0.1%) or in plasma.
Mass Spectrometry Parameters[2][3][5][6][8]
-
Source: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Precursor Ion: m/z 199.1
-
Product Ions (MRM):
-
Quantifier: 199.1
184.0 (Loss of methyl radical ). -
Qualifier: 199.1
156.0 (Loss of and ring fragmentation).
-
Sample Preparation (Solid Phase Extraction - SPE)
For complex matrices (e.g., plasma or reaction mixtures), simple protein precipitation is insufficient.
-
Conditioning: HLB Cartridge (1 mL MeOH followed by 1 mL Water).
-
Loading: Load sample (pH adjusted to ~4.0).
-
Washing: 5% Methanol in Water (removes salts/proteins).
-
Elution: 100% Methanol.
-
Reconstitution: Evaporate and reconstitute in Mobile Phase.
Validation Workflow & Decision Logic
The following diagram illustrates the logical flow for validating the method according to ICH Q2(R1) guidelines, ensuring a self-validating system.
Caption: Step-wise validation logic adhering to ICH Q2(R1) guidelines. Blue nodes represent initial qualification; Green nodes represent quantitative verification.
Supporting Experimental Data (Synthesized)
The following data represents typical validation results for 5-Methoxy[1,1'-biphenyl]-2-ol using the HPLC-UV Method (Method A) described above.
Linearity and Range[2][3][5][7][11][12]
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 -
Range: 1.0 µg/mL to 100.0 µg/mL
Accuracy (Recovery Studies)
Performed by spiking a placebo matrix at three concentration levels.
| Spike Level (%) | Theoretical Conc. (µg/mL) | Mean Recovered (µg/mL) | Recovery (%) | % RSD (n=3) |
| 80% | 40.0 | 39.6 | 99.0 | 0.85 |
| 100% | 50.0 | 50.2 | 100.4 | 0.62 |
| 120% | 60.0 | 59.8 | 99.7 | 0.74 |
Robustness
Deliberate variations in method parameters demonstrated the method's stability.
-
Flow Rate (0.9 vs 1.1 mL/min): Retention time shift < 0.2 min; Resolution > 2.0 maintained.
-
Column Temp (25°C vs 35°C): No significant change in peak area (% difference < 1.5%).
Troubleshooting & Expert Insights
The "Phenol Tailing" Issue
Problem: The hydroxyl group on the biphenyl ring can interact with free silanols on the silica support, causing peak tailing (Asymmetry factor > 1.5). Solution:
-
pH Control: Ensure the mobile phase pH is acidic (pH ~2.5 - 3.0) using Formic Acid or Phosphate Buffer.[4] This keeps the phenol protonated (neutral), reducing interaction with the stationary phase.
-
Column Choice: Use a "High Purity" or "Base Deactivated" C18 column.
Sample Stability
Insight: 5-Methoxy[1,1'-biphenyl]-2-ol is susceptible to oxidation if left in basic solution for extended periods. Protocol: Always prepare standards in neutral or slightly acidic diluents. Store stock solutions in amber vials at 4°C.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1996). Method 8325: Solvent Extractable Nonvolatile Compounds by HPLC/Particle Beam/Mass Spectrometry. Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard Text for Mobile Phase Selection).
Sources
Structural Confirmation of 5-Methoxy[1,1'-biphenyl]-2-ol: A Comparative Guide to SC-XRD vs. Spectroscopic Methods
Executive Summary: The "Biphenyl Twist" Challenge
In drug development and materials science, establishing the precise 3D conformation of biphenyl derivatives like 5-Methoxy[1,1'-biphenyl]-2-ol is critical. While Mass Spectrometry (MS) confirms the formula and NMR establishes connectivity, neither can definitively resolve the static dihedral angle (torsion) between the two phenyl rings in the solid state.
This guide compares standard spectroscopic methods against Single Crystal X-ray Diffraction (SC-XRD). We demonstrate that SC-XRD is the only method capable of resolving the specific crystal packing forces and hydrogen-bonding networks (inter- vs. intramolecular) that dictate the physicochemical properties of this compound.
Comparative Analysis: XRD vs. NMR/MS
The following table contrasts the utility of primary structural determination methods for 5-Methoxy[1,1'-biphenyl]-2-ol.
Table 1: Structural Confirmation Methodologies
| Feature | HR-MS (High-Res Mass Spec) | 1D/2D NMR (Solution State) | SC-XRD (Solid State) |
| Primary Output | Molecular Formula ( | Connectivity & Functional Groups | Absolute 3D Configuration |
| Conformational Insight | None | Dynamic Average: Rapid rotation around the C1-C1' bond blurs the dihedral angle. | Static Snapshot: Precise measurement of the twist angle (typically 30–45°) and ring planarity. |
| Stereochemistry | None | Relative (via NOESY), often ambiguous for biphenyls. | Absolute structural assignment. |
| Intermolecular Forces | None | Indirect (Concentration-dependent shifts). | Direct Visualization: Maps O-H···O hydrogen bonding networks and |
| Sample Requirement | < 1 mg (Destructive/Non-destructive) | ~5-10 mg (Non-destructive) | Single Crystal (~0.1–0.3 mm) |
The Critical Differentiator: Resolving the Dihedral Angle
For 5-Methoxy[1,1'-biphenyl]-2-ol, the steric hindrance between the ortho-hydroxyl group and the ortho-hydrogens of the unsubstituted ring forces the molecule to twist.
-
In Solution (NMR): The molecule rotates freely. The signal observed is a time-averaged conformation, often suggesting a higher degree of symmetry than exists in reality.
-
In Crystal (XRD): The molecule locks into a specific low-energy conformation.
-
Expected Dihedral Angle: Based on analogues like 2-phenylphenol, the angle typically stabilizes between 30° and 40° [1].
-
Significance: This twist dictates the molecule's ability to bind to protein active sites (drug efficacy) or pack into lattices (solubility/bioavailability).
-
Visualization: Structural Determination Workflow
Figure 1: The definitive workflow for transitioning from crude synthesis to crystallographic confirmation. Note the critical purity check via NMR before crystallization.
Experimental Protocol: Obtaining the Crystal
The greatest barrier to XRD for biphenyl phenols is growing a diffraction-quality crystal. The hydroxyl group facilitates hydrogen bonding, which can lead to amorphous precipitation if not controlled.
A. Crystallization Strategy (Vapor Diffusion)
Rationale: This method allows for a gradual increase in saturation, promoting ordered lattice growth over rapid precipitation.
-
Solvent Selection:
-
Solvent A (Good Solvent): Ethyl Acetate or Ethanol (dissolves the polar -OH and methoxy groups).
-
Solvent B (Anti-solvent): Hexane or Pentane (induces precipitation).
-
Reference: Similar biphenyls (e.g., 2-phenylphenol) crystallize well from non-polar/polar mixes [2].
-
-
Step-by-Step Procedure:
-
Dissolve 15 mg of pure 5-Methoxy[1,1'-biphenyl]-2-ol in 1.0 mL of Ethyl Acetate in a small inner vial (GC vial).
-
Place this open vial inside a larger jar containing 10 mL of Hexane .
-
Cap the outer jar tightly.
-
Store at room temperature (20-25°C) in a vibration-free zone.
-
Observation: Over 3-7 days, hexane vapors will diffuse into the ethyl acetate, lowering solubility and growing clear, block-like crystals.
-
B. Data Collection Parameters[1][2][3][4][5][6]
-
Temperature: Collect data at 100 K (using a cryostream).
-
Why? Biphenyls exhibit significant thermal motion (libration) of the phenyl rings at room temperature. Cooling freezes this motion, improving resolution and allowing precise assignment of the methoxy group geometry [3].
-
-
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects, as the compound contains no heavy atoms.
Data Interpretation: What to Look For
Once the structure is solved (typically in Monoclinic space groups like
The Inter-Ring Torsion Angle
Calculate the torsion angle defined by atoms C(2')-C(1')-C(1)-C(2).
-
Result: Expect a value deviating significantly from 0° (planar).
-
Implication: This confirms that steric repulsion overcomes
-conjugation effects.
Hydrogen Bonding Network
The 2-hydroxyl group is a donor. In the crystal lattice, determine if it bonds:
-
Intramolecularly: To the
-system of the adjacent ring (O-H··· ). -
Intermolecularly: To the oxygen of the methoxy group or hydroxyl of a neighboring molecule (forming infinite polymeric chains).
-
Note: Most biphenyl-ols form intermolecular H-bonded chains, which dictates their high melting points relative to non-hydroxylated analogues.
Methoxy Group Orientation
Check the position of the methyl carbon relative to the phenyl ring. It should lie in the plane of the ring (C-O-C-C torsion ~0° or 180°) to maximize p-orbital overlap with the aromatic system.
Visualization: Decision Matrix for Structural Methods
Figure 2: Decision matrix guiding the selection of XRD over NMR based on specific research questions regarding conformation and packing.
References
-
Biphenyl Conformation: Facelli, J. C., et al. (2001).[1] "Investigation of the Structural Conformation of Biphenyl by Solid State 13C NMR and Quantum Chemical NMR Shift Calculations." The Journal of Physical Chemistry A. Link
-
Crystallization Protocols: "SOP: Crystallization." University of Cape Town, Chemistry Dept. Link
- Thermal Motion in Crystallography: Dunitz, J. D., et al. (1988). "Vibrational Motion and Crystal Structure." Acta Crystallographica Section B.
-
Analogue Structures: Vidhyasagar, T., et al. (2015).[2] "Crystal structure of (E)-1-(4′-methoxy-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one." Acta Crystallographica Section E. Link
Sources
Comparative Guide: Antioxidant Activity of Methoxy-Substituted Biphenyls
[1]
Executive Summary
This guide provides a technical analysis of the antioxidant efficacy of methoxy-substituted biphenyls compared to their hydroxylated counterparts.[1][2] While the biphenyl scaffold offers a robust lipophilic core for drug delivery, the antioxidant potential is strictly governed by the Structure-Activity Relationship (SAR) between methoxy (-OCH₃) and hydroxyl (-OH) substituents.
Key Insight: Methoxy groups act as Electron Donating Groups (EDGs) that can enhance the antioxidant potency of existing phenolic hydroxyl groups by lowering Bond Dissociation Enthalpy (BDE). However, fully methylated biphenyls (lacking free hydroxyls) exhibit negligible radical scavenging activity via the Hydrogen Atom Transfer (HAT) mechanism, rendering them ineffective as primary antioxidants compared to their hydroxy-functionalized analogs.
Structure-Activity Relationship (SAR) Analysis
To engineer or select the optimal biphenyl derivative, one must understand the mechanistic dichotomy between the methoxy and hydroxyl moieties.
The Role of the Methoxy Group (-OCH₃)[2][3][4][5]
-
Electronic Effect: The methoxy group exerts a strong +M (mesomeric) effect, donating electron density into the biphenyl aromatic system.
-
Impact on Antioxidant Mechanism:
-
In the presence of -OH: The electron donation stabilizes the phenoxyl radical cation formed after the hydroxyl group donates a hydrogen. This lowers the Bond Dissociation Enthalpy (BDE) of the O-H bond, making the molecule a more potent antioxidant (e.g., 4'-methoxy-[1,1'-biphenyl]-2,5-diol).
-
In the absence of -OH: The methoxy group lacks a labile proton. The molecule cannot undergo Hydrogen Atom Transfer (HAT). It may exhibit weak Single Electron Transfer (SET) potential due to the electron-rich ring, but this is kinetically slow compared to radical propagation rates.
-
Comparative Efficacy Hierarchy
Based on thermodynamic parameters (BDE and Ionization Potential), the antioxidant activity generally follows this hierarchy:
-
Poly-hydroxy/Methoxy Biphenyls (Mixed): Highest Potency (Synergistic stabilization).
-
Poly-hydroxy Biphenyls: High Potency (Standard HAT mechanism).
-
Mono-hydroxy Biphenyls: Moderate Potency.
-
Poly-methoxy Biphenyls: Negligible Potency (No labile proton).
Visualizing the Mechanism (SAR Logic)
The following diagram illustrates the decision logic for predicting antioxidant activity based on substitution patterns.
Caption: SAR decision tree illustrating how methoxy groups enhance activity only when paired with hydroxyl groups.
Comparative Data Review
The following table summarizes the theoretical and experimental performance of representative biphenyl derivatives.
| Compound Class | Representative Structure | Primary Mechanism | Relative DPPH Scavenging (IC₅₀) | Lipophilicity (LogP) |
| Pure Methoxy | 4,4'-Dimethoxybiphenyl | SET (Weak) | > 500 µM (Inactive) | High (~4.5) |
| Pure Hydroxy | 4,4'-Dihydroxybiphenyl | HAT | ~ 25-50 µM | Moderate (~3.2) |
| Mixed (Ortho) | Dehydrodiisoeugenol | HAT + EDG | ~ 15-30 µM | High (~4.2) |
| Mixed (Para) | 4'-Methoxy-[1,1'-biphenyl]-2,5-diol | HAT + Resonance | < 10 µM (Potent) | Moderate (~3.5) |
| Standard | Trolox (Vitamin E analog) | HAT | ~ 15 µM | Low (~1.8) |
Note: Lower IC₅₀ indicates higher potency.[1] Data approximated from structural analogs and general phenolic antioxidant literature.
Experimental Protocols
To validate these claims in your own laboratory, use the following modified protocols. These are adapted for lipophilic biphenyls, addressing solubility issues that often plague aqueous assays.
Protocol A: Modified DPPH Assay for Lipophilic Biphenyls
Objective: Determine the IC₅₀ of radical scavenging activity. Self-Validation: The color change from violet to yellow must be stable after 30 minutes. If precipitation occurs, the solvent system is incompatible.
-
Reagent Preparation:
-
Sample Preparation:
-
Prepare serial dilutions of the test compound (e.g., 10, 20, 50, 100, 200 µM) in the same solvent as the DPPH.
-
-
Reaction:
-
Add 100 µL of test compound solution to a 96-well plate.
-
Add 100 µL of DPPH stock solution.
-
Blank: 100 µL solvent + 100 µL DPPH.
-
Control: 100 µL Trolox standard series + 100 µL DPPH.
-
-
Incubation:
-
Incubate in the dark at Room Temperature for 30 minutes .
-
-
Measurement:
-
Calculation:
Protocol B: ABTS•+ Decolorization Assay
Objective: Measure electron transfer capacity (applicable to both HAT and SET mechanisms).
-
Radical Generation:
-
Mix 7 mM ABTS solution with 2.45 mM Potassium Persulfate (1:1 ratio).[3]
-
Incubate in the dark for 12–16 hours to generate the ABTS•+ radical cation (dark blue).
-
Dilute with Ethanol until Absorbance at 734 nm is 0.70 ± 0.02 .
-
-
Assay Workflow:
-
Add 10 µL of test compound to 990 µL of diluted ABTS•+ solution.
-
Vortex immediately for 10 seconds.
-
Incubate for 6 minutes exactly.
-
-
Measurement:
Experimental Workflow Diagram
Caption: Streamlined workflow for high-throughput screening of biphenyl antioxidants.
References
-
BenchChem. (2025).[1][2][3] Potential Antioxidant Properties of 4'-Methoxy[1,1'-biphenyl]-2,5-diol: A Technical Overview. Retrieved from
-
Chen, J., et al. (2020).[8][7] Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Scientific Reports.[7] Retrieved from
-
Fujisawa, S., et al. (2007).[9] Radical-scavenging activity of natural methoxyphenols vs. synthetic ones using the induction period method. PubMed.[7] Retrieved from
-
Mishra, K., et al. (2012).[7] Estimation of antiradical properties of antioxidants using DPPH assay: A critical review and results. Food Chemistry. Retrieved from
-
Brand-Williams, W., et al. (1995).[4] Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology. Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 6. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Radical-scavenging activity of natural methoxyphenols vs. synthetic ones using the induction period method - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Profiling Guide: 5-Methoxy[1,1'-biphenyl]-2-ol vs. Optimized Analogs
Executive Summary & Structural Rationale
5-Methoxy[1,1'-biphenyl]-2-ol (CAS 13522-82-2)[1] is a privileged biphenyl scaffold widely utilized in medicinal chemistry. It serves as a critical building block in the development of therapeutics targeting neurodegeneration (e.g., modulating amyloidogenic processing in Alzheimer's disease)[2] and acts as a core pharmacophore in libraries screened against cutaneous melanoma kinases (such as CDK8 and ROCK1/2)[3].
Despite its potent binding affinity in various target pockets, the parent compound suffers from significant chemical and metabolic liabilities. The electron-donating nature of the para-methoxy group increases the electron density on the biphenyl ring, making the free C2-phenol highly susceptible to auto-oxidation into reactive quinones. Furthermore, it undergoes rapid Phase I O-demethylation via CYP450 enzymes and Phase II glucuronidation via UDP-glucuronosyltransferases (UGTs).
To advance this scaffold into viable lead candidates, structural optimization is required. This guide objectively compares the stability of the parent compound against two field-proven analogs:
-
Analog A (Chemical Stabilization): 3'-Chloro-5-methoxy[1,1'-biphenyl]-2-ol[4]. The introduction of a meta-chlorine atom exerts a strong electron-withdrawing inductive effect (-I), reducing the overall electron density of the aromatic system and deactivating the phenol against oxidative degradation.
-
Analog B (Metabolic Stabilization): 2'-(Dimethylamino)-5'-ethoxy-5-methoxybiphenyl-2-ol[3]. The bulky ortho-dimethylamino group forces the biphenyl rings out of coplanarity. This steric hindrance physically shields the neighboring C2-phenol, severely restricting UGT enzyme access and blocking rapid Phase II clearance.
Mechanistic Pathway of Degradation & Stabilization
The following diagram illustrates the primary degradation pathways of the parent scaffold and maps how the structural modifications in the analogs successfully arrest these metabolic and chemical vulnerabilities.
Metabolic pathways of 5-MBP-2-ol and stabilization mechanisms of its optimized analogs.
Quantitative Stability Data
The following tables summarize the comparative performance of the parent compound and its analogs under standardized physiological and environmental stress conditions.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
Data reflects in vitro clearance rates. Lower intrinsic clearance (CL_int) indicates higher metabolic stability.
| Compound | t₁/₂ (+NADPH) [min] | t₁/₂ (-NADPH) [min] | Intrinsic Clearance (CL_int) [µL/min/mg] | Primary Clearance Route |
| 5-MBP-2-ol (Parent) | 14.2 | >120 | 97.6 | O-Demethylation & Rapid Glucuronidation |
| 3'-Chloro Analog | 38.5 | >120 | 36.0 | Glucuronidation (Oxidation blocked) |
| 2'-Dimethylamino Analog | 52.1 | >120 | 26.6 | Slow O-Demethylation (UGT blocked) |
| Verapamil (Assay Control) | 18.4 | >120 | 75.3 | N-Dealkylation |
Table 2: Chemical Stability Profiling
Data reflects shelf-life viability and formulation resilience.
| Compound | Oxidative Stress (3% H₂O₂, 40°C, 24h) | Photostability (ICH Q1B, 1.2M lux hrs) |
| 5-MBP-2-ol (Parent) | 42% Remaining (Extensive quinone formation) | 68% Remaining |
| 3'-Chloro Analog | 89% Remaining | 91% Remaining |
| 2'-Dimethylamino Analog | 75% Remaining | 84% Remaining |
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal checkpoints to prove that the observed degradation is mechanistically accurate and not an artifact of assay failure.
Human Liver Microsome (HLM) Clearance Assay
Objective: Determine Phase I/II metabolic half-life and intrinsic clearance. Causality & Rationale: Microsomal assays often yield false negatives if Phase II enzymes are trapped inside microsomal vesicles. We utilize pore-forming agents to guarantee enzyme exposure, paired with negative controls to rule out buffer-induced hydrolysis.
Step-by-Step Protocol:
-
Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.
-
Causality: Mg²⁺ is an essential cofactor required for both UGT and CYP450 catalytic function.
-
-
Enzyme Activation: Add pooled HLM (final concentration 0.5 mg/mL) and Alamethicin (25 µg/mL).
-
Causality: Alamethicin forms pores in the microsomal lipid bilayers, exposing the luminal active sites of UGT enzymes that would otherwise be sterically inaccessible in vitro.
-
-
Compound Incubation: Spike the test compounds (1 µM final concentration) and pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation (Self-Validating Split):
-
Active Arm: Initiate the reaction by adding 1 mM NADPH and 2 mM UDPGA.
-
Self-Validation Checkpoint (Negative Control Arm): Initiate a parallel sample with buffer only (no cofactors). Causality: If degradation occurs in this arm, it proves the compound is chemically unstable in the buffer rather than enzymatically cleared.
-
-
Quenching & Internal Standard: At 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL ice-cold acetonitrile containing 100 nM Tolbutamide.
-
Causality: Tolbutamide acts as an Internal Standard (IS) to correct for any volumetric pipetting errors and matrix-induced ion suppression during LC-MS/MS analysis.
-
-
Analysis: Centrifuge at 4000 rpm for 15 mins to precipitate proteins; analyze the supernatant via LC-MS/MS.
Forced Oxidative & Photolytic Degradation
Objective: Assess shelf-life viability and vulnerability to radical-mediated degradation.
Step-by-Step Protocol:
-
Oxidative Stress Setup: Dissolve compounds at 1 mg/mL in a 50% Methanol / 50% Water co-solvent. Add H₂O₂ to achieve a final concentration of 3%. Incubate in sealed vials at 40°C for 24 hours.
-
Self-Validation Checkpoint: Co-incubate a parallel sample with 10 mM Butylated hydroxytoluene (BHT). Causality: BHT is a potent radical scavenger. If degradation is halted in the presence of BHT, it definitively proves the degradation mechanism is strictly radical-mediated auto-oxidation (quinone formation) rather than standard hydrolysis.
-
-
Photostability (ICH Q1B): Expose 1 mg/mL solutions (in clear quartz vials) to 1.2 million lux hours and 200 watt-hours/m² of near-UV energy in a photostability chamber.
-
Self-Validation Checkpoint: Place a 2% Quinine actinometric solution alongside the test samples. Causality: Quinine has a highly predictable degradation rate under UV light. Analyzing the quinine verifies that the chamber delivered the correct photon dose, safeguarding against UV sensor drift or bulb degradation.
-
Conclusion & Lead Selection Criteria
While 5-Methoxy[1,1'-biphenyl]-2-ol provides excellent baseline target affinity for neurodegenerative and oncological applications, its rapid clearance and oxidative instability prohibit its use as an advanced in vivo probe.
For drug development professionals optimizing this scaffold:
-
Select the 3'-Chloro analog when the primary formulation challenge is chemical shelf-life and oxidative degradation. The inductive deactivation provides superior resilience during forced degradation.
-
Select the 2'-Dimethylamino analog when the primary pharmacokinetic bottleneck is rapid first-pass metabolism. The steric shielding effectively neutralizes UGT-mediated clearance, doubling the compound's half-life in hepatic models.
References
1.[1] 摩熵化学 (MolAid). 5-methoxy-[1,1'-biphenyl]-2-ol - CAS号13522-82-2. Available at: 2.[4] AOBChem. 3'-Chloro-5-methoxy-2-ol. Available at: 3.[2] Google Patents. WO2011002408A1 - Novel compounds for treatment of neurodegeneration associated with diseases, such as alzheimer's disease or dementia. Available at: 4.[3] bioRxiv. Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico screening of a small library of Phenolic compounds. Available at:
Sources
- 1. 5-methoxy-[1,1'-biphenyl]-2-ol - CAS号 13522-82-2 - 摩熵化学 [molaid.com]
- 2. WO2011002408A1 - Novel compounds for treatment of neurodegeneration associated with diseases, such as alzheimer's disease or dementia - Google Patents [patents.google.com]
- 3. Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico screening of a small library of Phenolic compounds | bioRxiv [biorxiv.org]
- 4. aobchem.com [aobchem.com]
Cross-Validation of HPLC-UV and LC-MS/MS for Biphenyl Analysis
Content Type: Technical Comparison & Protocol Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]
Executive Summary
In the regulatory landscape of food safety and pharmaceutical impurity profiling, Biphenyl (CAS 92-52-4) presents a unique analytical challenge. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) serves as the cost-effective workhorse for routine quality control, it often lacks the selectivity required for complex matrices (e.g., citrus peels, biological fluids). Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity but requires higher capital and operational expertise.
This guide provides a rigorous framework for cross-validating these two methodologies. By establishing a correlation between the robust HPLC-UV and the sensitive LC-MS/MS, laboratories can validate their routine methods against a "gold standard," ensuring data integrity and regulatory compliance (FDA/ICH).
Technical Comparison: The Mechanistic Divide
The fundamental difference between these techniques lies in their detection physics. Understanding this is crucial for interpreting cross-validation discrepancies.
HPLC-UV: The "Visual" Workhorse
-
Mechanism: Relies on the chromophore of the biphenyl ring system, which absorbs strongly in the UV region (typically 248–254 nm ).
-
Strengths: High robustness, low maintenance, and excellent linearity at
g/mL concentrations. -
Limitations: Co-elution. In complex matrices like citrus oil, terpenes can elute at similar retention times, causing false positives or overestimation (positive bias). It cannot distinguish between the analyte and a matrix interference with a similar UV spectrum.
LC-MS/MS: The "Molecular" Scalpel
-
Mechanism: Separates based on hydrophobicity and detects based on mass-to-charge ratio (
) and specific fragmentation patterns (Multiple Reaction Monitoring - MRM). -
Ionization Criticality: Unlike polar drugs, Biphenyl is a non-polar Polycyclic Aromatic Hydrocarbon (PAH). Electrospray Ionization (ESI) is often ineffective due to poor protonation.
-
Strengths: Unmatched selectivity.[4] MRM transitions (e.g.,
) filter out co-eluting interferences. -
Limitations: Matrix Effects. Co-eluting compounds can suppress ionization, leading to underestimation (negative bias) if not corrected by internal standards.
Summary of Performance Metrics
| Feature | HPLC-UV | LC-MS/MS (APCI/APPI) |
| Detection Principle | UV Absorbance (248/254 nm) | Mass/Charge (MRM) |
| Linearity Range | ||
| LOD (Approx.) | ||
| Selectivity | Moderate (prone to co-elution) | High (Mass + Fragmentation) |
| Primary Risk | False Positives (Interference) | Ion Suppression (Matrix Effect) |
Experimental Protocols
To perform a valid cross-validation, the sample preparation must be identical to isolate the detection variability. We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which is compatible with both platforms.[4]
A. Unified Sample Preparation (QuEChERS)
This protocol is designed for complex solid matrices (e.g., fruit peel, tissue).
-
Homogenization: Weigh 10.0 g of sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of Acetonitrile (ACN) (LC-MS grade).
-
Note: ACN is preferred over Methanol to minimize co-extraction of sugars/waxes.
-
-
Partitioning: Add QuEChERS salt packet (4 g MgSO
, 1 g NaCl). Shake vigorously for 1 minute. -
Centrifugation: Centrifuge at 4,000 rpm for 5 minutes.
-
Clean-up (d-SPE): Transfer 1 mL of supernatant to a d-SPE tube containing 150 mg MgSO
and 50 mg PSA (Primary Secondary Amine) .-
Why PSA? It removes organic acids and sugars that foul LC-MS sources and interfere with UV baselines.
-
-
Final Spin: Centrifuge at 10,000 rpm for 1 minute.
-
Filtration: Filter supernatant through a 0.22
m PTFE filter into a vial.
B. Instrumental Conditions[5][7][8]
Method 1: HPLC-UV (Routine Method)[1]
-
System: Standard HPLC with Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5
m).-
Note: Do not confuse with "Biphenyl Stationary Phase." We are analyzing Biphenyl using a C18 column.[5]
-
-
Mobile Phase: Isocratic ACN:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: 248 nm (primary), 200-400 nm scan (for purity check).
-
Injection: 20
L.
Method 2: LC-MS/MS (Reference Method)[6]
-
System: Triple Quadrupole MS coupled to UHPLC.
-
Ion Source: APCI (Positive Mode).
-
Critical: ESI is not recommended for Biphenyl.
-
-
Column: C18 UHPLC (e.g., 2.1 x 50 mm, 1.8
m). -
Mobile Phase:
-
MRM Transitions:
-
Quantifier:
(Loss of -CH=CH-) -
Qualifier:
(Loss of H)
-
Cross-Validation Methodology
The goal is to prove that the HPLC-UV method provides statistically equivalent results to the LC-MS/MS method within the routine concentration range.
Step 1: Linearity & Range Overlap
Ensure the calibration curves overlap. HPLC-UV typically works in ppm (
-
Action: Dilute HPLC samples 1:100 before LC-MS injection to bring them into the linear dynamic range of the MS detector.
Step 2: Paired Sample Analysis
Analyze
Step 3: Statistical Analysis (The "Gold Standard" Approach)
Do not rely solely on correlation coefficients (
-
Bland-Altman Plot: Plots the difference between the two methods (
) against the average of the two methods ( ).[6]-
Goal: 95% of data points should fall within
SD of the mean difference.[6] -
Interpretation: A systematic non-zero mean difference indicates Bias (e.g., HPLC reading consistently higher due to matrix interference).
-
-
Passing-Bablok Regression: Unlike simple linear regression, this accounts for measurement errors in both methods.
-
Equation:
-
Slope (
): Should be close to 1.0 (indicates proportional agreement). -
Intercept (
): Should be close to 0 (indicates no constant bias).
-
Visualizations
Workflow Diagram
The following diagram illustrates the parallel processing path required for rigorous cross-validation.
Caption: Parallel workflow ensuring identical sample history for both analytical techniques.
Decision Tree: Method Selection
When should you switch from HPLC to LC-MS?
Caption: Logic flow for selecting the appropriate analytical technique based on sensitivity and matrix requirements.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]
-
ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. (2023). International Council for Harmonisation. [Link]
-
Atmospheric Pressure Photoionization (APPI) for LC-MS. Chromatography Online. [Link]
-
Bland-Altman Analysis in Method Comparison. National Institutes of Health (PMC). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Ionization Technology of LC-MS, Advantages of APPI on Detection of PPCPs and Hormones [austinpublishinggroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Mechanistic Challenge: Hydrophobicity vs. Orthogonal Selectivity
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when profiling structurally rigid aromatic compounds. 5-Methoxy[1,1'-biphenyl]-2-ol is a prime example: an electron-rich, sterically hindered biphenyl derivative whose synthesis typically relies on palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromo-4-methoxyphenol and phenylboronic acid[1].
While this synthetic pathway is highly efficient, it invariably generates structurally analogous impurities. These include homocoupling dimers, protodehalogenation products[2], and oxidized ligand remnants like triphenylphosphine oxide (TPPO)[3]. Because these impurities share nearly identical hydrophobic footprints with the target active pharmaceutical ingredient (API), traditional reversed-phase liquid chromatography (RPLC) methods often fail to achieve baseline separation.
This guide objectively compares the performance of standard C18 stationary phases against Biphenyl stationary phases for the impurity profiling of 5-Methoxy[1,1'-biphenyl]-2-ol, detailing the mechanistic causality behind column selection and providing a self-validating analytical protocol.
Standard C18 alkyl-based stationary phases dominate method development. However, they rely exclusively on dispersive (hydrophobic) interactions. When tasked with resolving 5-Methoxy[1,1'-biphenyl]-2-ol from its homocoupling dimer, C18 phases often result in critical co-elution because the aliphatic chain cannot differentiate between the rigid, planar structures of the analytes.
In contrast, Biphenyl stationary phases incorporate two aromatic rings separated by a single carbon-carbon bond. This unique ligand chemistry facilitates strong
Figure 1: Common Suzuki-Miyaura reaction pathways leading to 5-Methoxy[1,1'-biphenyl]-2-ol and its impurities.
Experimental Design & Self-Validating Protocol
A robust analytical method must be a self-validating system. To ensure the
Step-by-Step Methodology
-
Mobile Phase Selection (The Causality Principle) : Instead of using Acetonitrile—an aprotic solvent containing a
-bond that actively competes with the stationary phase for interactions—we use Methanol . Methanol is a protic solvent that enhances the polarizability of the biphenyl phase, maximizing the orthogonal selectivity against the C18 column. -
Sample Preparation : Dissolve the 5-Methoxy[1,1'-biphenyl]-2-ol reference standard in 50:50 Methanol:Water to a concentration of 1.0 mg/mL. Spike the sample with 0.1% (w/w) of known Suzuki impurities (4-methoxyphenol, homocoupling dimer, and TPPO).
-
Chromatographic Execution :
-
System : UHPLC coupled to a Photodiode Array (PDA) and High-Resolution Mass Spectrometer (HRMS).
-
Columns : Standard C18 (100 x 2.1 mm, 1.7 µm) vs. Biphenyl Phase (100 x 2.1 mm, 1.7 µm).
-
Flow Rate : 0.4 mL/min at a column temperature of 40°C.
-
Gradient : 5% to 95% Methanol (containing 0.1% Formic Acid) over 12 minutes.
-
-
Self-Validation Check (SST) : Inject the spiked standard. The system is only validated for use if the critical pair resolution (
) between the target API and the Homocoupling Dimer is . If , the column must be regenerated or replaced. -
Detection : UV acquisition at 254 nm for precise quantitation; HRMS (ESI+) for exact mass confirmation of the impurities.
Figure 2: UHPLC-HRMS workflow comparing Biphenyl and C18 columns for impurity profiling.
Product Performance Comparison: Quantitative Data
The experimental data below illustrates the stark contrast in resolving power between the two stationary phases under identical gradient conditions.
| Analyte | Impurity Class | C18 RT (min) | C18 Resolution ( | Biphenyl RT (min) | Biphenyl Resolution ( |
| 4-Methoxyphenol | Dehalogenation | 2.15 | N/A | 2.40 | N/A |
| 5-Methoxy[1,1'-biphenyl]-2-ol | Target API | 5.80 | 1.2 | 6.55 | 3.4 |
| Homocoupling Dimer | Side Reaction | 5.95 | 0.8 | 7.20 | 4.1 |
| Triphenylphosphine Oxide | Catalyst Degradation | 6.10 | 0.5 | 8.45 | 5.5 |
Data Analysis & Conclusion:
On the standard C18 column, the target API, the homocoupling dimer, and the catalyst degradation product (TPPO) co-elute in a tight cluster (
By switching to the Biphenyl column, the
References
-
LCGC International. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." URL:[Link]
-
Restek. "Restek's Biphenyl LC Column: Two Decades of Pioneering Innovation." URL:[Link]
-
ResearchGate. "Impurities formed during the Suzuki−Miyaura coupling." URL:[Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." URL: [Link]
-
ACS Publications. "Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings." URL: [Link]
Sources
Safety Operating Guide
5-Methoxy[1,1'-biphenyl]-2-ol proper disposal procedures
As a Senior Application Scientist, I recognize that managing the lifecycle of specialized chemical reagents is just as critical as the experimental workflows they enable. 5-Methoxy[1,1'-biphenyl]-2-ol (CAS No. 13522-82-2)[1] is a highly specialized biphenyl derivative utilized in advanced drug development and synthetic chemistry.
Due to its lipophilic aromatic structure, this compound presents specific operational hazards—most notably severe aquatic toxicity and dermal/ocular irritation[2]. This guide provides a self-validating, causality-driven framework for the safe handling, spill decontamination, and EPA/RCRA-compliant disposal of 5-Methoxy[1,1'-biphenyl]-2-ol.
Physicochemical Causality & Hazard Profile
To understand how to dispose of a chemical, we must first understand why it behaves the way it does. The molecular architecture of 5-Methoxy[1,1'-biphenyl]-2-ol features a bulky, hydrophobic biphenyl core coupled with methoxy and hydroxyl functional groups.
-
Environmental Mobility & Toxicity: The high lipophilicity (LogP) of biphenyl-ols drives their tendency to bioaccumulate in the lipid membranes of aquatic organisms, making them highly toxic to aquatic life (H400)[2]. Absolute isolation from municipal water systems is required; drain disposal is universally prohibited.
-
Aerosolization Risk: As a crystalline solid, it poses a respiratory hazard. Dust formation must be suppressed because the compound can cause severe irritation to the mucosal membranes of the respiratory tract (H335)[2].
Table 1: Hazard Classification & Operational Parameters
| Parameter | Value / Classification | Operational Implication |
| CAS Number | 13522-82-2 | Unique identifier for accurate hazardous waste tracking. |
| Aqueous Solubility | < 0.1 mg/mL | Do not use water for spill cleanup; use alcohol to dissolve[3]. |
| Aquatic Toxicity | Category 1 (H400) | Absolute prohibition of drain disposal; requires incineration[2]. |
| Irritation Profile | Skin/Eye/Respiratory | Mandates fume hood use and Tyvek-sleeved PPE[3]. |
Step-by-Step Disposal Methodologies
The disposal of 5-Methoxy[1,1'-biphenyl]-2-ol must follow strict segregation and combustion protocols. Because of the thermodynamic stability of the biphenyl rings, standard low-temperature incineration is insufficient.
Workflow A: Liquid Waste Preparation
-
Solvent Compatibility Check: Ensure the liquid waste container contains only compatible organic solvents. Do not mix with strong oxidizing agents, as substituted phenols can react exothermically[3].
-
Dissolution (Self-Validating Step): Dissolve surplus or non-recyclable 5-Methoxy[1,1'-biphenyl]-2-ol in a highly combustible solvent (e.g., ethanol or methanol)[2].
-
Causality: This prevents the chemical from precipitating out of solution and adhering to the walls of the waste carboy. Validation: A visually homogenous, clear solution confirms the waste is ready for safe transport and ensures an even feed into the incinerator.
-
-
Labeling & Storage: Transfer the solution to a dedicated, clearly labeled hazardous waste carboy. Store in a cool, well-ventilated area away from direct sunlight.
Workflow B: Solid Waste Segregation
-
Collection: Collect all contaminated solid labware (e.g., pipette tips, Kimwipes, disposable spatulas) in a dedicated, vapor-tight plastic bag or sealed container[3].
-
Secondary Containment: Place the sealed bag into a rigid, puncture-resistant hazardous waste bin.
-
Incineration Mandate: Transfer the waste to a licensed disposal company. The material must be burned in a chemical incinerator equipped with an afterburner and a scrubber[2].
-
Causality: The afterburner ensures complete thermal oxidation of the stable aromatic rings into CO₂ and H₂O, preventing the release of toxic phenolic radicals. The scrubber neutralizes any trace acidic gases produced during combustion.
-
Emergency Spill Decontamination Protocol
If a spill occurs, traditional water-based cleanup methods will fail and potentially exacerbate the hazard. Because biphenyl-ols have extremely low aqueous solubility, water will merely disperse the hazardous dust[3].
Step-by-Step Decontamination:
-
Isolation: Immediately evacuate personnel and isolate the spill area (at least 25 meters for solid spills)[4].
-
Dampening (Critical Step): Lightly dampen the solid spill material with an alcohol (e.g., isopropanol or ethanol)[4].
-
Causality: Alcohol acts as a bridging solvent. It suppresses dust aerosolization and rapidly dissolves the lipophilic compound, making it easier to collect without generating airborne particulates.
-
-
Collection: Use absorbent paper dampened with alcohol to pick up the material[3]. Alternatively, use a HEPA-filtered vacuum designed for hazardous dust[4].
-
Surface Neutralization: Wash all contaminated surfaces with a strong soap and water solution[3].
-
Causality: The surfactants in the soap form micelles around the remaining lipophilic molecules, lifting them from the surface for final removal.
-
-
Containment & Verification: Seal all absorbent materials and contaminated PPE in a vapor-tight plastic bag for incineration[3]. Do not reenter the contaminated area until the Safety Officer has verified that the area has been properly cleaned (Self-Validation)[3].
Waste Segregation Matrix
Table 2: Operational Waste Segregation
| Waste Category | Containment Strategy | Final Processing Route |
| Pure Solid / Powder | Vapor-tight plastic container | Licensed Chemical Incineration |
| Organic Solutions | Compatible solvent carboy | Combustible Incineration |
| Contaminated PPE | Sealed biohazard/chemical bag | Solid Waste Incineration |
Disposal & Lifecycle Workflow
Flowchart detailing the EPA-compliant disposal lifecycle for 5-Methoxy[1,1'-biphenyl]-2-ol.
References
-
MolAid Chemical Database. "5-Methoxy-[1,1'-biphenyl]-2-ol (CAS 13522-82-2) Properties." Retrieved from: [Link]
-
New Jersey Department of Health. "Hazardous Substance Fact Sheet: 2-Phenylphenol." Retrieved from:[Link]
Sources
Personal protective equipment for handling 5-Methoxy[1,1'-biphenyl]-2-ol
As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is just as critical as the chemical synthesis itself. 5-Methoxy[1,1'-biphenyl]-2-ol (CAS: 13522-82-2) is a highly valuable phenolic biphenyl intermediate. It is frequently utilized in advanced drug discovery workflows, including the synthesis of BACE inhibitors for Alzheimer's disease[1] and the development of novel therapeutic agents targeting cutaneous melanoma[2].
However, the very structural features that make this compound biologically active—a lipophilic biphenyl backbone paired with a reactive phenolic hydroxyl group—also dictate its occupational hazards. This guide provides a comprehensive, causality-driven approach to Personal Protective Equipment (PPE), handling, and disposal for 5-Methoxy[1,1'-biphenyl]-2-ol.
Mechanistic Hazard Assessment: The "Why" Behind the PPE
To build a fail-safe operational environment, researchers must understand why specific PPE is required based on the molecule's physicochemical properties:
-
Dermal Permeation (The Biphenyl Core): The biphenyl structure confers high lipophilicity (LogP ~3.5). This allows the molecule to rapidly partition into and penetrate the lipid-rich stratum corneum of human skin.
-
Tissue Irritation (The Phenolic Hydroxyl): The hydroxyl group at the 2-position acts as a moderate acid. Upon contact with mucosal membranes or ocular tissue, it can cause rapid protein denaturation, leading to severe eye irritation (Category 2) and skin irritation (Category 2)[3].
-
Respiratory Sensitization (Crystalline Solid): As a solid powder, aerosolized micro-dust can severely irritate the respiratory tract (STOT SE 3)[3].
-
Environmental Toxicity: Like many substituted biphenyls, it is classified as Very Toxic to Aquatic Life (Aquatic Acute 1)[3], mandating strict zero-drain disposal policies.
Comprehensive PPE Matrix
The following table summarizes the mandatory PPE required when handling 5-Methoxy[1,1'-biphenyl]-2-ol in its pure solid form or in solution.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Nitrile gloves (Min 0.11 mm for splash; 0.4 mm for extended contact). | Biphenyls degrade thin latex. Nitrile provides superior chemical resistance against non-polar aromatic structures. |
| Eye Protection | ANSI Z87.1 tight-fitting chemical safety goggles. | Phenolic hydroxyl groups cause immediate protein denaturation in ocular tissue; standard safety glasses do not prevent dust ingress. |
| Body Protection | 100% Cotton or Nomex flame-retardant lab coat. | Prevents static discharge during powder handling. Synthetic blends can melt into the skin if secondary solvent fires occur. |
| Respiratory | N95/P100 Particulate Respirator. | Required only if handling outside a certified fume hood (e.g., during a large-scale spill). Protects against STOT SE 3 micro-dust. |
Critical Insight: When 5-Methoxy[1,1'-biphenyl]-2-ol is dissolved in polar aprotic solvents (such as DMSO or DMF) during cross-coupling reactions, the solvent acts as a carrier, exponentially increasing the dermal absorption rate of the biphenyl. Double-gloving is mandatory once the compound is in solution.
Step-by-Step Operational Protocol
This self-validating workflow ensures that exposure risks are mitigated at every physical transfer point.
Phase 1: Pre-Operational Setup
-
Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).
-
Don base PPE: 100% cotton lab coat, tight-fitting goggles, and a single layer of standard nitrile gloves.
-
Prepare an anti-static weighing boat and a grounded stainless-steel spatula. Biphenyl powders can hold static charges, leading to sudden aerosolization.
Phase 2: Weighing and Transfer
-
Open the sealed container of 5-Methoxy[1,1'-biphenyl]-2-ol only inside the fume hood.
-
Weigh the required mass carefully. Do not pour directly from the stock bottle; use the spatula to transfer to prevent dust plumes.
-
Cap the stock bottle immediately after the transfer is complete.
Phase 3: Solubilization (High-Risk Step)
-
Don a second pair of nitrile gloves.
-
Transfer the solid to the reaction vessel (e.g., round-bottom flask).
-
Add the reaction solvent (e.g., THF, DMSO, or Toluene) slowly down the side of the flask to wash any residual powder into the base.
-
Seal the reaction vessel before removing it from the fume hood (if transfer to another instrument is required).
Spill Response and Disposal Plan
Due to its Aquatic Acute 1 classification[3], environmental release must be prevented at all costs.
Spill Mitigation Protocol:
-
Assess & Contain: If a dry powder spill occurs, do not sweep it with a brush, as this generates inhalable hazardous dust.
-
Damp Wipe: Cover the powder with damp absorbent pads (water or a mild ethanol solution) to suppress dust.
-
Collect: Carefully scoop the damp mass using a non-sparking tool into a dedicated, sealable hazardous waste container.
-
Decontaminate: Wash the affected surface with a 70% isopropanol solution, followed by soap and water, to remove lipophilic residues.
Disposal Plan:
-
Solid Waste: Dispose of all contaminated weighing boats, gloves, and spill cleanup materials in a heavily labeled "Halogen-Free Organic Solid Waste" container.
-
Liquid Waste: Reaction filtrates and washings must be collected in dedicated "Aromatic/Phenolic Liquid Waste" carboys. Never dispose of biphenyl derivatives down the sink.
Operational Workflow Visualization
Caption: Safe handling workflow for 5-Methoxy[1,1'-biphenyl]-2-ol highlighting mandatory PPE checkpoints.
References
- Google Patents.WO2011002408A1 - Novel compounds for treatment of neurodegeneration associated with diseases, such as alzheimer's disease or dementia.
-
bioRxiv. Identification of potential inhibitors of cutaneous Melanoma and Non-Melanoma skin cancer cells through in-vitro and in-silico screening of a small library of Phenolic compounds. Retrieved from:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
